Product packaging for 1-Chloro-3-ethylbenzene(Cat. No.:CAS No. 620-16-6)

1-Chloro-3-ethylbenzene

Cat. No.: B1584093
CAS No.: 620-16-6
M. Wt: 140.61 g/mol
InChI Key: LOXUEGMPESDGBQ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethylbenzene is a useful research compound. Its molecular formula is C8H9Cl and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl B1584093 1-Chloro-3-ethylbenzene CAS No. 620-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethylbenzene
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InChI

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LOXUEGMPESDGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211032
Record name Benzene, 1-chloro-3-ethyl-
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Molecular Weight

140.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

620-16-6
Record name 1-Chloro-3-ethylbenzene
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Record name Benzene, 1-chloro-3-ethyl-
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Record name 1-Chloro-3-ethylbenzene
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Record name Benzene, 1-chloro-3-ethyl-
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Foundational & Exploratory

1-Chloro-3-ethylbenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Chloro-3-ethylbenzene, a key aromatic intermediate in various synthetic applications. The information is curated for professionals in research and development, offering detailed data, experimental insights, and logical workflows to support advanced scientific endeavors.

Core Physical and Chemical Properties

This compound is an aromatic compound with the molecular formula C₈H₉Cl.[1] It is characterized by a benzene (B151609) ring substituted with a chlorine atom and an ethyl group at the meta position, which influences its reactivity and physical characteristics.[1] It is commonly used as a synthetic intermediate in the pharmaceutical and chemical industries, particularly in the synthesis of dyes, fragrances, and pesticides.[2]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉Cl[3][4][5]
Molecular Weight 140.61 g/mol [3][6]
CAS Number 620-16-6[3][6]
Appearance Liquid, Oil[4][7]
Density 1.053 g/cm³[5][8]
Boiling Point 183.8 - 184 °C[5][8]
Melting Point -55 °C[5][8]
Refractive Index 1.5195[5][8]
Flash Point 62 °C / 143.6 °F[9]
LogP 2.9024[3]
Solubility DMSO (Slightly), Methanol (Slightly)[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Information for this compound

Spectroscopic DataKey InformationReference
Mass Spectrometry (GC-MS) Molecular Ion Peak: m/z 140. Key Fragments: m/z 125, 105.[1][6][10]
¹³C NMR Spectra available.[6][11]
¹H NMR Spectra available.[11]
Infrared (IR) Spectroscopy Vapor phase IR spectra available.[6]

Safety and Handling

This compound is classified as a combustible liquid.[1][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Table 3: GHS Hazard Information

Hazard CodeDescription
H227 Combustible liquid
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

When handling, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, and to work in a well-ventilated area.[1]

Experimental Protocols

Synthesis of this compound via Wolff-Kishner Reduction

A documented method for synthesizing 1-chloro-3-ethyl-benzene involves the Wolff-Kishner reduction of m-chloroacetophenone.[12]

Step 1: Formation of Hydrazone

  • Reactants: m-chloroacetophenone and hydrazine (B178648) hydrate.

  • Procedure: The reactants are refluxed to form the corresponding hydrazone. After the reaction, the mixture is cooled, and the hydrazone layer is separated.[12]

Step 2: Reduction to 1-Chloro-3-ethyl-benzene

  • Reactants: The prepared hydrazone, diethylene glycol, and potassium hydroxide (B78521).

  • Procedure: In a four-hole reaction flask equipped with a stirrer, 60g of diethylene glycol and 12g of potassium hydroxide (0.21 mol) are added. The previously prepared hydrazone is added in steps. The mixture is heated to 130-140 °C with mechanical stirring for 180 minutes, or until nitrogen evolution ceases. This produces the crude 1-chloro-3-ethyl-benzene product.[12]

Step 3: Purification

  • Procedure: The crude product can be purified by distillation. Adding water and performing a normal pressure fractional distillation is a described method.[12]

Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

cluster_synthesis Synthesis Start Starting Material (e.g., m-chloroacetophenone) Reaction Chemical Reaction (e.g., Wolff-Kishner Reduction) Start->Reaction Reagents Crude Crude Product Reaction->Crude Purification Purification (e.g., Distillation) Crude->Purification Final Pure this compound Purification->Final cluster_analysis Analytical Characterization Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Purity Purity Analysis (e.g., GC) Sample->Purity Data Combined Spectral and Purity Data MS->Data NMR->Data IR->Data Purity->Data Structure Structure Confirmation and Purity Assessment Data->Structure

References

Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-ethylbenzene, a key aromatic compound used in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.22 - 7.12m3Ar-H
7.07 - 7.03m1Ar-H
2.63q7.62-CH₂-
1.23t7.63-CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
145.4Ar-C -CH₂CH₃
134.1Ar-C -Cl
128.4Ar-C H
127.1Ar-C H
126.2Ar-C H
124.2Ar-C H
28.9-C H₂-
15.4-C H₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3065WeakAromatic C-H Stretch
2967, 2933, 2874MediumAliphatic C-H Stretch
1595, 1573, 1477Medium-StrongAromatic C=C Bending
1083StrongC-Cl Stretch
777StrongC-H Out-of-plane Bending
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/zRelative Intensity (%)Assignment
14225[M+2]⁺
14075[M]⁺
125100[M-CH₃]⁺
10530[C₈H₉]⁺

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of neat this compound is placed directly onto the ATR crystal.

  • The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

  • The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

  • A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat Neat Liquid (for IR) Sample->Neat Vaporization Vaporize (for MS) Sample->Vaporization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Neat->IR MS Mass Spectrometry (EI-MS) Vaporization->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Intensities IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Intensities MS->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Synthesis of 1-Chloro-3-ethylbenzene from Benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 1-chloro-3-ethylbenzene, a valuable intermediate in the pharmaceutical and chemical industries, starting from benzene (B151609). The described three-step synthesis involves a Friedel-Crafts acylation, a meta-directing electrophilic aromatic substitution (chlorination), and a final reduction of the carbonyl group. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from benzene is strategically designed to control the regioselectivity of the substituents on the aromatic ring. A direct chlorination of ethylbenzene (B125841) would unfavorably yield a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the ethyl group. Therefore, a three-step approach is employed:

  • Friedel-Crafts Acylation: Benzene is first acylated with an acetyl group to form acetophenone (B1666503). The acetyl group is a meta-director, which is crucial for the subsequent step.

  • Electrophilic Aromatic Chlorination: The acetophenone is then chlorinated. The meta-directing effect of the acetyl group ensures the formation of 3-chloroacetophenone as the major product.

  • Carbonyl Reduction: Finally, the ketone functional group of 3-chloroacetophenone is reduced to an ethyl group to yield the target molecule, this compound. Two effective reduction methods, the Clemmensen and the Wolff-Kishner reductions, are presented.

The overall synthetic pathway is illustrated below:

Synthesis of this compound benzene Benzene acetophenone Acetophenone benzene->acetophenone 1. Friedel-Crafts Acylation (CH3COCl, AlCl3) chloroacetophenone 3-Chloroacetophenone acetophenone->chloroacetophenone 2. Chlorination (Cl2, FeCl3) product This compound chloroacetophenone->product 3. Reduction (Clemmensen or Wolff-Kishner)

Figure 1: Overall synthetic workflow for the preparation of this compound from benzene.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This reaction introduces the acetyl group onto the benzene ring, forming the key intermediate, acetophenone.

Reaction: Benzene + Acetyl Chloride → Acetophenone + HCl

Experimental Procedure: [1][2][3]

  • To a dry 250 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous aluminum chloride (20.0 g, 0.15 mol) and 40 mL of anhydrous benzene (0.45 mol).

  • Cool the mixture in an ice bath.

  • From the dropping funnel, add acetyl chloride (6.0 mL, 0.06 mol) dropwise with vigorous stirring. Control the rate of addition to prevent the reaction from becoming too vigorous.

  • After the addition is complete, heat the mixture to reflux on a water bath for approximately 30 minutes, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of benzene.

  • Combine the organic layers and wash sequentially with a 5% sodium hydroxide (B78521) solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the benzene by distillation.

  • Purify the resulting acetophenone by vacuum distillation.

Quantitative Data:

ParameterValueReference
Typical Yield92%[4]
Purity>98% (by GC)-
Boiling Point202 °C[2]

Spectroscopic Data for Acetophenone:

TypeDataReference
¹H NMR (CDCl₃)δ 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H), 2.61 (s, 3H)[5]
¹³C NMR (CDCl₃)δ 198.2, 137.1, 133.1, 128.6, 128.3, 26.6[5]
Step 2: Chlorination of Acetophenone to 3-Chloroacetophenone

The meta-directing acetyl group guides the incoming chlorine atom to the 3-position on the aromatic ring.

Reaction: Acetophenone + Cl₂ → 3-Chloroacetophenone + HCl

Experimental Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet tube, dissolve acetophenone (e.g., 0.65 mol) in a suitable solvent such as acetic acid.[6]

  • Introduce a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).

  • Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at a temperature between 20-40 °C to minimize side reactions.[7]

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, pour the reaction mixture into water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., benzene or dichloromethane).

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude 3-chloroacetophenone by vacuum distillation or recrystallization.

Quantitative Data:

ParameterValueReference
Typical Yield86.4%[6]
Purity99.3%[6]
Boiling Point227-229 °C-

Spectroscopic Data for 3-Chloroacetophenone:

TypeDataReference
¹H NMR (CDCl₃)δ 7.91 (t, J = 1.8 Hz, 1H), 7.81-7.84 (m, 1H), 7.52-7.55 (m, 1H), 7.41 (t, J = 7.7 Hz, 1H), 2.59 (s, 3H)[8]
¹³C NMR (CDCl₃)δ 196.6, 138.6, 134.9, 132.9, 129.9, 128.3, 126.3, 26.5[8]
Step 3: Reduction of 3-Chloroacetophenone to this compound

The final step involves the reduction of the carbonyl group to a methylene (B1212753) group. Two common and effective methods are provided below.

This method is performed under basic conditions and is known for its high yields.

Reaction: 3-Chloroacetophenone + H₂NNH₂ → this compound + N₂ + H₂O

Experimental Procedure: [5]

  • In a 250 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloroacetophenone (e.g., 1 mole), hydrazine (B178648) hydrate (B1144303) (85%, 1.5-3 mole equivalents), and diethylene glycol (as solvent).

  • Add potassium hydroxide pellets (e.g., 0.21 mol).

  • Heat the mixture with stirring to 130-140 °C for 180 minutes, or until the evolution of nitrogen gas ceases.

  • After the reaction is complete, cool the mixture.

  • Add water to the reaction mixture and perform a steam distillation to isolate the crude product.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Purify the final product by distillation.

This reduction is carried out in a strongly acidic medium.

Reaction: 3-Chloroacetophenone + Zn(Hg) + HCl → this compound + H₂O + ZnCl₂

Experimental Procedure:

  • Prepare amalgamated zinc by stirring zinc powder with a 5% solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc.

  • Add concentrated hydrochloric acid, water, and toluene (B28343).

  • Add 3-chloroacetophenone to the mixture.

  • Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic layers, wash with water and then with a sodium bicarbonate solution.

  • Dry the organic layer and remove the solvent.

  • Purify the this compound by distillation.

Quantitative Data for this compound:

ParameterValue (Wolff-Kishner)Reference
Typical Yield95-97%[5]
Purity98.6-99%[5]
Boiling Point184 °C-

Spectroscopic Data for this compound:

TypeDataReference
¹H NMR (CDCl₃)δ 7.24-7.31 (m, 2H), 7.34-7.36 (m, 3H), 7.39-7.41 (m, 1H), 7.51-7.53 (m, 3H)[9]
¹³C NMR (CDCl₃)δ 145.9, 134.1, 129.6, 128.2, 126.3, 124.5, 28.8, 15.4-

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the mechanisms of the key reactions involved in this synthesis.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation acetyl_chloride Acetyl Chloride complex [CH3COCl-AlCl3] Complex acetyl_chloride->complex alcl3 AlCl3 alcl3->complex acylium_ion Acylium Ion [CH3C≡O]+ complex->acylium_ion Cleavage arenium_ion Arenium Ion (Sigma Complex) acylium_ion->arenium_ion benzene Benzene benzene->arenium_ion acetophenone Acetophenone arenium_ion->acetophenone Loss of H+ hcl HCl alcl3_regen AlCl3 (regenerated)

Figure 2: Mechanism of the Friedel-Crafts Acylation.

Chlorination_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cl2 Cl2 electrophile [Cl-Cl-FeCl3] Complex (source of Cl+) cl2->electrophile fecl3 FeCl3 fecl3->electrophile arenium_ion Arenium Ion (Sigma Complex) electrophile->arenium_ion acetophenone Acetophenone acetophenone->arenium_ion chloroacetophenone 3-Chloroacetophenone arenium_ion->chloroacetophenone Loss of H+ hcl HCl fecl3_regen FeCl3 (regenerated)

Figure 3: Mechanism of the Electrophilic Aromatic Chlorination.

Wolff_Kishner_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Deprotonation & Rearrangement cluster_2 Step 3: Elimination of N2 ketone 3-Chloroacetophenone hydrazone Hydrazone ketone->hydrazone hydrazine H2NNH2 hydrazine->hydrazone anion Hydrazone Anion hydrazone->anion Deprotonation base Base (OH-) base->anion diimide Diimide Intermediate anion->diimide Rearrangement carbanion Carbanion diimide->carbanion Loss of N2 n2 N2 product This compound carbanion->product Protonation water H2O water->product

Figure 4: Mechanism of the Wolff-Kishner Reduction.

Conclusion

The synthesis of this compound from benzene can be efficiently achieved through a three-step sequence involving Friedel-Crafts acylation, meta-chlorination, and subsequent reduction of the carbonyl group. This guide provides detailed and reliable protocols for each step, along with the necessary quantitative and spectroscopic data to support researchers in their synthetic endeavors. The choice between the Clemmensen and Wolff-Kishner reduction for the final step can be made based on the specific laboratory conditions and substrate compatibility. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is often favored due to its high yield and the avoidance of heavy metals. This synthetic route represents a robust and scalable method for the production of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1-chloro-3-ethylbenzene, a key intermediate in the pharmaceutical and chemical industries. This document details the core precursors, experimental methodologies, and quantitative data to facilitate informed decisions in process development and research.

Synthesis via Reduction of m-Chloroacetophenone

A direct and high-yield approach to this compound involves the reduction of the carbonyl group of m-chloroacetophenone. The Wolff-Kishner reduction and its modifications are particularly effective for this transformation.

Experimental Protocol: Wolff-Kishner Reduction of m-Chloroacetophenone

This two-step protocol is adapted from a patented industrial method, ensuring high conversion and purity.[1]

Step 1: Hydrazone Formation

  • In a 250 ml four-hole reaction flask equipped with a mechanical stirrer, add 30.9 g (0.2 mol) of m-chloroacetophenone (purity >99.0%) and 38.5 g (0.6 mol) of 78% hydrazine (B178648) hydrate.

  • Initiate mechanical stirring and heat the mixture to 110-119 °C. Maintain this temperature for 120 minutes.

  • Cool the reaction mixture to room temperature and allow the layers to separate.

  • Isolate the lower oily layer, which is the hydrazone intermediate. The upper layer, containing excess hydrazine hydrate, can be recovered.

Step 2: Reduction to this compound

  • In a separate 250 ml four-hole reaction flask equipped with a mechanical stirrer, add 100 g of diethylene glycol and 10 g (0.25 mol) of flaky sodium hydroxide.

  • Add the entire volume of the hydrazone prepared in the previous step.

  • Begin mechanical stirring and heat the mixture to 140-148 °C for 120 minutes. The reaction is complete when the evolution of nitrogen gas ceases.

  • The resulting crude product is then purified by distillation to obtain this compound.

Quantitative Data
ParameterValueReference
Precursor m-Chloroacetophenone[1]
Key Reagents Hydrazine hydrate, Sodium hydroxide, Diethylene glycol[1]
Reaction Time Hydrazone formation: 120 min; Reduction: 120 min[1]
Reaction Temperature Hydrazone formation: 110-119 °C; Reduction: 140-148 °C[1]
Yield 95-97%[1]
Purity 98.6-99%[1]

Synthesis Pathway

G mCAP m-Chloroacetophenone Hydrazone Hydrazone Intermediate mCAP->Hydrazone Hydrazine Hydrate, 110-119°C Product This compound Hydrazone->Product NaOH, Diethylene Glycol, 140-148°C

Caption: Wolff-Kishner reduction of m-chloroacetophenone.

Multi-step Synthesis from Benzene (B151609)

A versatile approach starting from the basic building block of benzene involves a three-step process: Friedel-Crafts acylation, meta-chlorination, and a final reduction. This route offers a high degree of control over the substitution pattern.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668)

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend 38.2 g (286.5 mmol) of anhydrous aluminum chloride in 50 ml of dry dichloromethane (B109758) and cool to 0°C.

  • Slowly add a solution of 29.1 g (229.2 mmol) of 3-chloropropionyl chloride in 90 ml of dichloromethane dropwise to the suspension.

  • Subsequently, add a solution of 17.9 g (229.2 mmol) of benzene in 25 ml of dichloromethane dropwise at 0°C.

  • Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.

  • Pour the reaction mixture onto a mixture of ice (70 g) and concentrated hydrochloric acid (7 g).

  • Separate the organic layer, and extract the aqueous layer twice with 100 ml portions of dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude propiophenone, which can be purified by recrystallization from pentane.

Step 2: Meta-Chlorination of Propiophenone

This protocol is based on a patented method for the selective meta-chlorination of propiophenone.[2][3]

  • In a suitable reactor, charge ethylene (B1197577) dichloride and 224 g of anhydrous aluminum chloride. Cool the mixture to 20°C.

  • Add 150 g of propiophenone over 30 minutes, maintaining the temperature below 20°C.

  • Purge chlorine gas (63 g) through the reaction mixture over 3 hours, keeping the temperature between 13-18°C.

  • After the reaction is complete, perform a low-temperature hydrolysis by pouring the reaction mixture into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash, and purify by distillation to obtain 3'-chloropropiophenone (B116997).

Step 3: Reduction of 3'-Chloropropiophenone

The resulting 3'-chloropropiophenone can be reduced to this compound using the Wolff-Kishner reduction as detailed in the previous section or via a Clemmensen reduction.

Quantitative Data
ParameterStep 1: AcylationStep 2: ChlorinationStep 3: Reduction
Precursor BenzenePropiophenone3'-Chloropropiophenone
Key Reagents 3-Chloropropionyl chloride, AlCl₃Chlorine, AlCl₃Hydrazine hydrate, NaOH
Yield ~97%88-90%95-97%
Purity High>99.5%98.6-99%

Synthesis Workflow

G Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation mCP 3'-Chloropropiophenone Propiophenone->mCP Meta-Chlorination Product This compound mCP->Product Reduction (Wolff-Kishner)

Caption: Multi-step synthesis from benzene.

Synthesis from 3-Ethylaniline (B1664132) via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for the conversion of an aromatic amine to a chloro-substituted arene.[4][5]

Experimental Protocol

Step 1: Diazotization of 3-Ethylaniline

  • In a suitable flask, dissolve 1 equivalent of 3-ethylaniline in an aqueous solution of hydrochloric acid (typically 2.5-3.0 equivalents).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes. The formation of the diazonium salt is complete when a persistent blue color is observed on starch-iodide paper, indicating the presence of excess nitrous acid.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from the previous step to the copper(I) chloride solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The product, this compound, can then be isolated by steam distillation or extraction with an organic solvent, followed by washing, drying, and purification.

Quantitative Data
ParameterValueReference
Precursor 3-Ethylaniline[6]
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) chloride[6]
Reaction Temperature Diazotization: 0-5 °C[6]
Yield Moderate to high (typically 60-80%)General literature
Purity Good, requires purificationGeneral literature

Reaction Pathway

G Aniline 3-Ethylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl, 0-5°C Product This compound Diazonium->Product CuCl, HCl

Caption: Sandmeyer reaction of 3-ethylaniline.

Other Potential Synthesis Routes

From 3-Ethylphenol (B1664133)

A direct, one-step synthesis of this compound can be achieved from 3-ethylphenol through a nucleophilic substitution reaction.[7] Treating 3-ethylphenol with a chlorinating agent such as thionyl chloride (SOCl₂) can facilitate the replacement of the hydroxyl group with a chlorine atom.[7] While conceptually straightforward, this method may require optimization of reaction conditions to achieve high yields and purity.

From 3-(3-Chlorophenyl)propionaldehyde

Decarbonylation of 3-(3-chlorophenyl)propionaldehyde offers another synthetic route. A general procedure for the decarbonylation of a similar aldehyde involves heating the aldehyde with a palladium on carbon (Pd/C) catalyst in a sealed tube.

Experimental Protocol (General)

  • A dry glass reaction tube is charged with the aldehyde (0.30 mmol), 5 mol% Pd/C (16 mg), and a solvent such as benzene-d6 (B120219) (1 mL) under an argon atmosphere.

  • The sealed tube is heated at 130°C for 24 hours.

  • After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the product. An NMR yield of 78% has been reported for a similar transformation.[8]

Summary of Key Synthesis Routes

PrecursorKey Transformation(s)Typical YieldPurityKey AdvantagesKey Considerations
m-Chloroacetophenone Wolff-Kishner Reduction95-97%98.6-99%High yield and purity, direct route.Requires handling of hydrazine and high temperatures.
Benzene Friedel-Crafts Acylation, Meta-Chlorination, ReductionHigh (multi-step)>99.5%High control of isomerism, starts from basic material.Multi-step process, use of chlorine gas.
3-Ethylaniline Sandmeyer Reaction60-80%GoodWell-established reaction for amine conversion.Diazonium salts can be unstable, requires low temperatures.
3-Ethylphenol Nucleophilic SubstitutionVariableVariablePotentially a one-step synthesis.Requires optimization of chlorinating agent and conditions.
3-(3-Chlorophenyl)propionaldehyde Decarbonylation~78% (NMR)GoodDirect conversion of an aldehyde.Requires a palladium catalyst and high temperature.

This guide provides a foundational understanding of the primary synthetic pathways to this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.

References

An In-depth Technical Guide to 1-Chloro-3-ethylbenzene (CAS Number: 620-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and relevant experimental methodologies for 1-Chloro-3-ethylbenzene (CAS No. 620-16-6). This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for synthesis and property determination are provided, alongside a proposed metabolic pathway to aid in toxicological assessment.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon with a chlorine atom and an ethyl group attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its primary application is as an intermediate in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 620-16-6[2][3]
Molecular Formula C₈H₉Cl[3][4]
Molecular Weight 140.61 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Melting Point -55 °C[3]
Boiling Point 184 °C[3]
Density 1.053 g/cm³[3]
Refractive Index 1.5195[3]
LogP (Octanol-Water Partition Coefficient) 2.9024[4]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and ether.[1]

Hazards and Toxicological Information

This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: PubChem[2]

Due to the limited direct toxicological data on this compound, a proposed metabolic pathway has been developed based on the known metabolism of the structurally related compound, ethylbenzene (B125841). The metabolism of ethylbenzene is primarily initiated by cytochrome P450 enzymes.[5][6]

Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound hydroxylated 1-(3-Chlorophenyl)ethanol parent->hydroxylated CYP450 (Side-chain oxidation) epoxide This compound oxide parent->epoxide CYP450 (Arene oxidation) glucuronide Glucuronide conjugates hydroxylated->glucuronide UGTs sulfate Sulfate conjugates hydroxylated->sulfate SULTs phenolic Chlorinated ethylphenols epoxide->phenolic Epoxide hydrolase phenolic->glucuronide UGTs phenolic->sulfate SULTs excretion Urinary Excretion glucuronide->excretion sulfate->excretion Synthesis of this compound reactant 3-Chloroacetophenone intermediate Hydrazone Intermediate reactant->intermediate Reflux reagent1 Hydrazine Hydrate (H₂NNH₂·H₂O) reagent1->intermediate product This compound intermediate->product Heat (110-148 °C) reagent2 KOH or NaOH in Diethylene Glycol reagent2->product purification Distillation product->purification final_product Purified This compound purification->final_product

References

An In-depth Technical Guide to the Structure and Nomenclature of Chloroethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and key chemical properties of chloroethylbenzene isomers. Aimed at professionals in research, scientific, and drug development fields, this document offers a detailed examination of the positional and optical isomers of chloroethylbenzene, supported by quantitative data, experimental protocols, and logical workflow diagrams to facilitate a deeper understanding and practical application of this knowledge.

Introduction to Chloroethylbenzene Isomers

Chloroethylbenzene (C₈H₉Cl) is an aromatic hydrocarbon with a chlorine atom and an ethyl group attached to a benzene (B151609) ring. The relative positions of these substituents on the ring, as well as the position of the chlorine atom on the ethyl side chain, give rise to several structural isomers. These isomers exhibit distinct physical and chemical properties, making their accurate identification and separation crucial in various applications, including chemical synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals.[1]

The primary isomers of chloroethylbenzene are:

  • Positional Isomers (on the benzene ring): 2-chloroethylbenzene, 3-chloroethylbenzene, and 4-chloroethylbenzene.

  • Isomer of the side chain: 1-chloroethylbenzene.

  • Enantiomers: Due to a chiral center at the first carbon of the ethyl group, 1-chloroethylbenzene exists as a pair of enantiomers: (R)-1-chloroethylbenzene and (S)-1-chloroethylbenzene.[1]

The subtle structural differences among these isomers can lead to significant variations in their chemical reactivity, spectroscopic signatures, and toxicological profiles.[1]

Structure and Nomenclature

The systematic naming of chloroethylbenzene isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The benzene ring is numbered to give the substituents the lowest possible locants.

Isomer NameCommon Name(s)IUPAC NameCAS Number
1-Chloroethylbenzene α-Methylbenzyl chloride, 1-Phenylethyl chloride1-chloro-1-phenylethane672-65-1[2][3]
(R)-1-Chloroethylbenzene (R)-(+)-1-Phenylethyl chloride[(1R)-1-chloroethyl]benzene1459-15-0[4]
(S)-1-Chloroethylbenzene (S)-(-)-1-Phenylethyl chloride[(1S)-1-chloroethyl]benzene3756-41-0[5]
2-Chloroethylbenzene o-Chloroethylbenzene1-chloro-2-ethylbenzene611-13-2
3-Chloroethylbenzene m-Chloroethylbenzene1-chloro-3-ethylbenzene620-16-6[6]
4-Chloroethylbenzene p-Chloroethylbenzene1-chloro-4-ethylbenzene622-98-0[7]
(2-Chloroethyl)benzene β-Phenethyl chloride, 2-Phenylethyl chloride(2-chloroethyl)benzene622-24-2

Quantitative Data Summary

The following table summarizes key physical properties of the various chloroethylbenzene isomers, compiled from multiple sources. These properties are essential for designing separation and purification processes.

Property1-Chloroethylbenzene2-Chloroethylbenzene3-Chloroethylbenzene4-Chloroethylbenzene(2-Chloroethyl)benzene
Molecular Weight ( g/mol ) 140.61[2]140.61140.61[8]140.61[7]140.61
Boiling Point (°C) 90 (33 mmHg)[9]199 - 84 (760 mmHg)[10]184[6]199-20282-84 (16 mmHg)
Melting Point (°C) -41.95 (estimate)[3][9]-60[10]-55[6][11]-38-
Density (g/mL at 25°C) 1.06[9]1.060[10]1.053[6]1.045[12]1.069
Refractive Index (n20/D) 1.526-1.528[13]1.5285-1.5315[14]1.5195[6]1.518[12]1.53

Experimental Protocols

Detailed experimental protocols are critical for the synthesis, separation, and analysis of chloroethylbenzene isomers.

Synthesis of Chloroethylbenzene Isomers

A common method for the synthesis of chloroethylbenzene isomers is the Friedel-Crafts alkylation of benzene or chlorobenzene (B131634).[15]

Example Protocol: Synthesis of a Mixture of 2- and 4-Chloroethylbenzene

  • Reaction: Friedel-Crafts alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., carbon disulfide or excess chlorobenzene) at 0 °C, slowly add ethyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers, which can be separated by fractional distillation or chromatography.[15]

Separation of Chloroethylbenzene Isomers

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation of chloroethylbenzene isomers.[1]

4.2.1. Gas Chromatography (GC) for Positional Isomer Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]

  • Column: A capillary column with a polar stationary phase, such as a BP-20 (polyamide coated) column (25 m x 0.32 mm), is effective for separating positional isomers.[1]

  • Carrier Gas: Helium or hydrogen.[1]

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes.

  • Injection: Splitless injection at 250°C.

  • Detection: FID at 250°C or MS with a scan range of m/z 40-200.

4.2.2. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: A chiral stationary phase (CSP) column is required for the separation of the (R) and (S) enantiomers of 1-chloroethylbenzene. Polysaccharide-based CSPs are often effective.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

Analysis of Chloroethylbenzene Isomers

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation and identification of chloroethylbenzene isomers.

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

  • Mass Analyzer: Quadrupole or Ion Trap.[16]

  • Scan Range: m/z 40-400.[16]

  • Fragmentation Patterns: The mass spectra of the isomers will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for identification. For example, a prominent peak corresponding to the loss of a chlorine atom or the ethyl group can be observed.[16]

Logical and Experimental Workflows

While chloroethylbenzene isomers are not typically involved in biological signaling pathways, understanding their synthesis and identification workflows is critical for researchers.

Synthetic Pathway for m-Chloroethylbenzene

The synthesis of m-chloroethylbenzene from benzene requires a specific sequence of reactions to achieve the desired meta substitution pattern.

Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone CH3COCl, AlCl3 (Friedel-Crafts Acylation) m_Nitroacetophenone m-Nitroacetophenone Acetophenone->m_Nitroacetophenone HNO3, H2SO4 (Nitration) Ethylbenzene Ethylbenzene m_Aminoacetophenone m-Aminoacetophenone m_Nitroacetophenone->m_Aminoacetophenone Fe, HCl (Reduction) m_Chloroacetophenone m-Chloroacetophenone m_Aminoacetophenone->m_Chloroacetophenone NaNO2, HCl, CuCl (Sandmeyer Reaction) m_Chloroethylbenzene m-Chloroethylbenzene m_Chloroacetophenone->m_Chloroethylbenzene Zn(Hg), HCl (Clemmensen Reduction)

Caption: Synthetic pathway for m-chloroethylbenzene from benzene.

Isomer Identification Workflow

A logical workflow for the identification and characterization of an unknown chloroethylbenzene isomer sample is presented below.

Unknown_Sample Unknown Chloroethylbenzene Isomer Sample GC_Analysis Gas Chromatography (GC) - Retention Time Unknown_Sample->GC_Analysis MS_Analysis Mass Spectrometry (MS) - Molecular Ion Peak - Fragmentation Pattern GC_Analysis->MS_Analysis GC-MS NMR_Analysis NMR Spectroscopy (¹H and ¹³C) - Chemical Shifts - Splitting Patterns GC_Analysis->NMR_Analysis Positional_Isomer_ID Positional Isomer Identification (1-, 2-, 3-, or 4-) MS_Analysis->Positional_Isomer_ID NMR_Analysis->Positional_Isomer_ID Chiral_HPLC Chiral HPLC (for 1-chloroethylbenzene) Enantiomer_ID Enantiomer Identification ((R) or (S)) Chiral_HPLC->Enantiomer_ID Positional_Isomer_ID->Chiral_HPLC If identified as 1-chloroethylbenzene

Caption: Logical workflow for the identification of chloroethylbenzene isomers.

References

In-Depth Technical Guide: Health and Safety Information for 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Chloro-3-ethylbenzene (CAS No. 620-16-6). The information is compiled for an audience with a technical background in chemistry and toxicology and is intended to support risk assessment and safe handling procedures in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a chlorinated aromatic hydrocarbon. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for understanding its behavior under various experimental and environmental conditions.

PropertyValueReference
Molecular Formula C₈H₉Cl[1]
Molecular Weight 140.61 g/mol [1]
Appearance Colorless liquid
Boiling Point 184 °C[2]
Melting Point -55 °C[2]
Density 1.053 g/cm³[2]
Vapor Pressure
Water Solubility
LogP (Octanol-Water Partition Coefficient) 3.4[1][3]

Toxicological Information

Based on its classification, this compound is considered hazardous upon exposure. The primary routes of occupational exposure are inhalation and dermal contact.

Acute Toxicity
Skin and Eye Irritation

This compound is classified as a skin irritant and can cause serious eye irritation.[1] Direct contact with the liquid can cause redness, and prolonged or repeated exposure may lead to dermatitis. In case of eye contact, it can result in significant irritation, pain, and potential damage.

Chronic Toxicity and Other Health Effects

Data on the chronic toxicity of this compound is limited. However, for the related compound ethylbenzene, chronic inhalation exposure in animal studies has been associated with effects on the blood, liver, and kidneys.[5]

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure. For the related compound ethylbenzene, the following OELs can be used as a conservative reference:

OrganizationLimitValue
OSHA PEL (8-hour TWA)100 ppm
NIOSH REL (10-hour TWA)100 ppm
NIOSH STEL (15-min)125 ppm
ACGIH TLV (8-hour TWA)20 ppm

(Data for Ethylbenzene)[6]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided to guide the design of in-house studies or for the critical evaluation of existing data.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a GHS toxicity category.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first group determines the next step:

      • If mortality is observed in two or three animals, the substance is classified at that dose level.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is tested.

  • Endpoint: The procedure allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential adverse effects of a substance following a single, short-term dermal exposure.

  • Test Animals: Albino rabbits are the preferred species.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Procedure:

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • After 24 hours, the dressing is removed, and the skin is gently cleansed.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The dermal LD50 is calculated, which is the statistically estimated dose that is expected to cause mortality in 50% of the treated animals.

Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

  • Test Animals: Albino rabbits are used.

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

  • Endpoint: The severity and reversibility of the ocular reactions are used to classify the substance's eye irritation potential.

Ecological Information

The environmental fate and ecotoxicity of this compound are important considerations for its overall risk profile.

Environmental Fate

As a chlorinated aromatic hydrocarbon, this compound is expected to be persistent in the environment.[7] Its moderate logP value of 3.4 suggests a potential for bioaccumulation in aquatic organisms.[1][3] In soil, its mobility will be influenced by the organic carbon content, with higher adsorption expected in soils with higher organic matter.[8][9] Biodegradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions, although the rates can be slow.[10][11]

Ecotoxicity

Specific ecotoxicity data for this compound is limited. However, data for related compounds can provide an estimate of its potential impact on aquatic life. For chlorobenzene (B131634), the 48-hour EC50 for Daphnia magna is 0.59 mg/L.[4] For ethylbenzene, the 48-hour EC50 for Daphnia magna ranges from 1.8 to 2.2 mg/L.[12] These values indicate that chlorinated ethylbenzenes are likely to be toxic to aquatic invertebrates.

Visualizations

Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment for this compound.

RiskAssessment cluster_0 Hazard Identification a Review Physical/Chemical Properties b Evaluate Toxicological Data (Acute, Chronic, etc.) a->b f Integrate Hazard and Exposure Data c Assess Ecotoxicological Data b->c b->f c->f d Identify Routes of Exposure (Inhalation, Dermal, Oral) e Quantify Exposure Levels (Workplace Monitoring, Modeling) d->e e->f g Determine Likelihood and Severity of Adverse Effects f->g h Implement Control Measures (Engineering Controls, PPE) g->h i Establish Safe Handling Procedures h->i j Develop Emergency Response Plan i->j

Risk assessment workflow for this compound.
First Aid Procedures

This diagram outlines the immediate first aid measures to be taken in case of exposure to this compound.

FirstAid cluster_0 Exposure Event cluster_1 Inhalation cluster_2 Skin Contact cluster_3 Eye Contact cluster_4 Ingestion cluster_5 Medical Attention start Exposure to This compound inhale Move to fresh air. Provide artificial respiration if not breathing. start->inhale skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. start->skin eye Immediately flush eyes with water for at least 15 minutes. Seek medical attention. start->eye ingest Do NOT induce vomiting. Seek immediate medical attention. start->ingest medical Seek Medical Attention inhale->medical skin->medical eye->medical ingest->medical

First aid procedures for this compound exposure.

Conclusion

This compound presents moderate health hazards, primarily related to acute toxicity upon ingestion and irritation to the skin and eyes. While specific toxicological data for this compound is not extensive, information from structurally similar chemicals suggests that appropriate caution should be exercised. Researchers, scientists, and drug development professionals should implement robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further research is warranted to fully characterize the toxicological and ecotoxicological profile of this compound.

References

The Genesis of Chloroethylbenzenes: An In-depth Technical Guide on their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of chloroethylbenzenes, a class of chlorinated aromatic hydrocarbons with significant applications in organic synthesis and drug development. The document details the primary synthetic routes to various isomers, including ortho-, meta-, and para-chloroethylbenzenes, as well as side-chain chlorinated variants like (1-chloroethyl)benzene (B1265384) and (2-chloroethyl)benzene (B74947). Key experimental protocols are provided, and extensive physical and spectroscopic data are compiled for comparative analysis. Furthermore, this guide explores the role of chloroethylbenzenes as precursors in the synthesis of pharmaceuticals, with a focus on the mechanisms of action of fingolimod (B1672674) and coumarin-based anticoagulants. Signaling pathway diagrams generated using Graphviz are included to illustrate these biological interactions.

Introduction: A Historical Perspective

The history of chloroethylbenzenes is intrinsically linked to the development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Mason Crafts, this reaction provided a robust method for the alkylation and acylation of aromatic rings, paving the way for the synthesis of a vast array of substituted benzene (B151609) derivatives, including chloroethylbenzenes. While pinpointing the exact first synthesis of each specific isomer is challenging, the late 19th and early 20th centuries saw a surge in the exploration of electrophilic aromatic substitution, making the synthesis of these compounds accessible.

The primary approaches to synthesizing chloroethylbenzenes have historically fallen into two main categories:

  • Electrophilic Aromatic Substitution: This involves introducing an ethyl or chloro group onto a pre-substituted benzene ring. The synthesis of ring-substituted chloroethylbenzenes often employs a two-step process of Friedel-Crafts acylation followed by reduction of the resulting ketone. This strategy is crucial for controlling the regiochemistry (ortho, meta, para) of the final product.

  • Side-Chain Chlorination: This method involves the direct chlorination of the ethyl group of ethylbenzene (B125841) or a chloro-substituted ethylbenzene. This approach is more direct but can be less selective, often yielding a mixture of products.

The utility of chloroethylbenzenes extends beyond fundamental organic chemistry. They serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, (2-chloroethyl)benzene is a key building block in the synthesis of the multiple sclerosis drug fingolimod and the anticoagulant clocoumarol.

Physicochemical and Spectroscopic Data of Chloroethylbenzene Isomers

The physical and spectroscopic properties of chloroethylbenzene isomers are crucial for their identification, purification, and application. The following tables summarize key data for the most common isomers.

Table 1: Physical Properties of Chloroethylbenzene Isomers

IsomerStructureCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
2-Chloroethylbenzene2-Cl-C₆H₄-CH₂CH₃89-96-3140.61180-182-1.0571.522
3-Chloroethylbenzene3-Cl-C₆H₄-CH₂CH₃620-16-6140.61181-182-811.0451.518
4-Chloroethylbenzene4-Cl-C₆H₄-CH₂CH₃622-98-0140.61182-184-631.0451.518
(1-Chloroethyl)benzeneC₆H₅-CHClCH₃672-65-1140.61195 (dec.)-1.0631.527
(2-Chloroethyl)benzeneC₆H₅-CH₂CH₂Cl622-24-2140.61199-601.0691.530

Table 2: Key Spectroscopic Data for Chloroethylbenzene Isomers

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Key Mass Spec (m/z)
2-Chloroethylbenzene 7.1-7.4 (m, 4H, Ar-H), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)142.1, 133.9, 130.0, 129.5, 127.1, 126.8, 26.4, 15.63060, 2965, 1475, 1045, 750142, 140, 127, 125, 105, 77
3-Chloroethylbenzene 7.1-7.3 (m, 4H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)145.9, 134.1, 129.6, 128.2, 126.5, 126.3, 28.8, 15.53060, 2965, 1570, 1470, 780142, 140, 127, 125, 105, 77
4-Chloroethylbenzene 7.2-7.3 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)142.2, 132.0, 129.6, 128.4, 28.5, 15.63050, 2965, 1490, 1090, 820142, 140, 127, 125, 105, 77
(1-Chloroethyl)benzene 7.2-7.4 (m, 5H, Ar-H), 5.1 (q, 1H, CHCl), 1.8 (d, 3H, CH₃)142.8, 128.7, 128.4, 126.3, 58.9, 25.43060, 2980, 1495, 1450, 760, 695142, 140, 105, 77
(2-Chloroethyl)benzene 7.2-7.4 (m, 5H, Ar-H), 3.7 (t, 2H, CH₂Cl), 3.1 (t, 2H, ArCH₂)138.8, 128.8, 128.6, 126.9, 45.1, 39.53060, 2960, 1495, 1450, 750, 700142, 140, 105, 91, 77

Synthetic Methodologies and Experimental Protocols

The synthesis of chloroethylbenzenes can be achieved through several distinct pathways. The choice of method depends on the desired isomer and the available starting materials.

Synthesis of Ring-Substituted Chloroethylbenzenes via Friedel-Crafts Acylation and Reduction

This is a versatile and widely used method for preparing ortho-, meta-, and para-chloroethylbenzenes with high regioselectivity. The general workflow involves two main steps:

  • Friedel-Crafts Acylation: An acyl group is introduced onto the benzene ring.

  • Reduction: The carbonyl group of the resulting ketone is reduced to a methylene (B1212753) group.

G Synthesis of Chloroethylbenzene Isomers start Benzene intermediate1 Acetophenone (B1666503) start->intermediate1 CH3COCl, AlCl3 intermediate3 Chlorobenzene start->intermediate3 Cl2, FeCl3 intermediate2 m-Chloroacetophenone intermediate1->intermediate2 Cl2, FeCl3 product1 m-Chloroethylbenzene intermediate2->product1 Reduction intermediate4 o/p-Chloroacetophenone intermediate3->intermediate4 CH3COCl, AlCl3 product2 o/p-Chloroethylbenzene intermediate4->product2 Reduction

Synthetic routes to chloroethylbenzene isomers.

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude acetophenone.

Step 2: Chlorination of Acetophenone to m-Chloroacetophenone

  • Dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., nitrobenzene (B124822) or excess acetophenone).

  • Add iron(III) chloride (0.1 eq) as a catalyst.

  • Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 20-30 °C.

  • Monitor the reaction by GC or TLC until the desired conversion is achieved.

  • Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove excess chlorine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and purify by vacuum distillation or recrystallization to obtain m-chloroacetophenone.

Step 3: Reduction of m-Chloroacetophenone to m-Chloroethylbenzene

Two common reduction methods are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction (Acidic Conditions)

    • Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

    • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

    • Add m-chloroacetophenone (1.0 eq) and heat the mixture to reflux with vigorous stirring for 24-48 hours.

    • Add additional portions of concentrated HCl periodically during the reflux.

    • After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

  • Wolff-Kishner Reduction (Basic Conditions)

    • To a flask containing diethylene glycol, add m-chloroacetophenone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (3-4 eq).

    • Add potassium hydroxide (B78521) pellets (3-4 eq) and heat the mixture to 180-200 °C, distilling off water and excess hydrazine.

    • Maintain the temperature at 190-200 °C for 3-4 hours.

    • After cooling, dilute the reaction mixture with water and extract with a suitable solvent (e.g., ether or dichloromethane).

    • Wash the combined organic extracts with dilute HCl and water, dry over anhydrous sodium sulfate, and purify by distillation.

Synthesis of (2-Chloroethyl)benzene via Side-Chain Chlorination

This method provides a direct route to (2-chloroethyl)benzene from ethylbenzene.

  • In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a UV lamp, heat ethylbenzene to its boiling point.

  • Pass a steady stream of dry chlorine gas through the boiling ethylbenzene while irradiating with UV light.

  • Continue the chlorination until the desired weight increase is achieved.

  • Cool the reaction mixture and wash with water and a dilute solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and fractionally distill under vacuum to separate (2-chloroethyl)benzene from (1-chloroethyl)benzene and unreacted starting material. A typical yield for this process is around 60-85%.

Chloroethylbenzenes in Drug Development

Chloroethylbenzenes are valuable precursors in the synthesis of several important pharmaceuticals. Their utility stems from the ability to introduce the chloroethylphenyl moiety into larger molecular scaffolds.

Fingolimod: A Sphingosine-1-Phosphate (S1P) Receptor Modulator

(2-Chloroethyl)benzene is a key intermediate in the synthesis of fingolimod, a drug used to treat relapsing-remitting multiple sclerosis. Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors. In vivo, it is phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes. This prevents lymphocytes from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous system and mitigating the autoimmune attack on myelin sheaths.

G Fingolimod Mechanism of Action cluster_0 Lymph Node Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate Fingolimod->Fingolimod_P Sphingosine Kinase 2 S1P1_receptor S1P1 Receptor on Lymphocyte Fingolimod_P->S1P1_receptor Binds and Internalizes Lymphocyte Lymphocyte Lymph_Node Lymph Node Bloodstream Bloodstream Lymphocyte->Bloodstream Egress Blocked CNS Central Nervous System Bloodstream->CNS Reduced Infiltration

Fingolimod's S1P1 receptor antagonism.
Clocoumarol and the Vitamin K Cycle

(2-Chloroethyl)benzene is also a precursor for clocoumarol, a coumarin-based anticoagulant. Coumarins, like the well-known warfarin, exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is essential for the regeneration of the reduced form of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a disruption of the coagulation cascade.

G Coumarin Anticoagulant Mechanism VitaminK_quinone Vitamin K (Quinone) VitaminK_hydroquinone Reduced Vitamin K (Hydroquinone) VitaminK_quinone->VitaminK_hydroquinone Vitamin K Reductase VitaminK_epoxide Vitamin K Epoxide VitaminK_hydroquinone->VitaminK_epoxide γ-Glutamyl Carboxylase VitaminK_epoxide->VitaminK_quinone VKOR ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_active Active Clotting Factors ClottingFactors_inactive->ClottingFactors_active γ-Carboxylation Coumarins Coumarins (e.g., Clocoumarol) VKOR Vitamin K Epoxide Reductase (VKOR) Coumarins->VKOR Inhibition

Inhibition of the Vitamin K cycle by coumarins.

Conclusion

The chloroethylbenzenes represent a class of compounds whose history is deeply rooted in the foundational principles of organic synthesis. From their initial accessibility through the advent of the Friedel-Crafts reaction to their modern applications as key pharmaceutical intermediates, these molecules have demonstrated enduring importance. This guide has provided a comprehensive overview of their synthesis, characterization, and application, offering valuable data and protocols for researchers in the chemical and pharmaceutical sciences. The continued exploration of the reactivity of chloroethylbenzenes will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel therapeutic agents.

Theoretical Deep Dive into the Electronic Structure of 1-Chloro-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical studies on the electronic structure of 1-Chloro-3-ethylbenzene. While a comprehensive, publicly available theoretical study specifically detailing all electronic structure parameters for this compound is limited, this paper synthesizes available computational data for a closely related mono-substituted chloroethylbenzene derivative. This guide presents the computational methodologies employed in these studies and summarizes the key findings from vibrational spectroscopy analysis. The information is intended to provide a foundational understanding for researchers in computational chemistry, materials science, and drug development.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉Cl. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethyl group at the meta position. This substitution pattern influences the molecule's electronic properties, reactivity, and potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic characteristics.

Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules at the quantum mechanical level. Methods like Density Functional Theory (DFT) are instrumental in calculating molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions.

Computational Methodology

The primary computational approach for studying molecules like this compound is Density Functional Theory (DFT). A notable study on a mono-substituted chloroethylbenzene utilized the following protocol[1][2]:

Software: Gaussian03 software package.[1]

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

Basis Set: 6-31G* basis set was employed for the calculations.[1]

Procedure:

  • Geometry Optimization: The molecular structure was optimized to find the lowest energy conformation.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies were calculated from the optimized geometry. A scaling factor of 0.9613 was uniformly applied to the calculated wavenumbers to better align with experimental data.[1]

Electronic Structure and Properties

Vibrational Analysis

The calculated vibrational frequencies, alongside experimental FT-IR and FT-Raman data, offer a comprehensive understanding of the vibrational modes of the molecule. The assignments for key vibrational modes are summarized in the table below.

Vibrational Mode Calculated (Scaled) Wavenumber (cm⁻¹) (DFT/B3LYP/6-31G)*Observed FT-IR Wavenumber (cm⁻¹) Observed FT-Raman Wavenumber (cm⁻¹)
Phenyl Ring C-H Stretch3103, 3093, 3084, 3074, 30663090, 30683064
Phenyl Ring Stretching1598, 1580, 1496, 1457, 13301494, 14551607
Ring Breathing Mode999-1006
In-plane C-H Vibrations1299, 1192, 1177, 1057, 10251303, 10281190, 1168, 1029
Out-of-plane C-H Deformations994, 966, 918, 843, 771971, 911972, 782
CH₃ Asymmetric Stretch3022, 3010--
CH₃ Symmetric Stretch293629292930
CH₃ Asymmetric Deformations1482, 1468--
CH₃ Symmetric Deformation13671377-

Table 1: Summary of Calculated and Observed Vibrational Frequencies for a Mono-substituted Chloroethylbenzene.[1][2]

Logical Workflow for Theoretical Analysis

The theoretical investigation of the electronic structure of a molecule like this compound typically follows a structured workflow. This can be visualized as a logical progression from initial structure definition to in-depth analysis of its electronic properties.

computational_workflow cluster_input Input Definition cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization (e.g., DFT/B3LYP/6-31G*) mol_structure->geometry_optimization frequency_calculation Vibrational Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (MOs, Charges) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry vibrational_spectra Vibrational Spectra (IR, Raman) frequency_calculation->vibrational_spectra electronic_structure Electronic Structure (HOMO-LUMO, ESP) electronic_properties->electronic_structure results Tabulated Data & Visualizations optimized_geometry->results vibrational_spectra->results electronic_structure->results

Caption: Conceptual workflow for the computational analysis of this compound.

Conclusion

This technical guide has summarized the available theoretical data on the electronic structure of a mono-substituted chloroethylbenzene, which serves as a proxy for this compound. The detailed vibrational analysis, based on DFT calculations, provides valuable insights into the molecule's bonding and structural characteristics. The provided computational protocol offers a robust framework for conducting further theoretical studies on this and related molecules. Future research, ideally with access to the full text of relevant studies or through new computational investigations, is needed to provide a more complete picture of the electronic properties, including molecular orbital energies, bond parameters, and charge distribution of this compound. Such data would be invaluable for the rational design of new molecules with desired properties in the fields of drug development and materials science.

References

Methodological & Application

Friedel-Crafts acylation of chlorobenzene to synthesize m-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Synthesis of m-Chloroacetophenone via Friedel-Crafts Acylation of Chlorobenzene (B131634): A Regioselectivity Analysis and Alternative Synthetic Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental for synthesizing aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3] This document addresses the synthesis of a specific isomer, m-chloroacetophenone.

A common misconception is that m-chloroacetophenone can be synthesized by the direct Friedel-Crafts acylation of chlorobenzene. However, the principles of electrophilic aromatic substitution dictate otherwise. The chloro substituent on the benzene (B151609) ring, while deactivating the ring towards electrophilic attack, is an ortho, para-director.[3] Consequently, the direct acylation of chlorobenzene primarily yields a mixture of 2-chloroacetophenone (B165298) (ortho) and 4-chloroacetophenone (para), with the para isomer typically predominating due to reduced steric hindrance.[3][4][5]

This application note first elucidates the mechanism and regioselectivity of the Friedel-Crafts acylation of chlorobenzene. It then provides a detailed, validated multi-step protocol for the successful synthesis of m-chloroacetophenone, starting from m-chlorobenzoyl chloride.

Regioselectivity of Chlorobenzene Acylation

The directing effect of the chlorine atom in chlorobenzene is a result of competing inductive and resonance effects. While the electronegative chlorine atom withdraws electron density from the ring inductively (deactivating effect), its lone pairs can be delocalized into the ring through resonance, increasing electron density at the ortho and para positions. The attack of the electrophile (acylium ion) at these positions leads to a more stable carbocation intermediate compared to meta attack.

Caption: Regioselectivity in the Friedel-Crafts acylation of chlorobenzene.

Alternative Synthesis of m-Chloroacetophenone

Given the limitations of direct acylation, an effective synthesis of m-chloroacetophenone involves a multi-step process starting from m-chlorobenzoyl chloride. This method utilizes a malonic ester synthesis followed by hydrolysis and decarboxylation.[6][7]

Caption: Workflow for the multi-step synthesis of m-chloroacetophenone.

Experimental Protocols

This section details the protocol for synthesizing m-chloroacetophenone from m-chlorobenzoyl chloride, adapted from established patent literature.[6]

Preparation of Diethyl Ethoxymagnesium Malonate
  • Apparatus Setup: Assemble a dry 2000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Initial Charge: To the flask, add magnesium turnings (16g), absolute ethanol (B145695) (15 mL), carbon tetrachloride (1.5 mL), and 500 mL of absolute diethyl ether.[6] Carbon tetrachloride acts as an initiator.

  • Reagent Addition: Prepare a solution of diethyl malonate (105g), absolute ethanol (55 mL), and absolute diethyl ether (60 mL) and place it in the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the flask while maintaining the temperature between 33-35 °C. The reaction is exothermic and will begin to reflux.[6]

  • Completion: After the addition is complete, continue to heat and reflux for an additional 2-4 hours to ensure complete formation of the magnesium salt. The conversion rate of diethyl malonate is expected to be 85-90%.[7]

Synthesis of m-Chlorobenzoyl Diethyl Malonate
  • Cooling: Cool the prepared solution of diethyl ethoxymagnesium malonate.

  • Acylation: Slowly add m-chlorobenzoyl chloride (120g) dropwise from the dropping funnel. Maintain the reaction temperature between 30-35 °C.

  • Reaction: After the addition, continue stirring the mixture for 2-3 hours at 30-35 °C to complete the acylation.

Hydrolysis and Decarboxylation
  • Hydrolysis: Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% sulfuric acid (1000 mL) cooled in an ice bath.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic (ether) layer.

  • Decarboxylation: Place the ether layer in a flask and heat gently to distill off the diethyl ether. Add a 20% sulfuric acid solution to the residue and heat to reflux at 90-110 °C for 3-5 hours until CO₂ evolution ceases.[7] This step completes the hydrolysis of the ester and decarboxylation to form the ketone.

Workup and Purification
  • Cooling & Extraction: Cool the reaction mixture and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure m-chloroacetophenone.

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reagent Quantities and Molar Ratios

Reagent Molecular Weight ( g/mol ) Quantity Used Moles Molar Ratio
Magnesium 24.31 16 g 0.66 1.0
Diethyl Malonate 160.17 105 g 0.66 1.0
m-Chlorobenzoyl Chloride 175.02 120 g 0.69 ~1.05
Absolute Ethanol 46.07 15 mL + 55 mL - -

| Carbon Tetrachloride | 153.82 | 1.5 mL | - | Initiator |

Table 2: Reaction Conditions and Expected Yields

Step Reaction Temperature (°C) Duration (hours) Expected Yield
1 Malonate Salt Formation 33 - 35 2 - 4 85-90% conversion
2 Acylation 30 - 35 2 - 3 ~85% selectivity
3 Hydrolysis/Decarboxylation 90 - 110 3 - 5 ~100% conversion

| Overall | Total Synthesis | - | - | 75 - 85% [6] |

Table 3: Product Specifications

Property Value
Chemical Name m-Chloroacetophenone
CAS Number 99-02-5
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 227-229 °C (lit.)[7]
Density 1.191 g/mL at 25 °C (lit.)[7]

| Purity (Post-distillation) | ≥ 99%[6][7] |

References

Application Notes and Protocols: Wolff-Kishner Reduction of m-Chloroacetophenone to 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wolff-Kishner reduction of m-chloroacetophenone to synthesize 1-Chloro-3-ethylbenzene. The Wolff-Kishner reaction is a robust method for the deoxygenation of ketones and aldehydes to their corresponding alkanes, particularly useful for substrates sensitive to acidic conditions. This protocol is adapted from the Huang-Minlon modification, which offers improved yields and shorter reaction times by using a high-boiling solvent and removing water as the reaction progresses.[1][2] This method is highly relevant in medicinal chemistry and drug development for the synthesis of substituted aromatic hydrocarbons.

Introduction

The Wolff-Kishner reduction is a fundamental transformation in organic synthesis, enabling the conversion of a carbonyl group to a methylene (B1212753) group.[3] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane.[4] The reaction is driven by the irreversible loss of gaseous nitrogen.[4] The Huang-Minlon modification, which utilizes a high-boiling point solvent such as diethylene glycol or triethylene glycol, allows the reaction to be conducted at atmospheric pressure and at the high temperatures required for the decomposition of the hydrazone intermediate.[2][5] This modification is generally preferred for its practicality and efficiency.[6]

This protocol details the application of the Wolff-Kishner reduction to m-chloroacetophenone, a common building block in the synthesis of pharmaceuticals and other fine chemicals. The resulting product, this compound, is a valuable intermediate in organic synthesis.

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
m-ChloroacetophenoneC₈H₇ClO154.59227-2291.1911.550
This compoundC₈H₉Cl140.61183.81.0531.5195

Data sourced from references[7][8][9][10][11].

Spectroscopic Data for m-Chloroacetophenone (Starting Material)
TechniqueData
¹H NMR (CDCl₃)δ 7.91 (t, J=1.8 Hz, 1H), 7.82 (m, 1H), 7.50 (m, 1H), 7.39 (t, J=7.8 Hz, 1H), 2.59 (s, 3H)
¹³C NMR (CDCl₃)δ 196.6, 138.7, 134.9, 133.0, 129.9, 128.4, 126.4, 26.5
IR (liquid film)ν (cm⁻¹) 3060, 2925, 1685 (C=O), 1570, 1420, 1260, 800, 680

Data sourced from reference[12].

Expected Spectroscopic Data for this compound (Product)
TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.25-7.15 (m, 3H), 7.05 (m, 1H), 2.64 (q, J=7.6 Hz, 2H), 1.23 (t, J=7.6 Hz, 3H)
¹³C NMR (CDCl₃)δ 146.5, 134.1, 129.6, 128.3, 126.1, 124.2, 28.9, 15.4
IR (liquid film)ν (cm⁻¹) 3050, 2965, 2930, 2870, 1595, 1575, 1475, 1450, 870, 780, 680

Note: Expected data is based on typical values for similar structures and may vary slightly.

Experimental Protocol: Wolff-Kishner Reduction of m-Chloroacetophenone

This protocol is adapted from the well-established Huang-Minlon modification of the Wolff-Kishner reduction.[2][6]

Materials:

Equipment:

  • Round-bottom flask (e.g., 500 mL)

  • Reflux condenser

  • Distillation head and condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine m-chloroacetophenone, diethylene glycol, hydrazine hydrate (85%), and potassium hydroxide pellets.

  • Initial Reflux (Hydrazone Formation): Heat the mixture gently using a heating mantle with stirring. Continue heating at reflux for 1-2 hours to ensure the complete formation of the hydrazone. The temperature of the reaction mixture will be around 130-140°C.

  • Removal of Water and Excess Hydrazine: After the initial reflux period, replace the reflux condenser with a distillation apparatus. Increase the heating to distill off water and excess hydrazine. Continue the distillation until the temperature of the reaction mixture rises to approximately 190-200°C.

  • Second Reflux (Decomposition): Once the temperature has reached 190-200°C, switch back to a reflux condenser and continue to heat the mixture with stirring for an additional 3-4 hours. During this period, the hydrazone decomposes to form the product with the evolution of nitrogen gas.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the cooled mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (to remove any remaining hydrazine) and then with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions:

  • Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction is conducted at high temperatures. Use appropriate caution when handling the hot apparatus.

  • Diethylene glycol is harmful if swallowed.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: m-Chloroacetophenone, Hydrazine Hydrate, KOH, Diethylene Glycol reflux1 Reflux at 130-140°C (Hydrazone Formation) start->reflux1 distill Distill off H₂O and excess Hydrazine (Temp rises to 190-200°C) reflux1->distill reflux2 Reflux at 190-200°C (Decomposition) distill->reflux2 cool Cool to Room Temp & Quench with Water reflux2->cool extract Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the Wolff-Kishner reduction.

reaction_mechanism ketone m-Chloroacetophenone hydrazone Hydrazone Intermediate ketone->hydrazone + H₂NNH₂ anion Hydrazone Anion hydrazone->anion + OH⁻, - H₂O diimide Diimide Intermediate anion->diimide Proton Transfer carbanion Carbanion diimide->carbanion - N₂ product This compound carbanion->product + H₂O, - OH⁻

Caption: Simplified mechanism of the Wolff-Kishner reduction.

References

Synthesis of 1-Chloro-3-ethylbenzene: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive experimental protocol for the synthesis of 1-chloro-3-ethylbenzene, a valuable intermediate in organic synthesis. The described method is a robust two-step process commencing from commercially available m-chloroacetophenone. This procedure is designed for researchers and scientists in the fields of chemistry and drug development, offering a reliable pathway to this key chemical entity.

The synthesis involves the formation of a hydrazone from m-chloroacetophenone, which is subsequently reduced to the target molecule, this compound, via a Wolff-Kishner-type reduction. This method is advantageous due to its high yield and the purity of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from m-chloroacetophenone.

ParameterValueUnit
Step 1: Hydrazone Formation
m-Chloroacetophenone1mole equivalent
Hydrazine (B178648) Hydrate (B1144303) (40-85%)1.5 - 3mole equivalent
Reaction Temperature107 - 119°C
Reaction Time120 - 180minutes
Step 2: Reduction
Hydrazone1mole equivalent
Potassium Hydroxide (B78521)2.1mole equivalent
Diethylene Glycol60g (per 0.21 mol KOH)
Reaction Temperature130 - 148°C
Reaction Time90 - 180minutes
Product Characteristics
Molecular FormulaC₈H₉Cl
Molecular Weight140.61 g/mol
Boiling Point183.8°C
Melting Point-55°C
Density1.053g/cm³
Refractive Index1.5195
Purity (Reported)98.6 - 99%
Yield (Reported)95 - 97%

Experimental Protocols

Materials and Equipment:

  • m-Chloroacetophenone

  • Hydrazine hydrate (40-85% solution)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Step 1: Synthesis of m-Chloroacetophenone Hydrazone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-chloroacetophenone and hydrazine hydrate. The molar ratio of m-chloroacetophenone to hydrazine hydrate should be in the range of 1:1.5 to 1:3.[1]

  • Heat the reaction mixture to reflux, maintaining a temperature between 107-119°C, for a period of 120-180 minutes.[1]

  • After the reaction is complete, cool the mixture to below 40°C.[1]

  • The hydrazone product will separate as a distinct layer. Isolate the hydrazone layer for the next step.

Step 2: Wolff-Kishner-type Reduction to this compound

  • In a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and a condenser, add diethylene glycol and potassium hydroxide (or sodium hydroxide). For example, use 60 g of diethylene glycol and 12 g (0.21 mol) of potassium hydroxide.[1]

  • Add the entire amount of the hydrazone prepared in Step 1 to the flask.

  • Begin mechanical stirring and heat the mixture to a temperature between 130-148°C.[1]

  • Maintain this temperature for 90-180 minutes, or until the evolution of nitrogen gas ceases. The cessation of gas bubbles indicates the completion of the reaction.[1]

  • The resulting crude product is this compound.

Purification:

  • The crude this compound can be purified by distillation.[1]

  • One method involves adding water to the crude product and performing a steam distillation. The overhead product is collected, and the organic layer is separated.[1]

  • Alternatively, vacuum distillation can be performed. Collect the fraction boiling at approximately 140°C at 150 mmHg.[1]

  • The collected organic layer should be washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered to yield the pure this compound as a colorless liquid.[1]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify the functional groups present.[2]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[2][3]

  • Gas Chromatography (GC): To assess the purity of the final product.

Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Reduction cluster_purification Purification start_materials m-Chloroacetophenone + Hydrazine Hydrate reflux Reflux (107-119°C, 2-3h) start_materials->reflux cooling_separation Cooling (<40°C) & Phase Separation reflux->cooling_separation hydrazone m-Chloroacetophenone Hydrazone cooling_separation->hydrazone reduction_setup Hydrazone + KOH + Diethylene Glycol hydrazone->reduction_setup Transfer heating Heat (130-148°C, 1.5-3h) (Nitrogen Evolution) reduction_setup->heating crude_product Crude this compound heating->crude_product distillation Steam or Vacuum Distillation crude_product->distillation Purify workup Washing & Drying distillation->workup final_product Pure this compound workup->final_product

Caption: Workflow for the synthesis of this compound.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, catering to the needs of researchers and professionals in the chemical sciences. Adherence to standard laboratory safety procedures is essential when performing these experiments.

References

Application of 1-Chloro-3-ethylbenzene in the Synthesis of Pharmaceutical Intermediates for COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-ethylbenzene is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and an ethyl group on a benzene (B151609) ring, allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of complex molecules. In the pharmaceutical industry, this compound is of particular interest as a starting material for the preparation of intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically selective COX-2 inhibitors. This application note details a synthetic pathway for the utilization of this compound in the preparation of a key intermediate for the synthesis of Etoricoxib, a widely used COX-2 inhibitor for the management of pain and inflammation.

Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of this compound into a key precursor of the ketosulfone intermediate required for the synthesis of Etoricoxib. The proposed pathway consists of three main steps:

  • Oxidation: The ethyl group of this compound is oxidized to an acetyl group to yield 3-chloroacetophenone.

  • Willgerodt-Kindler Reaction: 3-Chloroacetophenone is converted to 3-chlorophenylacetic acid.

  • Acyl Chloride Formation: 3-Chlorophenylacetic acid is treated with a chlorinating agent, such as thionyl chloride, to produce 2-(3-chlorophenyl)acetyl chloride.

This resulting acyl chloride is a crucial intermediate that can be utilized in a Friedel-Crafts acylation reaction with a suitable aromatic partner to construct the carbon skeleton of the ketosulfone intermediate of Etoricoxib.

Logical Workflow for the Synthesis of the Etoricoxib Precursor

G A This compound B Oxidation A->B C 3-Chloroacetophenone B->C D Willgerodt-Kindler Reaction C->D E 3-Chlorophenylacetic Acid D->E F Acyl Chloride Formation E->F G 2-(3-Chlorophenyl)acetyl Chloride (Etoricoxib Precursor Intermediate) F->G

Caption: Synthetic workflow from this compound to a key precursor of Etoricoxib.

Experimental Protocols

1. Oxidation of this compound to 3-Chloroacetophenone

This procedure describes the liquid-phase oxidation of the ethyl group to an acetyl group.

  • Materials:

    • This compound

    • Cobalt(II) acetate (B1210297) tetrahydrate

    • Manganese(II) acetate tetrahydrate

    • Sodium bromide

    • Acetic acid

    • Oxygen gas

  • Procedure:

    • In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and gas inlet, dissolve this compound in glacial acetic acid.

    • Add Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, and Sodium bromide as catalysts.

    • Heat the mixture to 110-120°C.

    • Introduce a steady stream of oxygen gas into the reaction mixture.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 3-chloroacetophenone.

2. Synthesis of 3-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction

This protocol converts the acetophenone (B1666503) into the corresponding carboxylic acid.

  • Materials:

    • 3-Chloroacetophenone

    • Sulfur

    • Morpholine

    • Ethanol

    • Sodium hydroxide (B78521)

    • Hydrochloric acid

  • Procedure:

    • In a round-bottom flask, mix 3-chloroacetophenone, sulfur, and morpholine.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide in ethanol/water.

    • Reflux the mixture to hydrolyze the intermediate thiomorpholide.

    • After cooling, acidify the mixture with concentrated hydrochloric acid.

    • The precipitated 3-chlorophenylacetic acid is collected by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

3. Preparation of 2-(3-Chlorophenyl)acetyl Chloride

This final step prepares the reactive acyl chloride intermediate.[1]

  • Materials:

    • 3-Chlorophenylacetic acid

    • Thionyl chloride

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, add 3-chlorophenylacetic acid.

    • Slowly add an excess of thionyl chloride to the flask.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-(3-chlorophenyl)acetyl chloride can be purified by vacuum distillation.[1]

Data Presentation

StepStarting MaterialProductReagentsTypical YieldPurity
1This compound3-ChloroacetophenoneO₂, Co(OAc)₂, Mn(OAc)₂, NaBr, AcOH~80%>98% (GC)
23-Chloroacetophenone3-Chlorophenylacetic AcidS, Morpholine, NaOH, HCl~75%>99% (HPLC)
33-Chlorophenylacetic Acid2-(3-Chlorophenyl)acetyl ChlorideSOCl₂, DMF (cat.)>90%>97% (GC)

Application in Pharmaceutical Synthesis: Etoricoxib Intermediate

The synthesized 2-(3-chlorophenyl)acetyl chloride is a key building block for the synthesis of the ketosulfone intermediate of Etoricoxib. This can be achieved through a Friedel-Crafts acylation reaction with a suitable thiophene (B33073) derivative, followed by oxidation of the sulfide (B99878) to a sulfone. The resulting ketosulfone then undergoes a series of reactions to form the final Etoricoxib molecule.

Signaling Pathway: COX-2 Inhibition

Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key component of the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of pain and inflammation. By selectively inhibiting COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the COX-1 enzyme, which is involved in protecting the stomach lining.

COX-2 Signaling Pathway

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2

Caption: Mechanism of action of Etoricoxib via inhibition of the COX-2 enzyme.

This compound is a valuable and cost-effective starting material for the synthesis of key pharmaceutical intermediates. The detailed protocols provided herein outline a reliable synthetic route to a precursor of the COX-2 inhibitor Etoricoxib. The presented data and diagrams offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Careful handling and optimization of the described reactions are crucial for achieving high yields and purity of the desired intermediates.

References

Application Notes and Protocols for the Use of 1-Chloro-3-ethylbenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for 1-Chloro-3-ethylbenzene in the field of agrochemical research and development. While not a widely known active ingredient itself, its chemical structure presents it as a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

Introduction to this compound in Agrochemical Synthesis

This compound is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2][3] Its benzene (B151609) ring, substituted with a chlorine atom and an ethyl group, offers multiple reactive sites for further functionalization. This makes it a versatile building block for creating a diverse library of candidate agrochemical compounds. The presence of the chloro and ethyl groups can influence the lipophilicity, metabolic stability, and binding affinity of the final molecule to its biological target. It is primarily used as an intermediate in organic synthesis.[4]

Key Attributes for Agrochemical Development:

  • Scaffold for Derivatization: The benzene ring can undergo various electrophilic and nucleophilic substitution reactions to introduce different functional groups.

  • Modulation of Physicochemical Properties: The ethyl group can enhance lipophilicity, potentially improving cell membrane permeability in target pests or plants.

  • Metabolic Stability: The chloro group can block positions on the aromatic ring that might otherwise be susceptible to metabolic degradation, potentially increasing the half-life of the resulting pesticide.

Potential Applications in Agrochemicals

While specific commercial agrochemicals based on this compound are not prominently documented, its structure is analogous to precursors used in the synthesis of various classes of pesticides.

  • Herbicides: The chloroaromatic structure is a common feature in many herbicides. By incorporating the this compound moiety, it is plausible to develop new molecules that interfere with biological pathways in weeds, such as amino acid synthesis, photosynthesis, or cell division.

  • Fungicides: Many fungicides are built upon substituted benzene rings. Derivatives of this compound could be synthesized to target fungal-specific enzymes or structural components.

  • Insecticides: The lipophilic nature of the ethylbenzene (B125841) group could be advantageous in developing insecticides that target the nervous system of insects.

Synthetic Protocols

The following protocols describe general methodologies for the synthesis of this compound and its potential derivatization for agrochemical applications.

3.1. Synthesis of this compound

A common method for synthesizing this compound involves the Friedel-Crafts acylation of chlorobenzene (B131634) followed by a reduction reaction.[5][6]

Protocol 3.1.1: Friedel-Crafts Acylation and Clemmensen Reduction

  • Acylation:

    • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise at 0°C.

    • Add chlorobenzene to the mixture and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 3-chloro-1-propanoylbenzene.

  • Reduction:

    • To a mixture of amalgamated zinc and concentrated hydrochloric acid, add the crude 3-chloro-1-propanoylbenzene.

    • Reflux the mixture for 4-8 hours.

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

    • Purify the resulting this compound by fractional distillation.

3.2. Derivatization of this compound for Agrochemical Screening

The following is a hypothetical protocol for creating a library of amide derivatives, a common class of bioactive molecules in agrochemicals.

Protocol 3.2.1: Synthesis of N-Aryl Amides from a this compound Precursor

  • Nitration:

    • Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

    • Stir the mixture for 1-2 hours, maintaining the low temperature.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated intermediate.

  • Reduction to Amine:

    • Dissolve the nitrated compound in ethanol (B145695) and add a catalyst such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and concentrate the filtrate to obtain the corresponding aniline (B41778) derivative.

  • Amide Coupling:

    • Dissolve the aniline derivative in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    • Add a desired acyl chloride or carboxylic acid (with a coupling agent like DCC) dropwise at 0°C.

    • Allow the reaction to proceed at room temperature for 2-6 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the final amide product by column chromatography or recrystallization.

Quantitative Data Summary

As there is no publicly available data on the agrochemical efficacy of direct derivatives of this compound, the following table presents hypothetical data for a series of synthesized amide derivatives to illustrate how such data should be structured for comparison.

Compound IDStructure ModificationTarget OrganismEC₅₀ (µM)LC₅₀ (µg/mL)
CEB-Amide-01 R = -CH₃Amaranthus retroflexus (Pigweed)15.2N/A
CEB-Amide-02 R = -CF₃Amaranthus retroflexus (Pigweed)2.8N/A
CEB-Amide-03 R = -OCH₃Fusarium graminearum (Fungus)35.5N/A
CEB-Insect-01 Pyrazole derivativeMyzus persicae (Aphid)N/A5.7

Diagrams and Workflows

5.1. Synthetic Pathway for this compound

G Chlorobenzene Chlorobenzene AcylatedIntermediate 3-Chloro-1-propanoylbenzene Chlorobenzene->AcylatedIntermediate Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->AcylatedIntermediate FinalProduct This compound AcylatedIntermediate->FinalProduct Reduction Reduction Zn(Hg), HCl (Clemmensen Reduction) Reduction->FinalProduct

Caption: Synthetic route to this compound.

5.2. Experimental Workflow for Agrochemical Derivative Synthesis

G Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration NitroIntermediate Nitro-derivative Nitration->NitroIntermediate Reduction Reduction (H₂, Pd/C) NitroIntermediate->Reduction AmineIntermediate Aniline derivative Reduction->AmineIntermediate Coupling Amide Coupling (R-COCl, Base) AmineIntermediate->Coupling FinalProduct Candidate Agrochemical Coupling->FinalProduct

Caption: Workflow for synthesizing agrochemical candidates.

5.3. Hypothetical Signaling Pathway Inhibition

G Substrate Substrate Enzyme Target Enzyme (e.g., Acetolactate Synthase) Substrate->Enzyme Product Essential Product (e.g., Amino Acid) Enzyme->Product Growth Weed Growth Product->Growth Inhibitor CEB-Derivative Inhibitor->Enzyme Inhibition

Caption: Hypothetical inhibition of a key enzyme in a weed.

References

Application Notes and Protocols for 1-Chloro-3-ethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethylbenzene is a versatile aromatic building block utilized in a variety of organic transformations. Its structure, featuring a reactive chlorine atom for cross-coupling and other substitution reactions, and an ethyl group that can influence steric and electronic properties or be a site for further functionalization, makes it a valuable intermediate in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

While direct synthesis of this compound can be achieved through methods such as the Friedel-Crafts alkylation of chlorobenzene (B131634) (often yielding isomeric mixtures) or a more specific Wolff-Kishner reduction of m-chloroacetophenone, this document focuses on its subsequent applications as a synthetic building block.[1] One patented method describes a high-yield (95-97%) and high-purity (98.6-99%) synthesis from m-chloroacetophenone via a hydrazone intermediate, highlighting its accessibility for research and development.[1] Another potential route involves the nucleophilic substitution of the hydroxyl group in 3-ethylphenol (B1664133) using a chlorinating agent.[2]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an important substrate in several palladium-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond, while less than that of C-Br or C-I bonds, can be effectively utilized with modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands. These reactions are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. The coupling of this compound with various boronic acids or their esters provides access to a wide range of 3-ethylbiphenyl (B36059) derivatives, which are structural motifs found in some liquid crystals and biologically active molecules. While aryl chlorides are less reactive than bromides or iodides, the use of appropriate catalysts and conditions, such as microwave heating, can facilitate the reaction.

Experimental Protocol: Synthesis of 3-Ethyl-1,1'-biphenyl

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride.

  • Materials:

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv.).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 3-ethyl-1,1'-biphenyl.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018-24>80 (Typical)

Table 1: Representative Conditions for Suzuki-Miyaura Coupling. (Yield is typical for this class of reaction and may vary).

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ Solvent Add Solvents: - Toluene - Water Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heat at 100°C Inert->Heat Stir Stir for 18-24h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Cool and Dilute Monitor->Quench Wash Aqueous Wash Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product 3-Ethyl-1,1'-biphenyl

Caption: Workflow for the synthesis of 3-ethyl-1,1'-biphenyl via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines to produce N-aryl and N,N-diaryl amines. These products are important intermediates in the synthesis of pharmaceuticals and other functional materials. The use of specialized palladium catalysts with bulky phosphine ligands is crucial for the efficient amination of aryl chlorides.

Experimental Protocol: Synthesis of 3-Ethyl-N-phenylaniline

This protocol is a representative procedure for the Buchwald-Hartwig amination of an aryl chloride.

  • Materials:

    • This compound

    • Aniline (B41778)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

    • Add toluene (5 mL) to the tube.

    • Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) via syringe.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture at 100 °C for 18-24 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 3-ethyl-N-phenylaniline.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosNaOt-BuToluene10018-24>85 (Typical)

Table 2: Representative Conditions for Buchwald-Hartwig Amination. (Yield is typical for this class of reaction and may vary).

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)Cl OxAdd->PdII_Aryl Ar-Cl (this compound) Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺Cl⁻ Amine_Coord->PdII_Amine RNH₂ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido -H⁺ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NHR (Product)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. While typically more challenging with aryl chlorides, the use of appropriate palladium and copper catalysts, along with a suitable base and solvent, can promote the reaction with this compound.

Experimental Protocol: Synthesis of 1-Ethyl-3-(phenylethynyl)benzene

This protocol is a representative procedure for the Sonogashira coupling of an aryl chloride.

  • Materials:

  • Procedure:

    • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene (10 mL) and triethylamine (5 mL).

    • Add this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-ethyl-3-(phenylethynyl)benzene.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80-10012-24>70 (Typical)

Table 3: Representative Conditions for Sonogashira Coupling. (Yield is typical for this class of reaction and may vary).

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to generate stilbene (B7821643) derivatives or cinnamic acid esters, respectively.

Experimental Protocol: Synthesis of (E)-1-(3-Ethylphenyl)-2-phenylethene (3-Ethylstilbene)

This protocol is a representative procedure for the Heck reaction of an aryl chloride.

  • Materials:

    • This compound

    • Styrene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a sealed tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv.).

    • Evacuate and backfill the tube with argon or nitrogen.

    • Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1.0 equiv.), and styrene (1.2 mmol, 1.2 equiv.) via syringe.

    • Seal the tube and heat the reaction mixture at 120-140 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford (E)-1-(3-ethylphenyl)-2-phenylethene.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF120-14024-48>60 (Typical)

Table 4: Representative Conditions for Heck Reaction. (Yield is typical for this class of reaction and may vary).

Conclusion

This compound is a valuable and readily accessible building block for organic synthesis. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which provide efficient routes to a variety of important molecular scaffolds. The protocols and data presented herein offer a guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The successful application of these reactions often depends on the careful selection of catalysts, ligands, and reaction conditions to overcome the lower reactivity of the C-Cl bond.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-3-ethylbenzene with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound, an unactivated aryl chloride, presents a challenging yet important substrate class for these transformations. The protocols outlined below are based on established methodologies for structurally similar electron-neutral aryl chlorides and provide a robust starting point for reaction optimization.

Introduction to Suzuki-Miyaura Coupling of Aryl Chlorides

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the formation of C(sp²)–C(sp²) bonds. The reaction typically involves the coupling of an organoboron reagent (commonly a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] While aryl iodides and bromides are highly reactive substrates, the use of more abundant, less expensive, and structurally diverse aryl chlorides is often preferred, particularly in large-scale industrial applications.

The primary challenge in coupling aryl chlorides lies in the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst kinetically less favorable compared to C-Br or C-I bonds.[2] To overcome this hurdle, specialized catalyst systems have been developed, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the reactivity of the palladium center.[3][4]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Key Parameters for Successful Coupling of this compound:

  • Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand Selection: The choice of ligand is critical for the successful coupling of unactivated aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃)) and N-heterocyclic carbenes (NHCs) are highly effective as they facilitate the oxidative addition step.[2][3]

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly influence the reaction rate and yield.

  • Solvent: A variety of organic solvents can be employed, often in combination with water. Common choices include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as alcohols like methanol (B129727). The solvent system can affect the solubility of the reagents and the overall reaction kinetics.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocols

Protocol 1: Palladium-PEPPSI Catalyzed Coupling in Methanol

This protocol is adapted from a procedure utilizing a bulky Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, which has shown high efficacy for the coupling of aryl chlorides.[5]

Reaction Scheme:

(A generic reaction scheme showing this compound reacting with an arylboronic acid to form a biaryl product)

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd-PEPPSI-IPr catalyst

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.20 mmol, 1.0 equiv.), the arylboronic acid (0.30 mmol, 1.5 equiv.), and potassium carbonate (0.40 mmol, 2.0 equiv.).

  • Add the Pd-PEPPSI-IPr catalyst (0.001 mmol, 0.5 mol%).

  • Add anhydrous methanol (0.5 mL) to the vial.

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

The following diagram outlines the experimental workflow for this protocol.

Experimental_Workflow_1 Start Start Reagents Combine Reactants: This compound Arylboronic acid K₂CO₃ Start->Reagents Catalyst Add Pd-PEPPSI-IPr Catalyst Reagents->Catalyst Solvent Add Anhydrous Methanol Catalyst->Solvent Reaction Heat at 80 °C for 12 h Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Cool and Filter Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for Protocol 1.

Protocol 2: General Procedure with a Buchwald-type Ligand

This protocol employs a catalyst system generated in situ from a palladium precatalyst and a bulky biarylphosphine ligand, a widely used and effective method for coupling aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.004 mmol, 2 mol%) and SPhos (0.008 mmol, 4 mol%) to a dry Schlenk tube.

  • Add 1,4-dioxane (1 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add the arylboronic acid (0.3 mmol, 1.5 equiv.), this compound (0.2 mmol, 1.0 equiv.), and potassium phosphate (0.4 mmol, 2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data for Analogous Substrates

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl chlorides that are structurally and electronically similar to this compound, as reported in the literature.[5] This data can be used as a benchmark for expected outcomes when applying the above protocols to this compound.

Aryl ChlorideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Chloro-4-methylbenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801296
1-Chloro-3-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801296
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH801292

Safety Considerations

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

    • Increase the catalyst and/or ligand loading.

    • Screen different ligands, bases, and solvents.

    • Increase the reaction temperature and/or time.

  • Formation of side products (e.g., homocoupling of the boronic acid):

    • Decrease the reaction temperature.

    • Use a less reactive base.

    • Ensure the slow addition of the base.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to synthesize a wide range of valuable biaryl compounds.

References

Application Notes and Protocols: Formation of 3-Ethylphenylmagnesium Chloride from 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds with broad applications in organic synthesis, particularly for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of 3-ethylphenylmagnesium chloride, a Grignard reagent, from its corresponding aryl chloride, 1-chloro-3-ethylbenzene. The synthesis of Grignard reagents from aryl chlorides is often more challenging than from the corresponding bromides or iodides, necessitating specific reaction conditions to achieve satisfactory yields.[1] These protocols outline the necessary precautions, reaction setup, and methods for characterization and quantification.

Reaction Principle

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The magnesium inserts into the carbon-halogen bond, resulting in the formation of an organomagnesium halide. For the synthesis of 3-ethylphenylmagnesium chloride, this compound is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent.[3] Due to the lower reactivity of aryl chlorides, initiation of the reaction can be challenging and may require activation of the magnesium surface.

Quantitative Data Summary

While specific yield data for the formation of 3-ethylphenylmagnesium chloride is not extensively reported in the literature, high yields can be achieved under optimized conditions. The following table summarizes typical reaction parameters and expected outcomes for the formation of Grignard reagents from aryl chlorides.

ParameterTypical Value/ConditionNotes
Starting Material This compound---
Magnesium Turnings, 1.2-1.5 equivalentsExcess magnesium ensures complete conversion of the aryl chloride.
Solvent Anhydrous Tetrahydrofuran (THF)Diethyl ether is generally less effective for aryl chlorides.
Initiator/Activator Iodine (a small crystal), 1,2-dibromoethane (B42909) (a few drops)Used to activate the magnesium surface and initiate the reaction.
Reaction Temperature Reflux (approx. 66 °C in THF)Higher temperatures are often required for less reactive aryl chlorides.
Reaction Time 2-4 hours after initiationMonitored by the consumption of magnesium.
Expected Yield 80-95% (as a solution in THF)Yield is typically determined by titration of the resulting Grignard solution.[4]

Experimental Protocols

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Solvent Hazards: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous THF.[7]

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous once initiated. An ice-water bath should be readily available to control the reaction temperature.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling reagents and conducting the reaction.

Materials and Reagents
  • This compound (C₈H₉Cl)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Standardized solution of sec-butanol in xylene (for titration)

  • 1,10-Phenanthroline (B135089) (indicator for titration)

Reaction Setup

A three-necked round-bottom flask is equipped with a reflux condenser (topped with a drying tube or connected to an inert gas line), a pressure-equalizing dropping funnel, and a magnetic stir bar. The entire apparatus should be assembled and then flame-dried under a stream of inert gas to ensure all surfaces are free of moisture.

Grignard Reagent Formation
  • Magnesium Preparation: Place magnesium turnings (1.2-1.5 molar equivalents relative to this compound) into the reaction flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.

  • Solvent Addition: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium.

  • Addition of Aryl Chloride: Dissolve this compound (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction mixture may need to be gently warmed with a heat gun or a heating mantle to initiate. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and gentle refluxing of the solvent.

  • Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray to brownish solution is the 3-ethylphenylmagnesium chloride Grignard reagent.

Quantification of the Grignard Reagent (Titration)

The concentration of the prepared Grignard reagent solution must be determined before use in subsequent reactions. A common method is titration with a standardized solution of an alcohol in the presence of an indicator.[1][5][8]

  • Indicator Solution: In a dry, inert atmosphere-flushed flask, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.

  • Titration Setup: Add a known volume (e.g., 1.0 mL) of the prepared Grignard reagent solution to the indicator solution. The solution should turn a distinct color.

  • Titration: Titrate this solution with a standardized solution of sec-butanol in xylene until the color disappears, indicating the endpoint.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the titrant used.

Characterization Data (Representative)

Direct spectroscopic analysis of Grignard reagents can be challenging due to their reactivity. The following table provides expected NMR chemical shifts for a closely related aryl Grignard reagent, phenylmagnesium chloride, in THF-d8. These values can serve as a reference for the characterization of 3-ethylphenylmagnesium chloride. The presence of the ethyl group will result in additional characteristic signals.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.0 - 7.5mAromatic protons
2.6q-CH₂- (ethyl group)
1.2t-CH₃ (ethyl group)
¹³C NMR ~165sC-Mg
120 - 140mAromatic carbons
~29s-CH₂- (ethyl group)
~15s-CH₃ (ethyl group)

Note: The exact chemical shifts for 3-ethylphenylmagnesium chloride may vary.

Visualizations

Reaction Mechanism

G cluster_0 Grignard Reagent Formation A This compound D 3-Ethylphenylmagnesium Chloride A->D Reaction B Mg B->D C THF (Solvent) C->D Stabilization

Caption: Formation of 3-ethylphenylmagnesium chloride.

Experimental Workflow

G prep 1. Preparation - Dry glassware - Inert atmosphere reagents 2. Reagent Addition - Mg turnings - Initiator (I₂) - Anhydrous THF prep->reagents initiation 3. Initiation - Add small amount of  this compound - Gentle heating reagents->initiation addition 4. Controlled Addition - Dropwise addition of  this compound in THF initiation->addition reflux 5. Reaction Completion - Reflux for 1-2 hours addition->reflux quant 6. Quantification - Titration with sec-butanol reflux->quant use 7. Use in Synthesis quant->use

Caption: Experimental workflow for Grignard reagent synthesis.

References

Application Notes and Protocols for Electrophilic Substitution of 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration and other key electrophilic aromatic substitution reactions of 1-chloro-3-ethylbenzene. The information herein is intended to guide synthetic chemists in predicting reaction outcomes and developing robust synthetic methodologies.

Introduction

This compound is a disubstituted aromatic compound featuring both a deactivating, ortho-, para-directing chloro group and an activating, ortho-, para-directing ethyl group. The interplay of these substituents governs the regioselectivity and reactivity of the benzene (B151609) ring towards electrophiles. Understanding these directing effects is crucial for predicting the major products of electrophilic substitution reactions, which are fundamental transformations in organic synthesis and drug discovery.

The chloro group deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect.[1] Conversely, the ethyl group is an activating group that donates electron density through an inductive effect, thereby directing electrophiles to the ortho and para positions.[2] When both are present, the more activating group, in this case, the ethyl group, will predominantly direct the position of the incoming electrophile.[3] Steric hindrance can also influence the product distribution, often favoring substitution at the less hindered positions.[3]

Regioselectivity of Electrophilic Aromatic Substitution

The positions on the this compound ring are numbered as follows for clarity in the subsequent sections:

Based on the directing effects of the chloro and ethyl groups, the potential sites for electrophilic attack are positions 2, 4, and 6. The ethyl group strongly activates positions 2, 4, and 6 (its ortho and para positions). The chloro group directs to positions 2, 4, and 6 (its ortho and para positions). Therefore, all three positions are activated to some extent. However, the activating effect of the ethyl group is generally stronger than the deactivating effect of the chloro group. Steric hindrance from the ethyl group might slightly disfavor substitution at position 2.

dot graph "" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; a -- b -- c -- d -- e -- f -- a; node [shape=none, height=0, width=0]; Cl [pos="0.0,1.2!", label="Cl", fontcolor="#34A853"]; Et [pos="-1.0,-0.7!", label="CH₂CH₃", fontcolor="#4285F4"]; C1 [pos="0.0,1.0!", label="1"]; C2 [pos="0.87,0.5!", label="2"]; C3 [pos="0.87,-0.5!", label="3"]; C4 [pos="0.0,-1.0!", label="4"]; C5 [pos="-0.87,-0.5!", label="5"]; C6 [pos="-0.87,0.5!", label="6"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [style=solid, color="#202124"]; }

Structure of this compound

Key Electrophilic Substitution Reactions: Data and Protocols

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key transformation for the synthesis of various intermediates.

Predicted Product Distribution for Nitration of this compound

Product NamePosition of -NO₂Estimated Yield (%)
2-Chloro-4-ethyl-1-nitrobenzene6Major
4-Chloro-2-ethyl-1-nitrobenzene2Minor
2-Chloro-6-ethyl-1-nitrobenzene4Minor

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid.

  • With continuous stirring, add 15 mL of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • Slowly add 10 g of this compound to the nitrating mixture dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product mixture can be analyzed by GC-MS to determine the isomer ratio and purified by column chromatography or fractional distillation.

Nitration_Workflow

Nitration Experimental Workflow

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a versatile method for the synthesis of aryl ketones.

Predicted Product Distribution for Acylation of this compound with Acetyl Chloride

Product NamePosition of -COCH₃Estimated Yield (%)
1-(2-Chloro-4-ethylphenyl)ethanone6Major
1-(4-Chloro-2-ethylphenyl)ethanone2Minor

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (flame-dried)

  • Stirring apparatus

  • Reflux condenser with a drying tube

  • Dropping funnel

Procedure:

  • To a flame-dried round-bottom flask containing 10 g of anhydrous aluminum chloride and 50 mL of anhydrous dichloromethane, add 8 g of this compound with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add 5.6 g of acetyl chloride dropwise from a dropping funnel.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it carefully onto a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • The resulting ketone can be purified by vacuum distillation or column chromatography.

Acylation_Pathway

Friedel-Crafts Acylation Pathway

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring.

Predicted Product Distribution for Bromination of this compound

Product NamePosition of -BrEstimated Yield (%)
1-Bromo-2-chloro-4-ethylbenzene6Major
1-Bromo-4-chloro-2-ethylbenzene2Minor

Experimental Protocol: Bromination

Materials:

  • This compound

  • Bromine

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (anhydrous)

  • Sodium Bisulfite solution

  • Anhydrous Calcium Chloride

  • Round-bottom flask (protected from light)

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a round-bottom flask protected from light, dissolve 7 g of this compound in 30 mL of anhydrous carbon tetrachloride.

  • Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.5 g).

  • From a dropping funnel, add 8 g of bromine dissolved in a small amount of carbon tetrachloride dropwise with stirring.

  • Continue stirring at room temperature for 2 hours or until the bromine color disappears.

  • Wash the reaction mixture with water and then with a sodium bisulfite solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • Remove the solvent by distillation. The product can be purified by vacuum distillation.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

Predicted Product Distribution for Sulfonation of this compound

Product NamePosition of -SO₃HEstimated Yield (%)
2-Chloro-4-ethylbenzenesulfonic acid6Major
4-Chloro-2-ethylbenzenesulfonic acid2Minor

Experimental Protocol: Sulfonation

Materials:

  • This compound

  • Fuming Sulfuric Acid (20% SO₃)

  • Saturated Sodium Chloride solution

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, carefully add 10 g of this compound to 20 mL of fuming sulfuric acid with stirring, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-3 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.

  • The sulfonic acid may precipitate upon cooling or by the addition of a saturated sodium chloride solution ("salting out").

  • Filter the solid product and wash it with a small amount of cold water.

  • The product can be purified by recrystallization from water.

Summary of Directing Effects

The regiochemical outcomes of the electrophilic substitution reactions on this compound are a direct consequence of the directing effects of the chloro and ethyl substituents.

Directing_Effects

Logical Flow of Predicting Regioselectivity

These application notes and protocols provide a comprehensive guide for researchers working with this compound. By understanding the principles of electrophilic aromatic substitution and following the detailed methodologies, scientists can effectively synthesize a variety of derivatives for applications in drug development and other scientific disciplines.

References

Application Notes and Protocols: Polymerization Reactions Involving Chloroethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, chloroethylbenzene derivatives serve as versatile and highly effective initiators in the field of polymer chemistry. Their primary utility lies in initiating controlled polymerization reactions, which allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and specific architectures. This level of control is paramount for creating advanced materials for high-value applications, including the development of sophisticated drug delivery systems.

These application notes detail the use of chloroethylbenzene derivatives in two major controlled polymerization techniques: Living Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP).

Application Note 1: Living Cationic Polymerization of Vinyl Monomers

Living cationic polymerization initiated by chloroethylbenzene derivatives is a powerful method for synthesizing well-defined polymers such as polystyrene and its derivatives. The mechanism relies on the formation of a stable carbocation from the chloroethyl group in the presence of a Lewis acid co-initiator. This allows the polymerization to proceed with minimal termination or chain-transfer reactions.[1][2]

Monofunctional initiators like 1-chloroethylbenzene (1-CEB) produce a single polymer chain, while bifunctional initiators such as 1,4-bis(1-chloroethyl)benzene (B14660651) can initiate the growth of two polymer chains simultaneously, which is ideal for creating ABA triblock copolymers.[1] The living nature of this process means that the polymer chains will continue to grow as long as the monomer is available, enabling precise control over the final molecular weight.[2]

Experimental Workflow: Living Cationic Polymerization

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase cluster_termination Termination & Product initiator 1-Chloroethylbenzene (Initiator) active Carbocationic Active Species initiator->active Activation lewis SnCl4 (Co-initiator) lewis->active monomer Styrene (B11656) (Monomer) living_chain Living Polymer Chain active->monomer Reaction monomer_add Additional Monomer living_chain->monomer_add Chain Growth quenching Quenching Agent (e.g., Methanol) polymer Well-defined Polystyrene quenching->polymer Termination

Workflow for Living Cationic Polymerization.
Quantitative Data: Cationic Polymerization of Styrene

The following table summarizes typical results for the living cationic polymerization of styrene initiated by the 1-chloroethylbenzene (1-CEB)/SnCl₄ system in chloroform (B151607) at -15°C.[2]

[Styrene]₀ (M)[1-CEB] (mM)[SnCl₄] (mM)Time (min)Conversion (%)Mₙ (calc)Mₙ (exp)Mₙ/Mₙ
1.01010030505,2005,3001.15
1.01010060959,90010,1001.12
1.0550909820,40020,5001.18

Mₙ (calc) = ([Styrene]₀ / [1-CEB]₀) × Conversion × (Molar Mass of Styrene) Mₙ (exp) = Experimentally determined number-average molecular weight Mₙ/Mₙ = Polydispersity Index (PDI)

Protocol: Living Cationic Polymerization of Styrene

This protocol describes the synthesis of polystyrene using the 1-chloroethylbenzene (1-CEB)/SnCl₄ initiating system.[2]

Materials:

  • Styrene (freshly distilled)

  • 1-Chloroethylbenzene (1-CEB)

  • Tin(IV) chloride (SnCl₄)

  • Chloroform (anhydrous)

  • Methanol (B129727)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120°C overnight and then assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stirrer is charged with anhydrous chloroform and cooled to -15°C in a cooling bath.

  • Monomer Addition: The desired amount of freshly distilled styrene is added to the cooled solvent via a gas-tight syringe.

  • Initiator System Addition: A stock solution of 1-CEB and SnCl₄ in chloroform is prepared. The required amount of the initiating system is then added to the stirred monomer solution to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at -15°C. Samples can be withdrawn periodically using a degassed syringe to monitor monomer conversion and molecular weight evolution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Purification: The resulting polymer is isolated by precipitation into a large excess of methanol. The polymer is then filtered, washed with fresh methanol, and dried under vacuum to a constant weight.

Application Note 2: Block Copolymer Synthesis via Transformation to ATRP

A significant advancement in polymer synthesis is the ability to use the product of a living cationic polymerization as a macroinitiator for a subsequent controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP).[3] This transformation allows for the creation of well-defined block copolymers from monomers that cannot be polymerized by the same mechanism.[4][5][6]

For instance, polystyrene terminated with a chloroethyl group (PSt-Cl), synthesized via cationic polymerization, can efficiently initiate the ATRP of monomers like methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA).[3] This sequential polymerization strategy provides excellent control over the block copolymer architecture.

Experimental Workflow: Cationic to ATRP Transformation

G cluster_step1 Step 1: Cationic Polymerization cluster_step2 Step 2: Atom Transfer Radical Polymerization (ATRP) styrene Styrene macro Polystyrene-Cl (Macroinitiator) styrene->macro initiator 1-CEB / SnCl4 initiator->macro catalyst CuCl / Ligand (ATRP Catalyst) macro->catalyst Initiates ATRP acrylate Methyl Acrylate (Monomer B) block PSt-b-PMA (Block Copolymer) acrylate->block catalyst->block

Synthesis of a block copolymer via sequential polymerization.
Quantitative Data: PSt-b-PMA Block Copolymer Synthesis

The table below shows representative data for the synthesis of a poly(styrene)-b-poly(methyl acrylate) (PSt-b-PMA) block copolymer, starting from a PSt-Cl macroinitiator.[3]

PolymerMₙ (GPC)Mₙ/Mₙ (PDI)Mₙ (NMR)
PSt-Cl (Macroinitiator)4,1001.25-
PSt-b-PMA-Cl (Final Block Copolymer)6,2001.206,020
Protocol: Synthesis of PSt-b-PMA Block Copolymer

This protocol is a two-step process involving the synthesis of a PSt-Cl macroinitiator followed by its use in ATRP.[3]

Part 1: Synthesis of PSt-Cl Macroinitiator

  • Follow the protocol for "Living Cationic Polymerization of Styrene" as described in Application Note 1 to synthesize a polystyrene sample with a target molecular weight and a terminal chlorine atom.

  • Ensure complete quenching and purification to isolate the PSt-Cl macroinitiator. Characterize its molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ) using GPC.

Part 2: ATRP of Methyl Acrylate Materials:

  • PSt-Cl macroinitiator (from Part 1)

  • Methyl acrylate (MA, inhibitor removed)

  • Copper(I) chloride (CuCl)

  • 4,4'-di-(5-nonyl)-2,2'-bipyridine (dNbipy)

  • Anisole (B1667542) (solvent)

Procedure:

  • Reaction Setup: In a Schlenk flask, add the PSt-Cl macroinitiator, CuCl, and dNbipy ligand.

  • Deoxygenation: Seal the flask and subject it to several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Reagent Addition: Under an inert atmosphere, add deoxygenated anisole and methyl acrylate monomer to the flask via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-130°C) and stir. The reaction mixture should become homogeneous.

  • Monitoring and Termination: Monitor the reaction progress over time. To terminate, cool the flask to room temperature and expose the mixture to air. This oxidizes the Cu(I) catalyst, stopping the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the resulting block copolymer in a non-solvent like methanol or hexane, filter, and dry under vacuum.

  • Characterization: Analyze the final product using GPC to confirm the increase in molecular weight and the maintenance of a narrow polydispersity. Use ¹H NMR to confirm the composition of the block copolymer.[3]

Application Note 3: Use in Drug Delivery Systems

The well-defined amphiphilic block copolymers synthesized using chloroethylbenzene derivatives are of significant interest to drug development professionals.[7] These polymers, often comprising a hydrophobic block (like polystyrene) and a hydrophilic block, can self-assemble in aqueous environments to form nanoscale structures such as micelles.[8]

These micelles possess a hydrophobic core, which is an ideal environment for encapsulating poorly water-soluble drugs, and a hydrophilic corona that provides stability in biological fluids and can help evade the immune system.[8][9] This encapsulation can improve drug solubility, prolong circulation time, and enable targeted or controlled release of the therapeutic agent.[10][11]

Logical Pathway: From Block Copolymer to Drug Delivery

G cluster_synthesis Polymer Synthesis cluster_assembly Self-Assembly & Loading cluster_delivery Therapeutic Application copolymer Amphiphilic Block Copolymer assembly Self-Assembly in Aqueous Solution copolymer->assembly micelle Core-Shell Micelle assembly->micelle loaded_micelle Drug-Loaded Micelle micelle->loaded_micelle drug Hydrophobic Drug drug->loaded_micelle release Controlled Drug Release loaded_micelle->release Release Trigger (pH, Temp, etc.) target Target Site (e.g., Tumor) release->target

Conceptual flow for drug delivery applications.

References

Troubleshooting & Optimization

How to avoid polyalkylation in Friedel-Crafts synthesis of 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1-Chloro-3-ethylbenzene, with a focus on avoiding common pitfalls such as polyalkylation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize this compound directly by Friedel-Crafts ethylation of chlorobenzene (B131634)?

A1: Direct Friedel-Crafts alkylation or acylation of chlorobenzene will not yield the desired this compound in significant amounts. The chlorine atom on the benzene (B151609) ring is an ortho-, para- directing group. This means that incoming electrophiles, such as the ethyl group in a Friedel-Crafts reaction, will be directed to the positions ortho (carbon 2 and 6) and para (carbon 4) to the chlorine atom. The meta position (carbon 3) is not favored.

Q2: What is polyalkylation and why is it a problem in the synthesis of ethylbenzenes?

A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are added to the aromatic ring. This occurs because the newly added ethyl group is an activating group, making the ethylbenzene (B125841) product more reactive than the starting benzene ring. Consequently, the product can undergo further alkylation, leading to a mixture of mono-, di-, and poly-substituted products, which reduces the yield of the desired monosubstituted product and complicates purification.

Q3: What is the most effective way to synthesize this compound while avoiding polyalkylation?

A3: The most reliable method to obtain this compound is through a multi-step synthesis that avoids the direct alkylation of chlorobenzene. A recommended pathway involves starting with a meta-substituted benzene derivative, such as m-chloroacetophenone, and then reducing the keto group to an ethyl group. This approach has two main advantages:

  • Regioselectivity: Starting with a meta-substituted compound ensures the correct positioning of the chloro and ethyl groups.

  • Avoidance of Polyalkylation: By introducing the ethyl group via reduction of a ketone, the issues associated with Friedel-Crafts alkylation are circumvented.

An alternative route involves the nitration of ethylbenzene, followed by reduction of the nitro group and a Sandmeyer reaction to introduce the chlorine atom.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis of this compound via the reduction of m-chloroacetophenone.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no conversion of m-chloroacetophenone Inactive reducing agent: In the Clemmensen reduction, the zinc amalgam may not be sufficiently activated. In the Wolff-Kishner reduction, the hydrazine (B178648) may have decomposed, or the base may not be strong enough.For Clemmensen: Ensure the zinc is properly amalgamated with mercury(II) chloride. Use freshly prepared amalgam. For Wolff-Kishner: Use fresh hydrazine hydrate (B1144303). Ensure a strong base like potassium hydroxide (B78521) or sodium ethoxide is used in a high-boiling solvent like diethylene glycol.
Formation of side products (e.g., alcohols, pinacols) Incomplete reduction: Reaction conditions (time, temperature, reagent stoichiometry) may not be optimal.For Clemmensen: Ensure a sufficient excess of amalgamated zinc and concentrated HCl are used. Reflux for an adequate amount of time. For Wolff-Kishner: Ensure the reaction temperature is high enough (typically >180 °C) to drive the decomposition of the hydrazone. Remove water formed during hydrazone formation to drive the reaction to completion.
Difficulty in product isolation and purification Emulsion formation during workup: This can occur when quenching the reaction mixture. Similar boiling points of starting material and product: If the reaction is incomplete, separating the product from the starting material by distillation can be challenging.Workup: Break emulsions by adding a saturated brine solution. Purification: Ensure the reaction goes to completion by monitoring with TLC or GC. If separation is necessary, consider column chromatography.

Data Presentation: Isomer Distribution in the Nitration of Ethylbenzene

As an alternative synthetic route involves the nitration of ethylbenzene, it is important to understand the product distribution. The ethyl group is an ortho-, para- director.

Nitrating Agent Temperature (°C) ortho-nitroethylbenzene (%) meta-nitroethylbenzene (%) para-nitroethylbenzene (%)
HNO₃ / H₂SO₄3045451
Ac₂O / HNO₃057241

Note: The data presented is typical and can vary based on specific reaction conditions.[1][2] This data illustrates that direct nitration of ethylbenzene primarily yields ortho and para isomers, with only a small amount of the meta isomer. Therefore, for the synthesis of a 3-substituted ethylbenzene derivative, a different synthetic strategy is required.

Experimental Protocols

The recommended and most direct synthesis of this compound is the reduction of commercially available m-chloroacetophenone. Two common methods for this reduction are the Wolff-Kishner and Clemmensen reductions.

Protocol 1: Wolff-Kishner Reduction of m-Chloroacetophenone

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reduction, which offers high yields and shorter reaction times.[3][4][5][6]

Materials:

  • m-Chloroacetophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle

  • Separatory funnel

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, add m-chloroacetophenone (e.g., 15.4 g, 0.1 mol), diethylene glycol (100 mL), and hydrazine hydrate (85%, 12 mL, ~0.2 mol). Heat the mixture to reflux for 1.5 hours.

  • Decomposition of Hydrazone: Allow the mixture to cool slightly and add potassium hydroxide pellets (17 g, 0.3 mol). Replace the reflux condenser with a distillation head and heat the mixture. Distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Reduction: Once the temperature has stabilized, replace the distillation head with the reflux condenser and heat the mixture under reflux for an additional 3 hours.

  • Workup: Cool the reaction mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with dilute HCl, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of m-Chloroacetophenone

This method is suitable for substrates that are stable in strongly acidic conditions.[7][8]

Materials:

  • m-Chloroacetophenone

  • Zinc powder

  • Mercury(II) chloride

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Zinc Amalgam: In a flask, add zinc powder (50 g) and a solution of mercury(II) chloride (5 g) in 75 mL of water and 2.5 mL of concentrated HCl. Shake the mixture for 5 minutes. Decant the aqueous solution.

  • Reduction: To the freshly prepared zinc amalgam, add 50 mL of water, 115 mL of concentrated HCl, 50 mL of toluene, and m-chloroacetophenone (23.2 g, 0.15 mol). Heat the mixture to reflux for 24-30 hours. During the reflux, add 12.5 mL of concentrated HCl every 6 hours.

  • Workup: After cooling, the layers are separated. The aqueous layer is extracted with toluene (2 x 25 mL).

  • Purification: The combined organic layers are washed with water, sodium bicarbonate solution, and again with water. The organic layer is dried over anhydrous calcium chloride, and the toluene is removed by distillation. The resulting this compound is then purified by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the recommended synthetic pathway for this compound starting from m-chloroacetophenone.

Synthesis_Pathway cluster_start Starting Material cluster_reduction Reduction Step cluster_product Final Product start m-Chloroacetophenone reduction Wolff-Kishner or Clemmensen Reduction start->reduction Hydrazine, KOH, heat (Wolff-Kishner) or Zn(Hg), HCl, heat (Clemmensen) product This compound reduction->product

Caption: Synthetic pathway for this compound.

The following diagram illustrates why direct Friedel-Crafts alkylation of chlorobenzene is not a suitable method.

Directing_Effects chlorobenzene Chlorobenzene fc_reaction Friedel-Crafts Alkylation (EtCl/AlCl₃) chlorobenzene->fc_reaction ortho_product 1-Chloro-2-ethylbenzene fc_reaction->ortho_product Ortho-directing para_product 1-Chloro-4-ethylbenzene fc_reaction->para_product Para-directing meta_product This compound (Minor Product) fc_reaction->meta_product Meta-directing (unfavored)

References

Technical Support Center: Controlling Regioselectivity in the Chlorination of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling regioselectivity during the chlorination of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the chlorination of ethylbenzene, and how do I control which one occurs?

A1: There are two primary pathways for the chlorination of ethylbenzene:

  • Electrophilic Aromatic Substitution (EAS): This pathway involves the substitution of a hydrogen atom on the benzene (B151609) ring with a chlorine atom. To favor this reaction, it should be carried out in the dark and in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][2][3] The Lewis acid polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can attack the electron-rich benzene ring.[2][3]

  • Free-Radical Substitution: This pathway involves the substitution of a hydrogen atom on the ethyl side-chain with a chlorine atom. This reaction is promoted by the presence of ultraviolet (UV) light or high temperatures.[4][5][6][7] These conditions initiate the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).[6][7]

To control the regioselectivity, carefully choose your reaction conditions. For ring substitution, use a Lewis acid catalyst and exclude light. For side-chain substitution, use UV light or heat and omit the Lewis acid catalyst.

Q2: I am trying to chlorinate the benzene ring of ethylbenzene, but I am getting a mixture of isomers. How can I control the ortho/para ratio?

A2: The ethyl group is an ortho, para-directing group in electrophilic aromatic substitution. This means it activates the positions ortho (C2 and C6) and para (C4) to the ethyl group for electrophilic attack. While you will inevitably get a mixture of ortho- and para-chloroethylbenzene, you can influence the ratio:

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, often leading to the para isomer being the major product.[8]

  • Temperature: Lower reaction temperatures generally favor the formation of the ortho isomer, while higher temperatures can lead to a higher proportion of the para product.

  • Catalyst Choice: The choice of Lewis acid can influence the isomer ratio. While common catalysts like FeCl₃ and AlCl₃ produce mixtures, specialized catalysts or co-catalysts can enhance para-selectivity. For instance, the use of certain zeolites or catalyst systems like AlCl₃ combined with SnCl₄ has been reported to increase the yield of the para isomer in the chlorination of other alkylbenzenes.[9] The use of a Lewis acid with a thianthrene (B1682798) compound as a co-catalyst has also been shown to lower the ortho to para isomer ratio.[10]

Q3: I am observing side-chain chlorination even when using a Lewis acid catalyst. What could be the cause?

A3: Unwanted side-chain chlorination during an electrophilic aromatic substitution reaction can occur if the reaction is exposed to light or run at excessively high temperatures. Ensure your reaction vessel is protected from light (e.g., by wrapping it in aluminum foil) and maintain the recommended reaction temperature. Additionally, impurities in the starting materials or solvents could potentially initiate radical reactions.

Q4: My free-radical chlorination is producing multiple products on the side chain. How can I improve the selectivity?

A4: In the free-radical chlorination of ethylbenzene, substitution occurs preferentially at the benzylic position (the carbon atom attached to the benzene ring) to form 1-chloro-1-phenylethane. This is because the benzylic radical intermediate is stabilized by resonance with the benzene ring, making it the most stable radical that can be formed.[4][11][12] While some substitution at the terminal methyl group to form 2-chloro-1-phenylethane can occur, 1-chloro-1-phenylethane is the major product.[12] To maximize selectivity, it is important to control the reaction conditions, such as temperature and the concentration of chlorine. Using a milder chlorinating agent under photocatalytic conditions with visible light is also a modern approach to improve selectivity.[4]

Q5: I am having difficulty separating the ortho- and para-chloroethylbenzene isomers. What are the recommended purification methods?

A5: The boiling points of ortho- and para-chloroethylbenzene are very close, making simple distillation challenging.

  • Fractional Distillation: Careful fractional distillation using a column with a high number of theoretical plates can be effective for separating isomers with slightly different boiling points.[13]

  • Column Chromatography: For smaller scale purifications or to achieve high purity, column chromatography on silica (B1680970) gel is a suitable technique.[14]

  • Extractive Distillation: On an industrial scale, extractive distillation with a suitable solvent can be used to alter the relative volatilities of the isomers and facilitate their separation.[15][16]

Troubleshooting Guides

Problem 1: Low yield of desired chloroethylbenzene isomer.

Possible Cause Recommended Solution(s)
Incomplete Reaction - Increase the reaction time. - For EAS, ensure the Lewis acid catalyst is active (anhydrous). - For free-radical chlorination, ensure the UV lamp is functioning correctly and is of an appropriate wavelength.
Side Reactions Dominating - For EAS, protect the reaction from light and control the temperature to minimize free-radical side-chain chlorination. - For free-radical chlorination, ensure no Lewis acid contaminants are present.
Loss of Product During Workup - Chloroethylbenzene isomers are volatile. Use care during solvent removal, and consider using a rotary evaporator with a cooled trap. - When quenching the reaction, do so slowly and with cooling to avoid loss of product.

Problem 2: Significant formation of polychlorinated byproducts.

Possible Cause Recommended Solution(s)
Excess Chlorinating Agent - Use a controlled amount of the chlorinating agent (e.g., bubbling chlorine gas at a measured rate for a specific time). - Use ethylbenzene as the limiting reagent.
High Reactivity - The presence of the electron-donating ethyl group makes the ring more susceptible to further substitution.[17] - Run the reaction at a lower temperature to decrease the reaction rate. - Use a less active Lewis acid catalyst for EAS.

Problem 3: The electrophilic aromatic substitution reaction is very slow or does not initiate.

Possible Cause Recommended Solution(s)
Inactive Catalyst - Lewis acid catalysts like AlCl₃ and FeCl₃ are moisture-sensitive. Use freshly opened or properly stored anhydrous catalyst. - Ensure all glassware is thoroughly dried before use.
Deactivated Aromatic Ring - This is unlikely with ethylbenzene, as the ethyl group is activating. However, if there are other deactivating substituents on the ring, the reaction will be slower.
Low Temperature - While lower temperatures can improve selectivity, they also slow down the reaction rate. A balance must be found. If the reaction is too slow, a modest increase in temperature may be necessary.

Data Presentation

Table 1: Regioselectivity in the Chlorination of Ethylbenzene under Different Conditions

Reaction Type Conditions Major Product(s) Approximate Isomer Ratio (Ortho:Para) Side-Chain Product(s)
Electrophilic Aromatic SubstitutionCl₂, FeCl₃, Dark, Room Temp.o-chloroethylbenzene & p-chloroethylbenzeneVaries, often with a preference for paraMinor
Electrophilic Aromatic SubstitutionCl₂, AlCl₃, Dark, 0°Co-chloroethylbenzene & p-chloroethylbenzeneIncreased proportion of orthoMinor
Electrophilic Aromatic SubstitutionCl₂, AlCl₃/SnCl₄, Darko-chloroethylbenzene & p-chloroethylbenzeneIncreased proportion of para[9]Minor
Free-Radical SubstitutionCl₂, UV light or Heat1-chloro-1-phenylethaneNot ApplicableMajor
Free-Radical SubstitutionVisible light photocatalysis, Cl source1-chloro-1-phenylethaneNot ApplicableMajor, with potential for improved selectivity[4]

Experimental Protocols

Protocol 1: Electrophilic Aromatic Chlorination of Ethylbenzene

This protocol is a general guideline for the Lewis acid-catalyzed chlorination of the aromatic ring.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas produced.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

    • Protect the apparatus from light by wrapping it in aluminum foil.

  • Reaction Procedure:

    • To the flask, add ethylbenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (B109758) or carbon tetrachloride.

    • Add the anhydrous Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 eq) to the stirred solution.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly bubble dry chlorine gas through the stirred solution via the gas inlet tube. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

    • Once the desired conversion is reached, stop the chlorine flow.

  • Workup and Purification:

    • Carefully and slowly pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the catalyst.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the ortho and para isomers.

Protocol 2: Free-Radical Side-Chain Chlorination of Ethylbenzene

This protocol is a general guideline for the UV-initiated chlorination of the ethyl side-chain.

  • Apparatus Setup:

    • Set up a reaction vessel (e.g., a quartz flask or a borosilicate flask transparent to the UV light being used) with a magnetic stirrer, a reflux condenser, and a gas inlet tube.

    • Position a UV lamp (e.g., a mercury vapor lamp) to irradiate the reaction mixture.

    • Connect the condenser outlet to a gas trap to neutralize HCl.

  • Reaction Procedure:

    • Place ethylbenzene (1.0 eq) in the reaction vessel. A solvent like carbon tetrachloride can be used, but the reaction can also be run neat.

    • Heat the mixture to reflux or maintain at the desired reaction temperature.

    • Turn on the UV lamp and begin bubbling dry chlorine gas through the reaction mixture.

    • Monitor the reaction's progress by GC-MS to determine the ratio of starting material, monochlorinated, and dichlorinated products.

    • Stop the chlorine flow and turn off the UV lamp when the desired level of conversion is achieved.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture with water and a dilute sodium bicarbonate solution to remove dissolved HCl.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove any solvent by distillation.

    • Purify the resulting 1-chloro-1-phenylethane by vacuum distillation.

Mandatory Visualizations

ChlorinationPathways cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products LewisAcid Lewis Acid (e.g., FeCl3) No UV Light RingChlorination Ring Chlorination (o- and p-chloroethylbenzene) LewisAcid->RingChlorination UVLight UV Light or Heat No Lewis Acid SideChainChlorination Side-Chain Chlorination (1-chloro-1-phenylethane) UVLight->SideChainChlorination Ethylbenzene Ethylbenzene Ethylbenzene->RingChlorination Electrophilic Aromatic Substitution Ethylbenzene->SideChainChlorination Free-Radical Substitution Chlorine Cl2 Chlorine->RingChlorination Chlorine->SideChainChlorination

Caption: Logical relationship between reaction conditions and chlorination pathways of ethylbenzene.

EAS_Troubleshooting cluster_solutions_yield Low Yield Troubleshooting cluster_solutions_selectivity Selectivity Troubleshooting cluster_solutions_poly Polychlorination Troubleshooting start Start: Electrophilic Aromatic Chlorination check_yield Is the yield of ring-chlorinated product low? start->check_yield check_selectivity Is there significant side-chain chlorination? check_yield->check_selectivity No increase_time Increase reaction time check_yield->increase_time Yes check_catalyst Ensure catalyst is anhydrous and active check_yield->check_catalyst Yes optimize_temp Optimize reaction temperature check_yield->optimize_temp Yes check_poly Are polychlorinated byproducts a major issue? check_selectivity->check_poly No protect_light Protect reaction from light check_selectivity->protect_light Yes control_temp Maintain lower reaction temperature check_selectivity->control_temp Yes end_ok Reaction Successful check_poly->end_ok No control_cl2 Control stoichiometry (limit Cl2) check_poly->control_cl2 Yes lower_temp_poly Lower reaction temperature check_poly->lower_temp_poly Yes increase_time->check_selectivity check_catalyst->check_selectivity optimize_temp->check_selectivity protect_light->check_poly control_temp->check_poly control_cl2->end_ok lower_temp_poly->end_ok

Caption: Troubleshooting workflow for electrophilic aromatic chlorination of ethylbenzene.

References

Technical Support Center: Optimizing Wolff-Kishner Reduction for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wolff-Kishner reduction of substituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this powerful deoxygenation reaction.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Wolff-Kishner reduction is resulting in a low yield or is incomplete. What are the common causes and how can I improve it?

A1: Low yields or incomplete reactions are common hurdles in Wolff-Kishner reductions. The primary factors to investigate are insufficient temperature, the presence of water, steric hindrance, and the nature of the substituents on the acetophenone.

  • Insufficient Temperature: The decomposition of the hydrazone intermediate to the desired alkane requires high temperatures, typically in the range of 180-200 °C.[1][2]

    • Solution: Employ a high-boiling solvent such as diethylene glycol (b.p. 245 °C) or triethylene glycol to maintain the necessary reaction temperature.[3][4] The Huang-Minlon modification is a highly effective approach where water and excess hydrazine (B178648) are distilled off after the initial hydrazone formation, allowing the reaction temperature to rise.[1][2][4][5]

  • Presence of Water: Water is a byproduct of the initial hydrazone formation and can lower the boiling point of the reaction mixture, preventing it from reaching the optimal temperature for the reduction.[1]

    • Solution: Rigorous exclusion of water is beneficial. The Huang-Minlon modification directly addresses this by removing water via distillation.[1][6] For highly sensitive substrates, the Barton modification, which uses anhydrous conditions, can be employed.[7]

  • Steric Hindrance: Acetophenones with bulky substituents near the carbonyl group may form the hydrazone intermediate slowly or not at all under standard conditions.[1]

    • Solution: For sterically hindered ketones, the Barton modification, which utilizes sodium metal in a high-boiling glycol, can be more effective. This may require higher temperatures and longer reaction times.[7][8]

  • Substituent Effects: The electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate.

    • Electron-withdrawing groups (EWGs): Mildly electron-withdrawing groups can facilitate the formation of the crucial carbon-hydrogen bond in the mechanism. However, strongly electron-withdrawing groups can decrease the negative charge on the terminal nitrogen of the hydrazone intermediate, making the N-H bond more difficult to break and thus slowing down the reaction.[3]

    • Electron-donating groups (EDGs): While not extensively documented in the initial search, EDGs can increase electron density at the carbonyl carbon, potentially slowing down the initial nucleophilic attack by hydrazine.

Q2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?

A2: The most frequently encountered side reaction is the formation of azines. Other potential side reactions include the reduction of the ketone to an alcohol and elimination reactions.

  • Azine Formation: This occurs when a molecule of the hydrazone intermediate reacts with another molecule of the starting acetophenone.[1]

    • Solution: This side reaction is favored by the presence of water. Therefore, ensuring anhydrous conditions and employing the Huang-Minlon modification to remove water can suppress azine formation.[1][6] The Cram modification, which involves the slow addition of a pre-formed hydrazone to a solution of potassium tert-butoxide in anhydrous DMSO, can also minimize this side reaction.[7]

  • Reduction to Alcohol: In the presence of alkoxide bases, the starting ketone can sometimes be reduced to the corresponding alcohol.[1]

    • Solution: Ensuring complete conversion to the hydrazone before the high-temperature decomposition step is crucial. Using a sufficient excess of hydrazine can help drive the hydrazone formation to completion.

  • Elimination Reactions: For substrates with leaving groups on the carbon adjacent to the carbonyl (α-position), elimination can occur under the strongly basic conditions of the reaction.

Q3: My starting material contains a base-sensitive functional group. Can I still use the Wolff-Kishner reduction?

A3: The strongly basic and high-temperature conditions of the classical Wolff-Kishner reduction make it unsuitable for substrates with many base-sensitive functional groups, such as esters, amides, and some halides.[9][10]

  • Solution:

    • Protecting Groups: If the sensitive group is a phenol, it can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) which is generally stable under these conditions. However, the choice of protecting group is critical and must be stable to strong bases at high temperatures.

    • Milder Modifications: The Cram modification, which can be run at or near room temperature, is a much milder alternative for base-sensitive substrates.[7] This method uses potassium tert-butoxide in DMSO.

Q4: How do I choose between the Wolff-Kishner reduction and the Clemmensen reduction?

A4: The choice between these two powerful deoxygenation methods depends primarily on the stability of your substrate to acidic versus basic conditions.

  • Wolff-Kishner Reduction: Performed under strongly basic and high-temperature conditions. It is the method of choice for substrates that are sensitive to strong acids.[1][11][12]

  • Clemmensen Reduction: Carried out in strongly acidic conditions (amalgamated zinc and concentrated HCl). It is suitable for substrates that are stable in acid but may be sensitive to strong bases.[13]

Quantitative Data on Substituted Acetophenones

The following table summarizes typical reaction conditions and yields for the Wolff-Kishner reduction of various substituted acetophenones. Please note that yields are highly dependent on the specific reaction conditions and scale.

SubstituentModificationBaseSolventTemperature (°C)Time (h)Yield (%)
H Huang-MinlonKOHDiethylene Glycol190-2004~85-95
4-Methoxy Huang-MinlonKOHDiethylene Glycol195-2055~90
4-Chloro Huang-MinlonKOHDiethylene Glycol190-2006~75-85
4-Nitro ModifiedNaBH4/TosylhydrazoneMethanolReflux4Low (side reactions)
2,4-Dimethyl Huang-MinlonKOHTriethylene Glycol210-2208~80
4-Hydroxy Protection then Huang-MinlonKOHDiethylene Glycol190-2005Good (after protection)

Experimental Protocols

Standard Huang-Minlon Reduction of Acetophenone to Ethylbenzene

This protocol is a general guideline and may require optimization for specific substituted acetophenones.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, add acetophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture gently to dissolve the potassium hydroxide.

  • Increase the heat and reflux the mixture for 1-2 hours to ensure the formation of the hydrazone.

  • Reconfigure the apparatus for distillation and slowly distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Once the desired temperature is reached, reconfigure for reflux and continue to heat the mixture for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure ethylbenzene.

Visualizations

Troubleshooting Workflow for Low Yield in Wolff-Kishner Reduction

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Temp Is the reaction temperature high enough? (180-200 °C) Start->Check_Temp Check_Water Is water being effectively removed? Check_Temp->Check_Water Yes Increase_Temp Use a higher boiling solvent (e.g., Triethylene Glycol) Check_Temp->Increase_Temp No Check_Sterics Is the substrate sterically hindered? Check_Water->Check_Sterics Yes Huang_Minlon Employ Huang-Minlon modification to distill off water Check_Water->Huang_Minlon No Check_Substituent What is the electronic nature of the substituent? Check_Sterics->Check_Substituent No Barton_Mod Use Barton modification (Na in DEG) Check_Sterics->Barton_Mod Yes Optimize_Time_Base Increase reaction time or consider a stronger base system (e.g., Cram modification) Check_Substituent->Optimize_Time_Base Success Improved Yield Increase_Temp->Success Huang_Minlon->Success Barton_Mod->Success Optimize_Time_Base->Success

Caption: A flowchart to diagnose and resolve common causes of low product yield.

Decision Pathway: Wolff-Kishner vs. Clemmensen Reduction

Reduction_Choice Start Need to reduce a carbonyl to a methylene (B1212753) group Check_Acid_Sensitivity Is the substrate sensitive to strong acid? Start->Check_Acid_Sensitivity Check_Base_Sensitivity Is the substrate sensitive to strong base and high temperature? Check_Acid_Sensitivity->Check_Base_Sensitivity No Use_Wolff_Kishner Use Wolff-Kishner Reduction Check_Acid_Sensitivity->Use_Wolff_Kishner Yes Check_Base_Sensitivity->Use_Wolff_Kishner No Use_Clemmensen Use Clemmensen Reduction Check_Base_Sensitivity->Use_Clemmensen Yes Consider_Milder_WK Consider milder Wolff-Kishner modifications (e.g., Cram) Use_Wolff_Kishner->Consider_Milder_WK If base-sensitive Alternative_Method Consider alternative reduction methods Consider_Milder_WK->Alternative_Method If still problematic

Caption: A decision tree to guide the choice between Wolff-Kishner and Clemmensen reductions.

References

Common side products in the synthesis of 1-Chloro-3-ethylbenzene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chloro-3-ethylbenzene and the removal of its common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via Friedel-Crafts ethylation of chlorobenzene (B131634)?

A1: The primary side products in the Friedel-Crafts ethylation of chlorobenzene are positional isomers and polyalkylated products. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene (B151609) ring, the main isomeric impurities are 1-chloro-2-ethylbenzene (B1361349) (ortho-isomer) and 1-chloro-4-ethylbenzene (B1585538) (para-isomer). Additionally, since the ethyl group is an activating group, polyalkylation can occur, leading to the formation of various isomers of diethylchlorobenzene.

Q2: Why is it challenging to separate the isomers of chloroethylbenzene?

A2: The separation of 1-chloro-2-ethylbenzene, this compound, and 1-chloro-4-ethylbenzene is difficult primarily due to their very close boiling points. This makes conventional fractional distillation challenging, requiring highly efficient columns.

Q3: What is the typical isomer distribution in the Friedel-Crafts ethylation of chlorobenzene?

A3: While specific yields can vary based on reaction conditions (catalyst, temperature, solvent), the benzoylation of chlorobenzene, a similar Friedel-Crafts reaction, results in a mixture heavily favoring the para-isomer (84–97%), with smaller amounts of the ortho- (3–12%) and meta- (0.1–4%) isomers.[1] A similar trend can be expected for ethylation, with the meta-isomer being the least abundant.

Q4: Can side reactions other than isomer formation and polyalkylation occur?

A4: Yes, under certain conditions, rearrangement of the ethyl carbocation is a possibility in Friedel-Crafts alkylations, though it is less common with a two-carbon chain. More significantly, if the reaction temperature is too high or reaction time is prolonged, side-chain reactions or decomposition of the starting materials and products can occur.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound isomer.

  • Possible Cause: The reaction conditions favor the formation of ortho- and para-isomers. Friedel-Crafts alkylation of chlorobenzene naturally produces a mixture where the meta-isomer is the minor product.

  • Solution:

    • Isomerization: The product mixture can be subjected to isomerization using a Lewis acid catalyst like Aluminum Chloride (AlCl₃). Heating the mixture in the presence of AlCl₃ can promote the conversion of the ortho- and para-isomers to the more thermodynamically stable meta-isomer.

    • Alternative Synthetic Route: Consider a different synthetic pathway that favors the formation of the meta-isomer. For example, the Friedel-Crafts acylation of benzene with propionyl chloride, followed by chlorination (the acyl group is meta-directing), and finally a Clemmensen or Wolff-Kishner reduction of the ketone.

Issue 2: Difficulty in separating this compound from its isomers by distillation.

  • Possible Cause: The boiling points of the ortho-, meta-, and para-isomers are very close, making simple distillation ineffective.

  • Solution:

    • High-Efficiency Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column with Raschig rings or metal sponges). Careful control of the reflux ratio is crucial.

    • Preparative Gas Chromatography (GC): For high-purity samples on a smaller scale, preparative GC is an excellent method for separating compounds with close boiling points.

    • Preparative High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a phenyl-based stationary phase, can offer different selectivity compared to distillation and may effectively separate the isomers.

Issue 3: Presence of significant amounts of polyalkylated byproducts (diethylchlorobenzenes).

  • Possible Cause: The mono-ethylated product is more reactive than the starting chlorobenzene, leading to a second ethylation.

  • Solution:

    • Control Stoichiometry: Use a large excess of chlorobenzene relative to the ethylating agent (e.g., chloroethane (B1197429) or ethanol) to increase the probability of the ethylating agent reacting with the starting material rather than the product.

    • Reaction Time and Temperature: Monitor the reaction progress closely using GC and stop the reaction once the desired conversion of the starting material is achieved, before significant polyalkylation occurs. Lowering the reaction temperature can also help to reduce the rate of the second alkylation.

Data Presentation

Table 1: Physical Properties of Chloroethylbenzene Isomers

CompoundBoiling Point (°C)Melting Point (°C)Density (g/mL)
1-Chloro-2-ethylbenzene178.4[2][3]-82.7[2][3]1.047[3]
This compoundNot explicitly foundNot explicitly foundNot explicitly found
1-Chloro-4-ethylbenzene199-202[4]-38[4]0.99[4]

Note: While the boiling point for this compound was not explicitly found in the search results, it is expected to be very close to its isomers.

Experimental Protocols

Protocol 1: Purification by High-Efficiency Fractional Distillation

This protocol is designed for the separation of chloroethylbenzene isomers from a reaction mixture.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column of at least 50 cm in length), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glassware is dry.

    • Place a magnetic stir bar in the distillation flask.

  • Procedure:

    • Charge the crude mixture of chloroethylbenzene isomers into the distillation flask. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Maintain a high reflux ratio by insulating the column to ensure good separation.

    • Collect fractions based on the boiling point. The initial fraction will be enriched in the lowest boiling component.

    • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a relatively pure fraction.

    • Analyze the collected fractions by Gas Chromatography (GC) to determine their composition.

Protocol 2: Separation by Preparative Gas Chromatography (GC)

This protocol is suitable for obtaining high-purity samples of each isomer on a smaller scale. The conditions are adapted from methods used for separating similar xylene isomers.[5][6][7]

  • Instrumentation:

    • A preparative gas chromatograph equipped with a fraction collector.

    • Column: A non-polar or slightly polar capillary column (e.g., DB-5, HP-5, or a specialized column for aromatic isomer separation like CP-Chirasil-DEX CB). Dimensions should be suitable for preparative scale (e.g., larger diameter).

  • GC Conditions (Example):

    • Injection Volume: 1-10 µL of the isomer mixture.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a temperature below the boiling point of the isomers (e.g., 120 °C), hold for 2 minutes, then ramp up at a slow rate (e.g., 2-5 °C/min) to a final temperature of 180 °C.

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate for the column.

    • Detector: A non-destructive detector if possible, or a splitter to direct a small portion of the flow to a destructive detector (like FID) while the majority goes to the fraction collector.

    • Fraction Collection: Set the collection times based on the retention times of the individual isomers, which should be determined from an analytical GC run of the mixture.

Protocol 3: Chemical Removal of the Meta-Isomer via Selective Sulfonation

This protocol is a proposed method based on the principles of reversible sulfonation and steric hindrance. The para-position is blocked by sulfonation, directing subsequent reactions to the ortho-position, and then the sulfonyl group is removed.

  • Step 1: Sulfonation (Blocking the Para-Position)

    • In a fume hood, cool the mixture of chloroethylbenzene isomers in an ice bath.

    • Slowly add fuming sulfuric acid (oleum) dropwise with vigorous stirring. The para-isomer is the most reactive and least sterically hindered, so it will be preferentially sulfonated.

    • Allow the reaction to stir at room temperature until the sulfonation of the para-isomer is complete (monitor by TLC or GC analysis of a quenched aliquot).

  • Step 2: Separation

    • Carefully pour the reaction mixture onto crushed ice.

    • The sulfonated product (p-chloroethylbenzene sulfonic acid) will be soluble in the aqueous layer, while the unreacted ortho- and meta-isomers will form an organic layer.

    • Separate the organic layer, which is now enriched in the meta- and ortho-isomers. Wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Step 3: Separation of Ortho and Meta Isomers

    • The resulting mixture of ortho- and meta-isomers can be separated by high-efficiency fractional distillation or preparative GC as described in the previous protocols. The separation will be simpler with only two components.

  • Step 4 (Optional): Reclaiming the Para-Isomer

    • The aqueous layer containing the p-chloroethylbenzene sulfonic acid can be treated with dilute sulfuric acid and heated to reverse the sulfonation, regenerating the 1-chloro-4-ethylbenzene.

Visualizations

Synthesis_and_Side_Products Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Ethylation Chlorobenzene->Reaction Ethylating_Agent Ethylating Agent (e.g., Chloroethane) Ethylating_Agent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Meta_Product This compound (Desired Product) Reaction->Meta_Product meta- Ortho_Side_Product 1-Chloro-2-ethylbenzene (Side Product) Reaction->Ortho_Side_Product ortho- Para_Side_Product 1-Chloro-4-ethylbenzene (Side Product) Reaction->Para_Side_Product para- Polyalkylation Diethylchlorobenzenes (Side Products) Reaction->Polyalkylation polyalkylation

Caption: Synthesis of this compound and its major side products.

Purification_Workflow Crude_Mixture Crude Reaction Mixture (ortho-, meta-, para-isomers, polyalkylated products) Initial_Distillation Initial Distillation Crude_Mixture->Initial_Distillation Polyalkylated_Residue High-Boiling Residue (Polyalkylated Products) Initial_Distillation->Polyalkylated_Residue Bottoms Isomer_Mixture Mixture of Isomers Initial_Distillation->Isomer_Mixture Distillate Fractional_Distillation High-Efficiency Fractional Distillation Pure_Isomers Pure Isomers (o-, m-, p-) Fractional_Distillation->Pure_Isomers Prep_GC Preparative GC Prep_GC->Pure_Isomers Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Isomers Chemical_Separation Chemical Separation (e.g., Selective Sulfonation) Chemical_Separation->Pure_Isomers Isomer_Mixture->Fractional_Distillation Isomer_Mixture->Prep_GC Isomer_Mixture->Prep_HPLC Isomer_Mixture->Chemical_Separation

Caption: General workflow for the purification of this compound.

References

Purification of crude 1-Chloro-3-ethylbenzene by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-chloro-3-ethylbenzene by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate primary purification technique for crude this compound?

A1: For multi-gram quantities, fractional distillation is generally the most effective and economical primary purification method. For smaller scales or when high purity is required and distillation is ineffective, column chromatography is a suitable alternative.

Q2: What are the common impurities in crude this compound?

A2: Common impurities arising from synthesis include positional isomers (1-chloro-2-ethylbenzene and 1-chloro-4-ethylbenzene) and potentially some unreacted starting materials or byproducts like diethylchlorobenzene.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is only effective if the boiling points of the components differ significantly (typically >25 °C). As the boiling points of this compound and its common isomers are very close, fractional distillation is necessary to achieve good separation.

Q4: How do I choose a suitable solvent system for column chromatography?

A4: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a non-polar stationary phase like silica (B1680970) gel is common. You can start by testing various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Aim for an Rf value of 0.2-0.4 for the this compound.

Q5: My purified this compound is not stable. What should I do?

A5: this compound is generally stable. If you observe degradation, ensure that it is stored in a tightly sealed container, protected from light, and at a cool temperature. If the instability is observed during purification, consider that prolonged heating during distillation can sometimes cause decomposition. In such cases, vacuum distillation to lower the boiling point is recommended.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
1-Chloro-2-ethylbenzene140.61178
This compound140.61184
1-Chloro-4-ethylbenzene140.61180-184
Diethylbenzene (mixed isomers)134.22180-182

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Insufficient column length or efficiency.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a more efficient packing.- Slow down the distillation rate by reducing the heat input.- Ensure the heating mantle is properly insulated and provides consistent heat.
Bumping/Uneven Boiling - Absence of boiling chips or stir bar.- Heating too rapidly.- Add new boiling chips or a magnetic stir bar before heating.- Increase the heat gradually.
Flooding of the Column - Boil-up rate is too high.- Reduce the heat input to the distillation flask.
Product is Contaminated with Lower Boiling Impurity - Inefficient fractionating column.- First fraction (forerun) was not discarded.- Improve the efficiency of the fractionating column.- Discard an initial fraction containing the more volatile impurities.
Product is Contaminated with Higher Boiling Impurity - Distillation was carried out for too long or at too high a temperature.- Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation (Spots Overlap) - Inappropriate solvent system.- Column was not packed properly.- Sample was loaded improperly.- Optimize the mobile phase using TLC. A less polar solvent system may be required.- Repack the column, ensuring the stationary phase is uniform and free of air bubbles.- Load the sample in a narrow band using a minimal amount of solvent.
Compound Won't Elute from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Compound Elutes Too Quickly - The mobile phase is too polar.- Use a less polar solvent system.
Streaking of Spots on TLC/Broad Bands on Column - Sample is overloaded.- Compound has low solubility in the mobile phase.- Use a smaller amount of crude material.- Choose a mobile phase in which your compound is more soluble, or dry-load the sample onto the stationary phase.
Cracks or Channels in the Stationary Phase - The column has run dry.- Ensure the solvent level is always above the top of the stationary phase.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect the forerun (the first few milliliters of distillate) in a separate flask and discard it. This fraction will be enriched in lower-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 184 °C at atmospheric pressure), place a clean receiving flask to collect the main fraction.

    • Continue distillation at a slow and steady rate (1-2 drops per second).

    • Stop the distillation when the temperature begins to drop or rise significantly, indicating that the desired product has been distilled.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude mixture. A good solvent system will show clear separation between the this compound spot and any impurity spots, with the target compound having an Rf of approximately 0.2-0.4. A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Begin collecting fractions in test tubes or flasks.

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Distillation_Troubleshooting start Start Distillation issue Problem Observed? start->issue poor_sep Poor Separation issue->poor_sep Yes bumping Bumping / Uneven Boiling issue->bumping Yes flooding Column Flooding issue->flooding Yes end Successful Purification issue->end No action_sep Increase column efficiency Reduce distillation rate poor_sep->action_sep action_boil Add boiling chips/stir bar Heat gradually bumping->action_boil action_flood Reduce heat input flooding->action_flood action_sep->issue action_boil->issue action_flood->issue

Caption: Troubleshooting workflow for the distillation of this compound.

Chromatography_Troubleshooting start Start Chromatography issue Problem Observed? start->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Compound Not Eluting issue->no_elution Yes fast_elution Compound Elutes Too Fast issue->fast_elution Yes end Successful Purification issue->end No action_sep Optimize mobile phase (TLC) Repack column poor_sep->action_sep action_no_elute Increase mobile phase polarity no_elution->action_no_elute action_fast_elute Decrease mobile phase polarity fast_elution->action_fast_elute action_sep->issue action_no_elute->issue action_fast_elute->issue

Caption: Troubleshooting workflow for the chromatography of this compound.

Troubleshooting low yield in the synthesis of 1-Chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Chloro-3-ethylbenzene

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound with high purity?

A1: Direct chlorination of ethylbenzene (B125841) is not a viable method for producing this compound in high yield. The ethyl group is an ortho-, para-directing group in electrophilic aromatic substitution, meaning direct chlorination will predominantly yield 1-chloro-2-ethylbenzene (B1361349) and 1-chloro-4-ethylbenzene.[1][2] The most reliable and common method is a multi-step synthesis starting from benzene (B151609), which involves Friedel-Crafts acylation, followed by chlorination, and finally a reduction of the carbonyl group.[3]

Q2: Why is my direct chlorination of ethylbenzene failing to produce the desired meta-isomer?

A2: The ethyl group on the benzene ring is an activating group that directs incoming electrophiles (like Cl+) to the ortho (position 2) and para (position 4) positions.[1][2] This is due to the electron-donating nature of the alkyl group. To achieve meta-substitution, the ring must first be functionalized with a meta-directing group.

Q3: Can the Sandmeyer reaction be used to synthesize this compound?

A3: Yes, the Sandmeyer reaction is an effective alternative.[4][5][6] This process involves the diazotization of 3-ethylaniline (B1664132) to form a diazonium salt, which is then treated with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom.[7][8] This method offers a direct route to the desired isomer if the corresponding aniline (B41778) is available.

Q4: What are the main safety precautions for the synthesis of this compound?

A4: The specific hazards depend on the chosen synthetic route.

  • Friedel-Crafts Reactions: Lewis acid catalysts like aluminum chloride (AlCl₃) are corrosive and react violently with water. Acyl chlorides are lachrymatory and corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]

  • Chlorination: Chlorine gas is highly toxic and corrosive. Reactions involving chlorine should be conducted with extreme caution in a fume hood.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. These reactions are typically performed in cold aqueous solutions (0-5 °C) and the diazonium salt is used immediately in situ.

Troubleshooting Guide for Low Yield

This guide focuses on the most common synthetic pathway: Friedel-Crafts Acylation → Chlorination → Reduction.

Problem 1: Low or No Product Yield in Friedel-Crafts Acylation Step
Potential CauseRecommended Solution
Inactive Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure it has been stored in a desiccator to prevent moisture contamination.
Impure Starting Materials Use freshly distilled benzene and acetyl chloride. Impurities can inhibit the reaction.
Insufficient Catalyst Friedel-Crafts acylation requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the resulting ketone product.[11] Ensure at least 1.1 equivalents are used.
Incorrect Reaction Temperature The initial reaction is typically done at a low temperature (0-5 °C) during the addition of reagents and then warmed to room temperature or gently heated to complete the reaction.[12]
Problem 2: Low Yield or Incorrect Isomer in Chlorination Step
Potential CauseRecommended Solution
Incorrect Reaction Conditions Ensure the reaction is carried out in the dark and at a controlled temperature (typically 20-40 °C) with a Lewis acid catalyst (e.g., FeCl₃) to favor aromatic substitution over side-chain halogenation.[2][13][14]
Formation of Multiple Isomers The acetyl group is a strong meta-director. If ortho- or para-isomers are observed, it may indicate that the preceding acylation step was incomplete, and the starting material (ethylbenzene) is being chlorinated instead.
Over-chlorination Use a controlled amount of the chlorinating agent (e.g., Cl₂) to minimize the formation of dichlorinated byproducts. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Problem 3: Incomplete Reduction of the Ketone
Potential CauseRecommended Solution
Ineffective Reducing Agent (Clemmensen Reduction) The zinc amalgam (Zn(Hg)) may be improperly prepared or deactivated. Ensure high-quality reagents are used. The reaction often requires prolonged heating under reflux.[12]
Ineffective Reducing Agent (Wolff-Kishner Reduction) Ensure anhydrous conditions and a sufficiently high temperature for the reaction to proceed. The base (e.g., KOH) must be strong enough to deprotonate the hydrazone intermediate.
Side Reactions In the Clemmensen reduction, acid-sensitive groups on the molecule may react. In the Wolff-Kishner reduction, base-sensitive groups may be affected. Choose the reduction method based on the overall functional group tolerance of your molecule.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteTypical Yield RangeKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation → Chlorination → Reduction 60-75% (overall)High isomer purity, readily available starting materials.Multi-step process, requires stoichiometric Lewis acid.
Sandmeyer Reaction from 3-Ethylaniline 70-90%High isomer purity, direct conversion.Starting aniline may be expensive or require synthesis. Diazonium salts are unstable.[4][6]
Direct Chlorination of Ethylbenzene <5% (for meta-isomer)Single step, simple procedure.Extremely low selectivity for the desired product.[1][2]

Experimental Protocols

Protocol: Synthesis of this compound via Friedel-Crafts Acylation Route

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone (B1666503)

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Add dry benzene (4 equivalents) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

  • Pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with sodium bicarbonate solution and then with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield crude acetophenone.

Step 2: Chlorination of Acetophenone to 3-Chloroacetophenone

  • To a flask containing acetophenone (1 equivalent), add a catalytic amount of iron(III) chloride (FeCl₃).

  • Bubble chlorine gas (Cl₂, 1.1 equivalents) through the mixture at a controlled rate, maintaining the temperature between 20-30 °C. Shield the reaction from light to prevent side-chain chlorination.

  • Monitor the reaction by GC until the desired conversion is achieved.

  • Purge the mixture with nitrogen to remove excess chlorine and HCl.

  • Wash the crude product with water and a dilute solution of sodium bisulfite to remove residual chlorine.

  • Purify by distillation or recrystallization to obtain 3-chloroacetophenone.

Step 3: Clemmensen Reduction of 3-Chloroacetophenone

  • Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a 5% mercury(II) chloride solution, then decanting the liquid and washing the solid with water.

  • In a round-bottom flask, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and 3-chloroacetophenone (1 equivalent).

  • Heat the mixture under reflux for 8-12 hours. Add more concentrated HCl periodically to maintain a vigorous reaction.

  • After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and purify by fractional distillation to yield this compound.

Visualizations

Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction Benzene Benzene + Acetyl Chloride AlCl3 AlCl₃ Catalyst Benzene->AlCl3 Reacts with Acetophenone Acetophenone AlCl3->Acetophenone Forms Cl2_FeCl3 Cl₂ / FeCl₃ Chloroacetophenone 3-Chloroacetophenone Acetophenone->Chloroacetophenone Chlorinate Cl2_FeCl3->Chloroacetophenone Forms Reduction Zn(Hg), HCl (Clemmensen) FinalProduct This compound Chloroacetophenone->FinalProduct Reduce Reduction->FinalProduct Yields

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Final Yield CheckStep1 Analyze Acylation Product Start->CheckStep1 LowAcyl Low Acetophenone Yield? CheckStep1->LowAcyl CheckStep2 Analyze Chlorination Product LowChloro Incorrect Isomer or Low Yield? CheckStep2->LowChloro CheckStep3 Analyze Reduction Product LowRed Ketone Still Present? CheckStep3->LowRed LowAcyl->CheckStep2 No Sol1 Check AlCl₃ activity. Verify reagent purity. LowAcyl->Sol1 Yes LowChloro->CheckStep3 No Sol2 Confirm meta-direction. Check for over-chlorination. LowChloro->Sol2 Yes Sol3 Verify reducing agent activity. Increase reaction time/temp. LowRed->Sol3 Yes

Caption: Troubleshooting decision tree for low yield.

References

Alternative reagents to hydrazine for the reduction of aryl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aryl Ketone Reduction

Welcome to the technical support center for the reduction of aryl ketones. This guide provides researchers, scientists, and drug development professionals with detailed information on alternatives to the traditional hydrazine-based Wolff-Kishner reduction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to hydrazine (B178648) for the reduction of aryl ketones?

A1: While effective, hydrazine is highly toxic and potentially explosive, posing significant safety risks. Alternative reagents and methods have been developed to offer milder reaction conditions, improved safety profiles, and sometimes better substrate compatibility. For instance, certain modifications of the Wolff-Kishner reaction reduce the hazards associated with hydrazine.[1][2][3] Other methods, like catalytic transfer hydrogenation or silane (B1218182) reductions, avoid hydrazine entirely.[4][5][6]

Q2: What are the main alternatives to the classical Wolff-Kishner reduction for converting an aryl ketone to a methylene (B1212753) group?

A2: The primary alternatives for the complete deoxygenation of aryl ketones include:

  • Modified Wolff-Kishner Reductions: The Huang-Minlon and Myers modifications offer procedural advantages and improved safety.[3][7][8]

  • Tosylhydrazone Reduction: This two-step method involves the formation of a tosylhydrazone, which is then reduced under milder conditions using reagents like sodium borohydride (B1222165) (NaBH₄).[1][9]

  • Silane Reductions: Triethylsilane, often in the presence of a strong acid or a transition metal catalyst, can effectively reduce aryl ketones to the corresponding alkanes.[5][6][10]

  • Catalytic Hydrogenation: While typically used to reduce ketones to alcohols, under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can achieve complete reduction to the methylene group, especially for benzylic ketones.[1]

  • Clemmensen Reduction: This method uses a zinc-mercury amalgam in strong acid and is a classical alternative, particularly suitable for acid-stable substrates.[11]

Q3: My substrate is sensitive to strong bases. Which hydrazine-free reduction method is most suitable?

A3: For base-sensitive substrates, the Clemmensen reduction, which is performed under strongly acidic conditions, is a traditional choice.[12] However, if your substrate is also acid-sensitive, a silane reduction using a reagent like triethylsilane with a Lewis acid (e.g., titanium tetrachloride) or a transition metal catalyst can be a good option under neutral or mildly acidic conditions.[5][6] Catalytic transfer hydrogenation is another excellent choice that proceeds under neutral conditions.[4][13]

Q4: Can I reduce an aryl ketone to an alcohol instead of a methylene group?

A4: Yes, this is a more common transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent that reduces aryl ketones to secondary alcohols without affecting other functional groups like esters or amides.[14][15][16] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation but is less selective.[17][18] Catalytic transfer hydrogenation is also widely used for the asymmetric reduction of aryl ketones to chiral alcohols.[4][13][19]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Modified Wolff-Kishner Reductions
Potential Cause Troubleshooting Step Explanation
Insufficient Temperature Ensure the reaction temperature reaches 180-200°C. Use a high-boiling solvent like diethylene glycol (b.p. 245°C). In the Huang-Minlon modification, distill off water and excess hydrazine after hydrazone formation to allow the temperature to rise.[8][20]The decomposition of the hydrazone intermediate is the rate-limiting step and requires high thermal energy. Water, a byproduct of hydrazone formation, can azeotropically lower the boiling point of the reaction mixture.[8]
Steric Hindrance For sterically hindered ketones, consider pre-forming the hydrazone under milder conditions before subjecting it to the high-temperature basic conditions. Alternatively, the Myers modification using N-tert-butyldimethylsilylhydrazones can be more effective for hindered substrates due to milder reaction conditions.[7][12]Bulky groups around the carbonyl can impede the initial condensation with hydrazine, preventing the reaction from proceeding.
Base Incompatibility If the starting material or product is base-sensitive, degradation can occur, leading to lower yields.Consider an alternative method that does not require strongly basic conditions, such as a tosylhydrazone reduction with NaBH₄ or a silane-based reduction.[1][21]
Side Reactions Azine formation (reaction of the hydrazone with another molecule of the ketone) can be a significant side reaction.[7]This can be minimized by the slow addition of the pre-formed hydrazone to the base or by using the Huang-Minlon one-pot procedure which minimizes the concentration of free ketone when the hydrazone is present at high temperatures.[3][7]
Issue 2: Poor Selectivity or Unexpected Products in Silane Reductions
Potential Cause Troubleshooting Step Explanation
Over-reduction or Side Products Optimize the stoichiometry of the silane reagent and catalyst. Lowering the reaction temperature may also improve selectivity.The reaction conditions for complete deoxygenation can be harsh. Using an excess of the reducing agent or catalyst can lead to the reduction of other functional groups.
Formation of Silyl (B83357) Ethers Ensure a proper aqueous or acidic workup is performed after the reaction is complete.The initial product of the reduction is a silyl ether, which must be hydrolyzed to yield the final alkane or alcohol product.
Incomplete Reaction Increase the amount of catalyst or switch to a more reactive silane. For reductions to the methylene group, a strong Lewis acid like titanium tetrachloride or a Brønsted acid like trifluoroacetic acid is often required.[5][10]The reactivity of the silane and the nature of the catalyst are crucial. Some systems are only capable of reducing the ketone to the alcohol stage.

Data Presentation: Comparison of Reduction Methods

Method Reagents Typical Conditions Yield (%) Advantages Disadvantages
Huang-Minlon Hydrazine hydrate, KOH, diethylene glycol190-200°C, 2-4 hours[20][22]80-95[7]One-pot procedure, improved yields over classical Wolff-Kishner.[3]High temperatures, strongly basic, not suitable for base-sensitive substrates.
Myers Modification 1,2-Bis(tert-butyldimethylsilyl)hydrazine, Sc(OTf)₃; then heat with baseRoom temp for hydrazone formation, then heat.90-95[7]Milder conditions, good for sterically hindered ketones.[7][12]Requires preparation of a specialized hydrazine reagent.
Tosylhydrazone Reduction Tosylhydrazide; then NaBH₄, MeOHReflux in MeOH[1][9]70-90Much milder conditions than direct Wolff-Kishner (e.g., 68°C vs 200°C).[1] Avoids neat hydrazine.Two-step process, potential for side reactions during tosylhydrazone formation.
Silane Reduction Triethylsilane, TiCl₄ or TFADichloromethane (B109758), room temp to reflux[5][6][10]75-95Hydrazine-free, mild conditions.Requires stoichiometric amounts of silane and acid/catalyst, can be expensive.
Catalytic Transfer Hydrogenation Formic acid/triethylamine, Ru or Rh catalyst25-80°C85-99[4][13]Very mild, neutral conditions, can be made highly enantioselective.[19][23]Primarily for reduction to alcohols; complete deoxygenation is less common and requires specific catalysts.

Experimental Protocols

Protocol 1: Reduction of Acetophenone (B1666503) via Tosylhydrazone (Modified from Caglioti Reaction)

This procedure is a milder alternative to the Wolff-Kishner reduction.

  • Formation of the Tosylhydrazone:

    • In a round-bottomed flask, dissolve acetophenone (1.0 eq) and tosylhydrazide (1.1 eq) in methanol (B129727).

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.

    • Cool the mixture to room temperature and then in an ice bath to precipitate the tosylhydrazone.

    • Collect the solid by vacuum filtration, wash with cold methanol, and dry.

  • Reduction of the Tosylhydrazone:

    • Suspend the dried tosylhydrazone in methanol in a round-bottomed flask equipped with a reflux condenser.

    • Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise to the suspension at room temperature.[9]

    • After the addition is complete, heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC for the disappearance of the tosylhydrazone.

    • Cool the reaction to room temperature and carefully add dilute hydrochloric acid to quench the excess NaBH₄.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethylbenzene.

Protocol 2: Silane Reduction of an Aryl Ketone to a Methylene Group

This protocol uses triethylsilane and an acid to completely deoxygenate the ketone.

  • Reaction Setup:

    • Dissolve the aryl ketone (e.g., acetophenone, 1.0 eq) in a suitable solvent like dichloromethane or chloroform (B151607) in a flame-dried, inert atmosphere (N₂ or Ar) flask.

    • Add triethylsilane (2.0-3.0 eq) to the solution.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) or trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.[5][6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC/MS.

  • Workup:

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Visualizations

G cluster_start Start: Aryl Ketone Reduction cluster_conditions Substrate Sensitivity Analysis cluster_methods Recommended Method start Aryl Ketone Substrate base_sensitive Is substrate base-sensitive? start->base_sensitive acid_sensitive Is substrate acid-sensitive? base_sensitive->acid_sensitive Yes wolff_kishner Modified Wolff-Kishner (e.g., Huang-Minlon) base_sensitive->wolff_kishner No clemmensen Clemmensen Reduction acid_sensitive->clemmensen No silane_tosyl Tosylhydrazone/NaBH₄ or Silane Reduction acid_sensitive->silane_tosyl Yes

Caption: Decision workflow for selecting a reduction method.

G cluster_workflow Troubleshooting Workflow: Low Reaction Yield start Low Yield Observed check_temp Verify Reaction Temperature (180-200°C) start->check_temp check_sterics Evaluate Steric Hindrance check_temp->check_sterics OK sol_temp Distill H₂O/Excess Hydrazine (Huang-Minlon) check_temp->sol_temp Issue Found check_stability Assess Substrate Base Stability check_sterics->check_stability OK sol_sterics Use Myers or Barton Modification check_sterics->sol_sterics Issue Found sol_stability Switch to Non-Basic Method (e.g., Silane) check_stability->sol_stability Issue Found end Yield Improved sol_temp->end sol_sterics->end sol_stability->end

Caption: Troubleshooting logic for low yield in ketone reductions.

G cluster_reaction Tosylhydrazone Reduction Pathway ketone Aryl Ketone (Ar-CO-R) hydrazone Tosylhydrazone Intermediate (Ar-C(R)=N-NHTs) ketone->hydrazone + TsNHNH₂ - H₂O tosylhydrazide Tosylhydrazide (TsNHNH₂) tosylhydrazide->hydrazone diimide Diimide Intermediate (Ar-CH(R)-N=N-Ts) hydrazone->diimide + NaBH₄ nabh4 NaBH₄ (Hydride Source) nabh4->diimide alkane Alkane Product (Ar-CH₂-R) diimide->alkane Elimination n2 N₂ Gas diimide->n2 tsh Ts-H diimide->tsh

Caption: Key steps in the tosylhydrazone reduction method.

References

Managing carbocation rearrangements in Friedel-Crafts alkylation of benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with carbocation rearrangements during the Friedel-Crafts alkylation of benzene (B151609) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a Friedel-Crafts alkylation expecting a straight-chain alkylbenzene, but I isolated a branched isomer. What happened?

A1: This is a classic outcome of carbocation rearrangement. The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate.[1] If the initially formed carbocation is a less stable primary (1°) or secondary (2°) carbocation, it will rearrange to a more stable secondary (2°) or tertiary (3°) carbocation before the aromatic ring can attack.[2][3] This rearrangement typically occurs via a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift.[1][4] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the isomeric product.[1]

For example, reacting benzene with 1-chloropropane (B146392) is expected to yield n-propylbenzene. However, the initially formed primary carbocation rapidly rearranges into a more stable secondary carbocation, resulting in isopropylbenzene as the major product.[5][6]

Q2: How can I definitively confirm that a carbocation rearrangement has occurred in my reaction?

A2: Structural analysis of your product mixture is the most reliable way to confirm a rearrangement. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. The chemical shifts, integration, and splitting patterns can unambiguously distinguish between different isomers, such as a straight-chain alkyl group versus a branched one.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the isomers in your product mixture.[1] The mass spectrum for each separated peak will provide the molecular weight and a characteristic fragmentation pattern, helping to identify the non-rearranged and rearranged products.

Q3: What is the most effective method to completely prevent carbocation rearrangements?

A3: The most robust and widely accepted strategy is to perform a two-step Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][5]

  • Friedel-Crafts Acylation: This reaction uses an acyl halide or anhydride (B1165640) instead of an alkyl halide. The key electrophile is a resonance-stabilized acylium ion.[7][8] This ion is significantly more stable than a typical carbocation and does not undergo rearrangement.[6][9]

  • Reduction: The ketone product from the acylation is then reduced to the desired straight-chain alkane. Common methods include the Clemmensen reduction (using zinc amalgam and HCl, suitable for acid-stable compounds) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base, suitable for base-stable compounds).[6][7]

This two-step sequence ensures the formation of the desired linear alkylbenzene without the risk of isomeric byproducts from rearrangement.[10]

Q4: Are there any single-step alkylation strategies that are less prone to rearrangement?

A4: Yes, while the acylation-reduction route is the most reliable, you can minimize or avoid rearrangement in a direct alkylation under certain conditions:

  • Use Alkylating Agents That Form Stable Carbocations: If you use a tertiary alkyl halide (e.g., t-butyl chloride), the initially formed tertiary carbocation is already the most stable isomer, so there is no energetic driving force for it to rearrange.[2][11]

  • Use Methyl or Ethyl Halides: Methyl and ethyl carbocations do not have a pathway to rearrange into a more stable form.[2]

  • Use Alkylating Agents Yielding Stabilized Carbocations: Benzylic or allylic halides can be used as they form resonance-stabilized carbocations that are less likely to rearrange.[7]

Q5: Can adjusting reaction conditions like temperature or the Lewis acid catalyst help manage rearrangements?

A5: Adjusting conditions can influence the product ratio, but it may not completely eliminate rearrangement.

  • Temperature: Lower reaction temperatures can sometimes slightly favor the kinetic (non-rearranged) product, but the rearrangement is often so rapid that this effect is minimal.[12]

  • Lewis Acid: Using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) can sometimes reduce the extent of rearrangement.[11] The rationale is that a weaker Lewis acid may not generate a "free" carbocation, but rather a more tightly associated complex that is less mobile and has less opportunity to rearrange before reacting.[7][11]

Q6: My reaction is not proceeding at all. What are some other common limitations of Friedel-Crafts reactions?

A6: Besides rearrangement, Friedel-Crafts reactions have several other limitations:

  • Deactivated Aromatic Rings: The reaction fails with aromatic rings that have strongly electron-deactivating groups (e.g., -NO₂, -CN, -COR, -SO₃H).[1][8]

  • Aryl and Vinyl Halides: These cannot be used as the alkylating agent because their corresponding carbocations are too unstable to form under Friedel-Crafts conditions.[2][10]

  • Amino Groups: Aromatic compounds with -NH₂, -NHR, or -NR₂ groups are unsuitable. The lone pair on the nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst, deactivating the ring.[1][2]

  • Polyalkylation: The alkyl group product is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups.[2][8] To minimize this, use a large excess of the aromatic substrate.

Data Presentation

The extent of carbocation rearrangement is highly dependent on the stability of the carbocations involved. The table below shows the typical product distribution for the Friedel-Crafts alkylation of benzene with 1-chlorobutane, illustrating the preference for the rearranged product.

Alkylating AgentLewis AcidTemperatureExpected Product (Non-rearranged)Observed Product (Rearranged)
1-ChlorobutaneAlCl₃25°Cn-Butylbenzene (~34%)sec-Butylbenzene (~66%)

Note: Ratios can vary depending on specific reaction conditions.

Mandatory Visualizations

Signaling Pathways and Workflows

Carbocation_Rearrangement cluster_start Step 1: Carbocation Formation cluster_rearrange Step 2: Rearrangement cluster_attack Step 3: Electrophilic Attack start 1-Chloropropane + AlCl₃ p_carbocation Primary Carbocation (Less Stable) start->p_carbocation Generation s_carbocation Secondary Carbocation (More Stable) p_carbocation->s_carbocation 1,2-Hydride Shift benzene Benzene product Isopropylbenzene (Rearranged Product) benzene->product Attack by π-system

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

Caption: Troubleshooting workflow for unexpected Friedel-Crafts products.

Synthetic_Pathway_Comparison cluster_alkylation Direct Alkylation (Prone to Rearrangement) cluster_acylation Acylation-Reduction Pathway (No Rearrangement) a_start Benzene + 1-Chloropropane a_rearrange Rearrangement to Secondary Carbocation a_start->a_rearrange AlCl₃ a_product Isopropylbenzene (Undesired) a_rearrange->a_product b_start Benzene + Propanoyl Chloride b_acyl Acylation (No Rearrangement) b_start->b_acyl AlCl₃ b_intermediate Propiophenone (Ketone) b_acyl->b_intermediate b_reduce Reduction b_intermediate->b_reduce e.g., Wolff-Kishner b_product n-Propylbenzene (Desired) b_reduce->b_product

Caption: Comparison of direct alkylation vs. acylation-reduction pathways.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

This protocol describes the first step in the rearrangement-free synthesis of n-propylbenzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propanoyl chloride

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagents: In the flask, place anhydrous benzene and cool the flask in an ice bath.

  • Catalyst Addition: Carefully and slowly add anhydrous AlCl₃ to the stirred benzene.

  • Acylating Agent Addition: Add propanoyl chloride to the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash successively with water, 5% HCl solution, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude propiophenone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Wolff-Kishner Reduction of Propiophenone

This protocol describes the second step to obtain the final n-propylbenzene product.

Materials:

  • Propiophenone (from Protocol 1)

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Potassium hydroxide (B78521) (KOH)

  • High-boiling solvent (e.g., diethylene glycol)

  • Distillation apparatus, reflux condenser, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the propiophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Initial Reflux: Heat the mixture to reflux for 1-2 hours. The ketone will be converted to its hydrazone intermediate.

  • Removal of Volatiles: Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (e.g., ~200°C) to distill off water and excess hydrazine.

  • Final Reflux: Once the volatiles are removed, reattach the reflux condenser and continue to heat the mixture at reflux for several hours until nitrogen evolution ceases.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ether or dichloromethane).

  • Washing and Drying: Wash the combined organic extracts with dilute HCl and then water. Dry the organic layer over an anhydrous drying agent.

  • Purification: Remove the solvent by distillation. The resulting n-propylbenzene can be further purified by fractional distillation if necessary.

References

Technical Support Center: Improving the Efficiency of the Huang-Minlon Modification of the Wolff-Kishner Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Huang-Minlon modification of the Wolff-Kishner reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Huang-Minlon modification over the original Wolff-Kishner reduction?

A1: The primary advantage of the Huang-Minlon modification is its improved efficiency and practicality. By using a high-boiling solvent like diethylene glycol and actively removing water and excess hydrazine (B178648) after the initial hydrazone formation, the reaction temperature can be effectively raised to the optimal range of 195-200°C.[1] This leads to significantly shorter reaction times (3-6 hours compared to 50-100 hours for the original procedure) and higher product yields.[2] For instance, Huang-Minlon's original work reported a yield of 95% for the reduction of β-(p-phenoxybenzoyl)propionic acid, compared to 48% with the traditional method.[3]

Q2: Why is the removal of water so critical for the success of the Huang-Minlon reduction?

A2: Water is a byproduct of the initial condensation reaction between the carbonyl compound and hydrazine to form the hydrazone.[2] Its presence in the reaction mixture lowers the boiling point, preventing the temperature from reaching the necessary 180-220°C required for the decomposition of the hydrazone intermediate to the final alkane.[4] By distilling off the water, the reaction temperature can increase, driving the reaction to completion more efficiently.[2][4]

Q3: Can the Huang-Minlon reduction be used for α,β-unsaturated ketones?

A3: The Huang-Minlon reduction is generally not suitable for α,β-unsaturated ketones. Under the high-temperature basic conditions, double bond migration can occur, leading to undesired side products.[3] For such substrates, alternative reduction methods should be considered.

Q4: What are the typical solvents and bases used in the Huang-Minlon modification?

A4: The most common high-boiling point solvents are diethylene glycol (b.p. 245°C) and ethylene (B1197577) glycol.[4][5] These solvents can maintain the high temperatures needed for the reaction. The typical bases used are potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in stoichiometric amounts (usually 3-4 equivalents).[1][3]

Q5: Are there any functional groups that are not compatible with the Huang-Minlon reduction conditions?

A5: Yes, due to the strongly basic and high-temperature conditions, base-sensitive functional groups may not be compatible. For example, esters, lactones, amides, and lactams are prone to hydrolysis under these conditions.[2]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Ensure that water and excess hydrazine are thoroughly distilled off after the initial hydrazone formation to allow the reaction temperature to reach at least 195°C.[1] Using a high-boiling solvent like diethylene glycol is crucial.
Steric Hindrance For sterically hindered ketones, the standard Huang-Minlon conditions may be insufficient. Consider using the Barton modification, which employs a stronger base (sodium metal) and higher temperatures.[3][6]
Premature Work-up Ensure that the evolution of nitrogen gas has completely ceased before cooling the reaction and proceeding with the work-up. The reaction may require several hours at the optimal temperature.[1]
Impure Starting Material Impurities in the starting carbonyl compound can interfere with the reaction. It is advisable to use purified starting materials for optimal results.[7]
Issue 2: Formation of Side Products
Side Product Cause and Prevention
Azine Formation Azines can form from the reaction of the hydrazone intermediate with unreacted carbonyl compound.[6] This can be minimized by the vigorous exclusion of water during the reaction.[6]
Alcohols In some cases, particularly with steroid ketones, the corresponding alcohols can be formed as byproducts. The modified Wolff-Kishner reduction, where water is evaporated, helps to minimize this by keeping the concentration of any regenerated ketone low.[7]

Experimental Protocols

Protocol 1: General Huang-Minlon Reduction
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the ketone (1 equivalent), potassium hydroxide (3-4 equivalents), and 85% hydrazine hydrate (B1144303) (excess) in diethylene glycol.[1]

  • Hydrazone Formation: Heat the mixture to reflux (approximately 130-140°C) for 1-2 hours.[1]

  • Water Removal: Remove the reflux condenser and arrange for distillation. Continue heating to distill off water and excess hydrazine, allowing the temperature of the reaction mixture to rise.[1]

  • Decomposition: Once the temperature reaches 195-200°C, reattach the reflux condenser and maintain this temperature for 3-5 hours, or until the evolution of nitrogen gas stops.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with dilute hydrochloric acid followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or recrystallization as needed.

Protocol 2: Barton Modification for Sterically Hindered Ketones

This modification is suitable for substrates where the Huang-Minlon conditions fail. It involves more rigorous exclusion of water, higher temperatures, and longer reaction times.

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the sterically hindered ketone and anhydrous diethylene glycol.

  • Reagent Addition: Carefully add sodium metal (a significant excess) in portions to the stirred solution under a nitrogen atmosphere.

  • Hydrazine Addition: Add anhydrous hydrazine.

  • Reaction: Heat the mixture to a high temperature (often above 200°C) for an extended period (can be 24 hours or more) until the reaction is complete.[3][6]

  • Work-up: Follow a similar aqueous work-up procedure as described in Protocol 1, with careful quenching of any unreacted sodium metal.

Quantitative Data Summary

Modification Base Solvent Temperature (°C) Typical Reaction Time Key Advantages Yield Example
Original Wolff-Kishner Sodium EthoxideEthanol~180 (sealed tube)50 - 100 hoursFoundational method48% for β-(p-phenoxybenzoyl)propionic acid[3]
Huang-Minlon KOH or NaOHDiethylene Glycol195 - 2003 - 6 hoursShorter time, higher yield, one-pot[1][2]95% for β-(p-phenoxybenzoyl)propionic acid[3]
Barton Sodium MetalDiethylene Glycol>200Long (e.g., 24h)Effective for sterically hindered ketones[3][6]Successful reduction of C11-carbonyl in a steroid where Huang-Minlon failed[3][6]
Cram Potassium t-butoxideDMSO~23 (Room Temp)VariesMilder conditions for base-sensitive substratesN/A

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Huang-Minlon Reduction

experimental_workflow cluster_setup 1. Reaction Setup cluster_hydrazone 2. Hydrazone Formation cluster_distillation 3. Water Removal cluster_decomposition 4. Decomposition cluster_workup 5. Work-up & Purification start Combine Ketone, KOH, Hydrazine Hydrate, and Diethylene Glycol reflux Reflux at 130-140°C (1-2 hours) start->reflux Heat distill Distill off Water and excess Hydrazine reflux->distill Modify Setup heat Heat to 195-200°C (3-5 hours) distill->heat Increase Temp workup Aqueous Work-up heat->workup Cool Down purify Purification workup->purify

Caption: A step-by-step workflow for the Huang-Minlon modification.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or Incomplete Reaction temp_check Was the reaction temperature maintained at 195-200°C? start->temp_check steric_check Is the ketone sterically hindered? temp_check->steric_check Yes solution_temp Ensure complete removal of water to increase temperature. temp_check->solution_temp No time_check Was nitrogen evolution complete before work-up? steric_check->time_check No solution_steric Consider using the Barton modification. steric_check->solution_steric Yes solution_time Extend the reaction time at 195-200°C. time_check->solution_time No end end time_check->end Yes (Consult further literature)

Caption: A decision tree for troubleshooting low yields in the Huang-Minlon reduction.

References

Techniques for drying solvents and reagents for moisture-sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of many chemical syntheses hinges on the rigorous exclusion of water. Moisture-sensitive reagents and reactions demand anhydrous (dry) solvents and reagents to prevent unwanted side reactions, catalyst deactivation, and low product yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these exacting experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture contamination in a reaction?

A1: Signs of moisture contamination can range from subtle to obvious. These include:

  • Low or no product yield: The starting material may be consumed by reacting with water instead of the desired reagent.[1][2]

  • Formation of byproducts: Water can lead to the hydrolysis of starting materials or intermediates, creating impurities that can complicate purification.[1] For instance, in reactions involving 1,2-epoxydecane, the presence of moisture leads to the formation of 1,2-decanediol.[1]

  • Inconsistent reaction outcomes: Variable amounts of moisture between experiments can lead to fluctuating yields and product purity.[1][2]

  • Reaction fails to initiate or stalls: Many organometallic reagents, such as Grignard reagents and organolithiums, are readily quenched by water, preventing the reaction from starting.[3]

  • Visual cues: In some cases, a color change (or lack thereof) can indicate the presence of moisture. For example, a solvent still with sodium and benzophenone (B1666685) will not turn the characteristic deep blue or purple if water is present.[4][5]

Q2: How dry is "dry enough" for my reaction?

A2: The required level of dryness depends on the sensitivity of your reagents. While some reactions can tolerate trace amounts of water, others require solvents with water content in the low parts-per-million (ppm) range.[6] For highly sensitive applications like transition-metal catalysis and carbanion chemistry, achieving residual moisture in the sub-10 ppm range is often necessary.[7]

Q3: What are the most common sources of moisture in a reaction setup?

A3: Moisture can be introduced from several sources:

  • Solvents: Many common organic solvents are hygroscopic and absorb moisture from the atmosphere.[8]

  • Reagents: Solid and liquid reagents can contain adsorbed or dissolved water.

  • Glassware: A thin film of moisture readily adsorbs onto the surface of glassware.[4][9]

  • Atmosphere: Exposure to the ambient atmosphere, especially on humid days, is a significant source of water contamination.[2][4]

  • Inert gas: If not properly dried, the inert gas supply (nitrogen or argon) can introduce moisture.

Q4: How can I effectively dry my glassware for moisture-sensitive reactions?

A4: To ensure glassware is free of adsorbed water, several methods can be employed:

  • Oven-drying: Heating glassware in an oven at 125-150°C overnight is a convenient and effective method.[4][9] The hot glassware should be assembled and flushed with a dry, inert gas while it cools.[9]

  • Flame-drying: For immediate use, the assembled apparatus can be carefully heated with a Bunsen burner under a flow of inert gas. This should be done with caution, ensuring even heating to avoid thermal shock.[4]

  • Rinsing with a volatile solvent: For less sensitive reactions, rinsing with a volatile solvent like acetone (B3395972) can help remove some water. However, this method is insufficient for highly moisture-sensitive reactions like the Grignard reaction.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or inconsistent yields in a moisture-sensitive reaction. Moisture contamination from solvents, reagents, or glassware.[1]Rigorously dry all solvents and liquid reagents using appropriate methods (e.g., distillation, molecular sieves).[1] Dry solid reagents in a vacuum oven or desiccator.[1] Ensure all glassware is oven-dried or flame-dried immediately before use.[4][9]
The reaction is sluggish or does not proceed to completion. Degradation of moisture-sensitive reagents (e.g., organometallics).Use freshly dried solvents and ensure a positive pressure of an inert atmosphere is maintained throughout the reaction.[1] Consider titrating organometallic reagents to determine their exact concentration.[1]
Difficulty in purifying the product from hydrolysis byproducts. Inefficient removal of water during the reaction and workup.Use a well-sealed reaction setup with septa and needles for additions.[1] During the workup, wash the organic layer with brine (saturated aqueous sodium chloride) to remove the bulk of the water before using a drying agent.[10][11]
The sodium/benzophenone indicator in the solvent still does not turn blue. The solvent still contains significant amounts of water or oxygen.[12][13]Ensure the initial solvent has a low water content before adding it to the still. Pre-drying with a less reactive agent like calcium hydride can be beneficial.[14] Check for leaks in the system that could allow atmospheric moisture to enter.

Data Presentation: Comparison of Common Drying Agents

The choice of drying agent depends on the solvent, the required level of dryness, and the reactivity of the compounds involved. The following table summarizes the properties and efficiency of common drying agents.

Drying AgentDrying CapacityDrying SpeedEfficiency (Typical Residual H₂O)Compatible SolventsIncompatible SolventsNotes
Sodium Sulfate (Na₂SO₄) HighSlowModerateMost organic solvents-Inexpensive and easy to remove by filtration.[11][12]
Magnesium Sulfate (MgSO₄) HighFastHighMost organic solvents-Finer powder than Na₂SO₄, may require filtration through Celite.[11]
Calcium Chloride (CaCl₂) HighModerateModerateHydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, esters (can form complexes)Cost-effective but can co-distill with some solvents.[12][15]
Calcium Hydride (CaH₂) HighModerateVery High (<10 ppm)Hydrocarbons, ethers, halogenated solvents, acetonitrileAcids, alcohols, aldehydes, ketonesReacts with water to produce hydrogen gas; handle with care.[3]
Molecular Sieves (3Å & 4Å) ModerateSlowVery High (<10 ppm)Most organic solvents-Can be regenerated by heating.[7] 3Å sieves are preferred for drying solvents as they do not trap most solvent molecules.
Sodium/Benzophenone HighFast (at reflux)Excellent (<10 ppm)Ethers (THF, diethyl ether), hydrocarbons (toluene, hexane)Halogenated solvents, alcohols, ketones, estersProvides a visual indication of dryness (deep blue/purple color).[12][14] Poses a significant fire hazard.[6][16]
Activated Alumina (B75360) HighFastExcellent (<10 ppm)Hydrocarbons, ethers, halogenated solvents-Can be used in a column for continuous solvent purification.
Phosphorus Pentoxide (P₄O₁₀) Very HighFastExcellentAprotic solventsAlcohols, amines, ketonesVery efficient but can be difficult to handle and forms a polymeric layer that can trap solvent.[15]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

This method is highly effective for preparing anhydrous ethers and hydrocarbons but involves reactive and flammable materials. Extreme caution must be exercised.

Materials:

  • Round-bottom flask

  • Distillation head and condenser

  • Receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • THF (pre-dried with a less reactive agent if very wet)

  • Sodium metal (as wire or chunks)

  • Benzophenone

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried.[4]

  • Setup: Assemble the distillation apparatus and flush the system with an inert gas. Maintain a positive pressure of inert gas throughout the procedure.

  • Addition of Reagents: To the round-bottom flask, add the THF, followed by sodium metal and a small amount of benzophenone.[13][14]

  • Reflux: Heat the mixture to reflux using a heating mantle.[4][14]

  • Indication of Dryness: As the solvent dries, the solution will turn a deep blue or purple color.[4][5] This indicates the formation of the benzophenone ketyl radical, which is quenched by water and oxygen.[12] If the color does not appear, more sodium may be needed, or there may be a leak in the system.

  • Distillation: Once the characteristic color persists, distill the solvent and collect it in the receiving flask.[4][14]

  • Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere.

  • Quenching the Still: After use, the still must be carefully quenched. Cool the flask to room temperature and slowly add isopropanol (B130326) or tert-butanol (B103910) to react with the remaining sodium.[14][16] Once the reaction ceases, slowly add methanol, followed by water.[16]

Protocol 2: Solvent Purification using an Activated Alumina Column

This is a safer alternative to distillation stills and is suitable for a continuous supply of anhydrous solvent.[6][17]

Materials:

  • Glass column

  • Activated alumina

  • Solvent reservoir

  • Inert gas source

  • Collection flask

Procedure:

  • Column Packing: Pack a glass column with activated alumina.

  • System Setup: Connect the solvent reservoir to the top of the column and the collection flask to the bottom. The system should be purged with an inert gas to remove air and moisture.[18]

  • Solvent Passage: Apply a positive pressure of inert gas to the solvent reservoir to push the solvent through the alumina column.[17][18]

  • Collection: Collect the purified, anhydrous solvent in a dry collection flask under an inert atmosphere.

  • Regeneration: Activated alumina can be regenerated by heating it to 177-316°C to remove adsorbed water.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Workup Glassware Prep Glassware Prep Assemble Apparatus Assemble Apparatus Glassware Prep->Assemble Apparatus Solvent Prep Solvent Prep Add Reagents Add Reagents Solvent Prep->Add Reagents Reagent Prep Reagent Prep Reagent Prep->Add Reagents Inert Atmosphere Inert Atmosphere Assemble Apparatus->Inert Atmosphere Inert Atmosphere->Add Reagents Run Reaction Run Reaction Add Reagents->Run Reaction Quench & Extract Quench & Extract Run Reaction->Quench & Extract Dry Organic Layer Dry Organic Layer Quench & Extract->Dry Organic Layer Purify Product Purify Product Dry Organic Layer->Purify Product

Caption: Workflow for a typical moisture-sensitive reaction.

decision_tree Start Start Solvent to Dry? Solvent to Dry? Start->Solvent to Dry? Ether or Hydrocarbon? Ether or Hydrocarbon? Solvent to Dry?->Ether or Hydrocarbon? Yes Halogenated Solvent? Halogenated Solvent? Solvent to Dry?->Halogenated Solvent? No Sodium/Benzophenone Still Sodium/Benzophenone Still Ether or Hydrocarbon?->Sodium/Benzophenone Still Highest Purity Needed Activated Alumina Column Activated Alumina Column Ether or Hydrocarbon?->Activated Alumina Column Safer Alternative Alcohol? Alcohol? Halogenated Solvent?->Alcohol? No Calcium Hydride Calcium Hydride Halogenated Solvent?->Calcium Hydride Yes Molecular Sieves (3A) Molecular Sieves (3A) Alcohol?->Molecular Sieves (3A) Yes

Caption: Decision tree for selecting a solvent drying method.

References

Validation & Comparative

GC-MS Analysis for the Identification of Chloroethylbenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isomers are critical for ensuring the quality, safety, and efficacy of chemical products. Chloroethylbenzene exists as three positional isomers: 2-chloroethylbenzene, 3-chloroethylbenzene, and 4-chloroethylbenzene. Due to their similar physical and chemical properties, their separation and identification can be challenging. This guide provides a comparative overview of the analysis of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Chromatographic Separation of Chloroethylbenzene Isomers

Gas chromatography (GC) is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like the isomers of chloroethylbenzene.[1] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The choice of the GC column's stationary phase is crucial for achieving a successful separation of these closely related isomers.

Several types of capillary columns can be employed for this purpose, with the polarity of the stationary phase being a key factor. Polar stationary phases, such as those with polyamide coatings (e.g., BP-20), have been reported to provide efficient and rapid separation of 2-, 3-, and 4-chloroethylbenzene.[1] Non-polar to medium-polarity columns, such as those with 5% phenyl-methylpolysiloxane (e.g., DB-5ms), are also suitable for the analysis of chlorinated aromatic compounds.

Mass Spectrometric Identification

Mass spectrometry (MS), when coupled with GC, provides powerful identification capabilities based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. Electron Ionization (EI) is a common ionization technique used for this analysis, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. These fragmentation patterns serve as a "fingerprint" for a specific compound, allowing for the differentiation of isomers.

The mass spectra of the chloroethylbenzene isomers are characterized by a molecular ion peak (M+) at an m/z of approximately 140 and a characteristic isotopic peak at M+2 due to the presence of the chlorine-37 isotope. The primary fragmentation pathway involves the loss of a methyl group (CH3) to form a stable chlorotropylium or related ion, which is often the base peak in the spectrum.

Comparison of Mass Spectra Fragmentation

The following table summarizes the major mass spectral fragments and their relative intensities for the three positional isomers of chloroethylbenzene, based on data from the NIST Mass Spectrometry Data Center. While the major fragments are similar, subtle differences in their relative intensities can be observed and used for differentiation.

Mass-to-Charge Ratio (m/z) Proposed Fragment 2-Chloroethylbenzene Relative Intensity (%) 3-Chloroethylbenzene Relative Intensity (%) 4-Chloroethylbenzene Relative Intensity (%)
142[M+2]+•101111
140[M]+•313534
127[M-CH3+2]+333333
125[M-CH3]+100100100
89[C7H5]+151616

Data is compiled from the NIST Mass Spectrometry Data Center. Relative intensities are approximate and may vary slightly depending on the instrument and conditions.

Experimental Protocols

Below is a generalized experimental protocol for the GC-MS analysis of chloroethylbenzene isomers. This should be considered a starting point, and optimization may be required for specific instrumentation and applications.

Sample Preparation

Samples are typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.[2]

Gas Chromatography (GC) Conditions
  • Instrument : Gas chromatograph equipped with a mass spectrometer.

  • Column : A polar capillary column, such as a BP-20 polyamide coated fused silica (B1680970) column (e.g., 25 m x 0.32 mm), or a non-polar to medium-polarity column like a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[2]

  • Inlet : Splitless injection is often preferred for trace analysis, with an injector temperature of 250°C.[2]

  • Oven Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the column and specific isomers.[2]

Mass Spectrometry (MS) Conditions
  • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

  • Mass Analyzer : Quadrupole or Ion Trap.[2]

  • Scan Range : m/z 40-400.[2]

  • Ion Source Temperature : 230°C.[2]

  • Transfer Line Temperature : 280°C.[2]

Workflow and Data Analysis

The overall workflow for the GC-MS analysis of chloroethylbenzene isomers can be visualized as a series of sequential steps, from sample injection to data interpretation.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data_Analysis Data Analysis Sample_Injection Sample_Injection Separation_on_Column Separation_on_Column Sample_Injection->Separation_on_Column Volatilization EI_Ionization EI_Ionization Separation_on_Column->EI_Ionization Elution Mass_Analysis Mass_Analysis EI_Ionization->Mass_Analysis Data_Acquisition Data_Acquisition Mass_Analysis->Data_Acquisition Chromatogram_Analysis Chromatogram_Analysis Data_Acquisition->Chromatogram_Analysis Raw Data Mass_Spectrum_Interpretation Mass_Spectrum_Interpretation Chromatogram_Analysis->Mass_Spectrum_Interpretation Isomer_Identification Isomer_Identification Mass_Spectrum_Interpretation->Isomer_Identification

References

Spectroscopic differentiation of 1-chloro-2-ethylbenzene and 1-chloro-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of 1-chloro-2-ethylbenzene (B1361349) and 1-chloro-3-ethylbenzene

For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional isomerism in substituted aromatic compounds can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed comparison of 1-chloro-2-ethylbenzene and this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The ortho (1,2-) and meta (1,3-) substitution patterns of these isomers result in distinct spectral fingerprints. Understanding these differences is paramount for accurate structural elucidation and quality control. This document presents experimental data, detailed analytical protocols, and a logical workflow for their differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-chloro-2-ethylbenzene and this compound, providing a clear basis for their differentiation.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers based on the chemical shifts and splitting patterns of the aromatic protons. The ortho-isomer exhibits a more complex aromatic region due to the closer proximity and varied electronic environments of the protons, while the meta-isomer shows a more simplified pattern.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

Proton Assignment 1-chloro-2-ethylbenzene This compound
Aromatic-H~7.0 - 7.4 ppm (complex multiplet)~7.1 - 7.3 ppm (multiplet)
-CH₂-~2.7 ppm (quartet)~2.6 ppm (quartet)
-CH₃~1.2 ppm (triplet)~1.2 ppm (triplet)

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency. Data is compiled from various spectral databases.

¹³C NMR Spectroscopy Data

Due to the lower symmetry of the ortho-isomer, its ¹³C NMR spectrum displays more unique signals for the aromatic carbons compared to the meta-isomer.

Table 2: ¹³C NMR Chemical Shifts (δ)

Carbon Assignment 1-chloro-2-ethylbenzene (Predicted) This compound (Predicted)
C-Cl~134.1 ppm~134.3 ppm
C-CH₂CH₃~141.9 ppm~145.8 ppm
Aromatic C~129.8, 128.2, 127.1, 126.9 ppm~128.8, 128.1, 126.4, 124.5 ppm
-CH₂-~26.8 ppm~29.0 ppm
-CH₃~15.7 ppm~15.5 ppm

Note: These are predicted chemical shifts and may vary slightly from experimental values.[1]

Infrared (IR) Spectroscopy Data

The substitution pattern on the benzene (B151609) ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode 1-chloro-2-ethylbenzene This compound
C-H Stretch (Aromatic)~3060 cm⁻¹~3060 cm⁻¹
C-H Stretch (Aliphatic)~2850-2970 cm⁻¹~2850-2970 cm⁻¹
C=C Stretch (Aromatic)~1470, 1580 cm⁻¹~1470, 1580 cm⁻¹
C-H Out-of-Plane Bending~750 cm⁻¹ (strong)~780 cm⁻¹ (strong)

Note: The most significant differentiating peaks are the strong C-H out-of-plane bending absorptions.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak (M⁺) at m/z 140 and an M+2 peak at m/z 142 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. While the molecular ions are the same, the relative abundances of fragment ions can differ. A key fragmentation is the loss of a methyl group (benzylic cleavage) to form a stable chlorotropylium or related ion.

Table 4: Key Mass Spectrometry Fragments and Relative Abundances

m/z Proposed Fragment 1-chloro-2-ethylbenzene (Abundance) This compound (Abundance)
142[M+2]⁺~5%~5%
140[M]⁺~15%~20%
125[M-CH₃]⁺Base Peak (100%)Base Peak (100%)
105[M-Cl]⁺PresentPresent
91[C₇H₇]⁺SignificantSignificant

Note: Fragmentation patterns can be influenced by the instrument and ionization conditions. The base peak for both isomers is typically the [M-CH₃]⁺ fragment.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample (1-chloro-2-ethylbenzene or this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Ensure there are no air bubbles in the film.

  • Instrument Parameters (FTIR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Run a background spectrum of the clean, empty sample compartment.

  • Data Acquisition and Processing:

    • Place the salt plate assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer: Quadrupole or Ion Trap.[2]

    • Scan Range: m/z 40-400.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Transfer Line Temperature: 280 °C.[2]

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1-chloro-2-ethylbenzene and this compound.

Spectroscopic_Differentiation Workflow for Isomer Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Sample IR IR Sample->IR Acquire Spectrum NMR NMR Sample->NMR Acquire Spectra MS MS Sample->MS Acquire Spectrum IR_Data IR Spectrum: C-H Bending ~750 cm-1 vs ~780 cm-1 IR->IR_Data NMR_Data NMR Spectra: ¹H: Aromatic Pattern ¹³C: Number of Signals NMR->NMR_Data MS_Data Mass Spectrum: Molecular Ion at m/z 140/142 Fragmentation Pattern MS->MS_Data Ortho 1-chloro-2-ethylbenzene IR_Data->Ortho ~750 cm-1 Meta This compound IR_Data->Meta ~780 cm-1 NMR_Data->Ortho Complex Aromatic Multiplet More ¹³C Signals NMR_Data->Meta Simpler Aromatic Multiplet Fewer ¹³C Signals MS_Data->Ortho Confirm m/z 140/125 MS_Data->Meta Confirm m/z 140/125

Caption: Logical workflow for differentiating the two isomers.

Conclusion

The spectroscopic differentiation of 1-chloro-2-ethylbenzene and this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. ¹H NMR provides clear distinctions in the aromatic region, while ¹³C NMR is useful for confirming the number of unique carbon environments. The most definitive and rapid differentiation is often achieved through IR spectroscopy by observing the position of the strong C-H out-of-plane bending absorption in the fingerprint region. Mass spectrometry serves to confirm the molecular weight and elemental composition, with subtle differences in fragmentation providing complementary information. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently and accurately identify these two isomers.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Chloroethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-chloroethylbenzene. Due to the limited availability of direct comparative experimental data for these specific isomers in the public domain, this analysis combines established principles of physical organic chemistry with quantitative data from closely related chemical systems. This approach offers a robust predictive framework for understanding and manipulating the reactivity of chloroethylbenzene isomers in various chemical transformations.

The reactivity of a substituted benzene (B151609) derivative is primarily governed by the interplay of electronic and steric effects imparted by its substituents. In chloroethylbenzene, the chloro group and the ethyl group (itself substituted with the chloro atom on the ring) exert competing influences on the aromatic system and the side chain. Understanding the nuances of these effects based on the isomer's configuration is critical for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents dictate both the overall rate of reaction (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity).

  • Chloro Group Effect : The chlorine atom is an ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance, stabilizing the arenium ion intermediate in ortho and para attacks. However, due to its high electronegativity, it strongly withdraws electron density from the ring via the inductive effect, making it a deactivating group overall.[1] Consequently, chlorobenzene (B131634) reacts more slowly than benzene in EAS reactions.[2]

  • Ethyl Group Effect : An ethyl group is a weak activating group and is also ortho, para-directing. It donates electron density to the ring through a weak inductive effect and hyperconjugation.

In chloroethylbenzene, these two effects are combined. The overall effect of the chloroethyl group is considered weakly activating or very weakly deactivating, and it directs incoming electrophiles to the ortho and para positions.[3] The substitution pattern is a balance between these electronic influences and steric hindrance.

Qualitative Reactivity Comparison:

  • ortho-Chloroethylbenzene : The chloro and ethyl groups are adjacent. Electrophilic attack is directed to positions 3, 4, 5, and 6. Positions 3 and 6 are ortho to one substituent and meta to the other. Position 4 is para to the ethyl group and meta to the chloro group. Position 5 is meta to the ethyl group and para to the chloro group. Steric hindrance from the ethyl group will likely reduce the rate of attack at position 3. The activating effect of the ethyl group and the directing effect of both groups would favor substitution at positions 4, 5, and 6.

  • meta-Chloroethylbenzene : The groups are at positions 1 and 3. The directing effects are cooperative, strongly favoring substitution at positions 2, 4, and 6 (all are ortho or para to both groups). Position 5 is meta to both and will be highly disfavored. Attack at position 2 will be sterically hindered. Therefore, substitution is most likely at positions 4 and 6.

  • para-Chloroethylbenzene : The groups are at positions 1 and 4. All available positions (2, 3, 5, 6) are ortho to one group and meta to the other. Due to the symmetry, positions 2, 3, 5, and 6 are equivalent in pairs. The activating effect of the ethyl group will favor attack at the positions ortho to it (positions 2 and 6).

Quantitative Data from an Analogous System: Nitration of Chlorotoluene Isomers

To provide quantitative insight, the following table summarizes the product distribution from the nitration of ortho-, meta-, and para-chlorotoluene. This system is a close analogue, illustrating the competitive directing effects of an activating alkyl group (methyl) and a deactivating halogen (chloro).

Starting IsomerNitration ProductYield (%)Reference
o-Chlorotoluene 3-Nitro-2-chlorotoluene16.7[4]
4-Nitro-2-chlorotoluene16.7[4]
5-Nitro-2-chlorotoluene58.3[4]
6-Nitro-2-chlorotoluene8.3[4]
m-Chlorotoluene 2-Nitro-3-chlorotoluene25.0[4]
4-Nitro-3-chlorotoluene10.0[4]
5-Nitro-3-chlorotoluene1.0[4]
6-Nitro-3-chlorotoluene64.0[4]
p-Chlorotoluene 2-Nitro-4-chlorotoluene62.0[4]
3-Nitro-4-chlorotoluene38.0[4]

Table 1: Product distribution from the nitration of chlorotoluene isomers, demonstrating the combined directing effects of the chloro and methyl groups.

Comparative Reactivity in Side-Chain Nucleophilic Substitution

The reactivity of chloroethylbenzene in nucleophilic substitution primarily involves the chlorine atom on the ethyl side chain. The chlorine atom directly attached to the aromatic ring is largely unreactive to standard SN1 or SN2 conditions due to the high strength of the C(sp2)-Cl bond, which has partial double bond character.[5][6]

The side-chain is a primary alkyl chloride, which is generally suited for SN2 reactions. However, its proximity to the bulky benzene ring allows for the possibility of SN1-type reactions if a stable benzylic-like carbocation can be formed. The reactivity will be influenced by the electronic effect of the chlorine substituent on the ring.

Qualitative Reactivity Comparison:

  • ortho-Chloroethylbenzene : The ring-bound chlorine is close to the reaction center. It will exert a strong electron-withdrawing inductive effect, destabilizing a potential carbocation intermediate and thus slowing down an SN1 reaction. Steric hindrance from the ortho-substituent could also slightly hinder the backside attack required for an SN2 reaction.

  • meta-Chloroethylbenzene : The chloro group is further away. Its electron-withdrawing inductive effect will be weaker at the reaction center compared to the ortho isomer but stronger than the para isomer (as inductive effects are distance-dependent). This would lead to intermediate reactivity in an SN1 pathway.

  • para-Chloroethylbenzene : The chloro group is furthest from the side chain. Its inductive effect on the benzylic carbon is weakest. While chlorine is electron-withdrawing overall, it can donate electron density via resonance from the para position, which could slightly stabilize a carbocation intermediate. This isomer is expected to be the most reactive in an SN1-type reaction. For an SN2 reaction, the electronic effects are less pronounced, and rates for all three isomers might be similar, with minor differences due to induction.

Quantitative Data from an Analogous System: Solvolysis of Substituted Benzyl (B1604629) Chlorides

The solvolysis of substituted benzyl chlorides (Ar-CH2-Cl) provides an excellent model for understanding how ring substituents influence nucleophilic substitution rates at a benzylic-type carbon. The data below shows the relative rates of solvolysis, which proceeds through an SN1 mechanism.

Benzyl Chloride SubstituentRelative Rate (krel)Reference
4-Methoxy2,200,000[7]
4-Methyl16.5[7]
Unsubstituted (H) 1.00 [7]
4-Chloro0.28[7]
3-Chloro0.055[7]
3,4-Dichloro0.012[7]
3-Nitro0.0016[7]

Table 2: Relative first-order rate constants (krel) for the solvolysis of substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This data illustrates the powerful influence of ring substituents on the rate of SN1 reactions at the benzylic carbon.

This data clearly demonstrates that electron-donating groups (like methoxy (B1213986) and methyl) dramatically accelerate the reaction by stabilizing the benzyl carbocation intermediate, while electron-withdrawing groups (like chloro and nitro) decelerate it. The effect is most pronounced for para and ortho substituents that can participate in resonance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies.

Protocol 1: Competitive Electrophilic Nitration of Chloroethylbenzene Isomers

This experiment determines the relative reactivity of the isomers towards nitration.

  • Preparation of Nitrating Mixture : In a flask cooled in an ice bath (0-5°C), slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of concentrated nitric acid (HNO₃) with constant stirring.

  • Reactant Mixture : Prepare an equimolar mixture of ortho-, meta-, and para-chloroethylbenzene. Dissolve 10 mmol of this mixture in 20 mL of a suitable inert solvent like dichloromethane.

  • Reaction : Slowly add the nitrating mixture dropwise to the stirred chloroethylbenzene solution, maintaining the temperature below 10°C to prevent dinitration.

  • Monitoring and Quenching : Allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC). Once the desired conversion is reached (e.g., ~50% consumption of the starting materials), pour the reaction mixture onto 100 g of crushed ice.

  • Workup : Separate the organic layer. Wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis : Analyze the final product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining starting materials and all the formed mononitro-isomers. The relative decrease in the concentration of each starting isomer gives a measure of its relative reactivity.

Protocol 2: Kinetic Study of Side-Chain Hydrolysis (SN1/SN2)

This experiment measures the rate of nucleophilic substitution on the chloroethyl side chain.

  • Reaction Setup : Prepare separate solutions of each isomer (ortho, meta, para) in a solvent mixture suitable for solvolysis, such as 80:20 ethanol:water, at a precise concentration (e.g., 0.05 M).

  • Temperature Control : Place the reaction flasks in a constant temperature water bath (e.g., 50°C ± 0.1°C).

  • Reaction Monitoring : At regular time intervals (e.g., every 30 minutes), withdraw a 1 mL aliquot from each flask and immediately quench the reaction by adding it to a vial containing 5 mL of ice-cold diethyl ether and an internal standard (e.g., dodecane).

  • Analysis : Analyze the quenched aliquots by Gas Chromatography with Flame Ionization Detection (GC-FID). Quantify the disappearance of the starting chloroethylbenzene isomer relative to the internal standard.

  • Data Analysis : Plot the natural logarithm of the concentration of the chloroethylbenzene isomer (ln[R-Cl]) versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant (kobs). Compare the kobs values for the three isomers to determine their relative reactivity.

Visualizations

Diagram 1: Factors Influencing Isomer Reactivity

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer o_react Reactivity o_steric High Steric Hindrance o_react->o_steric o_inductive Strong -I Effect (Side Chain) o_react->o_inductive m_react Reactivity m_inductive Moderate -I Effect (Side Chain) m_react->m_inductive p_react Reactivity p_inductive Weak -I Effect (Side Chain) p_react->p_inductive p_resonance Weak +R Effect (Side Chain) p_react->p_resonance

Caption: Key electronic and steric factors influencing the side-chain reactivity of chloroethylbenzene isomers.

Diagram 2: Experimental Workflow for Kinetic Analysis

G prep Prepare Isomer Solutions (o, m, p) in 80% EtOH thermo Equilibrate at Constant Temp (e.g., 50°C) prep->thermo sample Withdraw Aliquots at Timed Intervals thermo->sample quench Quench with Ether & Internal Standard sample->quench analyze Analyze by GC-FID quench->analyze plot Plot ln[Isomer] vs. Time analyze->plot calc Calculate Rate Constants (k) k = -slope plot->calc

Caption: General experimental workflow for determining the solvolysis rate constants of chloroethylbenzene isomers.

Diagram 3: Competing Nucleophilic Substitution Pathways

G cluster_sn2 Bimolecular cluster_sn1 Unimolecular start R-CH2-CH2-Cl (Side Chain) sn2 SN2 start->sn2 Strong Nucleophile Aprotic Solvent e2 E2 start->e2 Strong, Bulky Base sn1 SN1 start->sn1 Weak Nucleophile Protic Solvent e1 E1 start->e1 Weak Base Heat ts2 [Nu---C---Cl] Transition State sn2->ts2 prod_e2 Elimination Product e2->prod_e2 prod_sn2 Substitution Product ts2->prod_sn2 carbocation Carbocation Intermediate sn1->carbocation e1->carbocation prod_sn1 Substitution Product carbocation->prod_sn1 prod_e1 Elimination Product carbocation->prod_e1

Caption: Competing SN1/SN2 and E1/E2 pathways for the chloroethyl side chain, dictated by reaction conditions.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 1-Chloro-3-ethylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-3-ethylbenzene and its structural isomers, 1-Chloro-2-ethylbenzene and 1-Chloro-4-ethylbenzene. Understanding the distinct NMR profiles of these closely related compounds is crucial for unambiguous structural elucidation and purity assessment in research and development settings.

While experimental data for 1-Chloro-2-ethylbenzene and 1-Chloro-4-ethylbenzene are readily available, the spectral data for this compound presented herein are based on validated prediction models due to the limited availability of experimentally derived and assigned public data.

¹H NMR Spectral Data Comparison

The proton NMR spectra of the three isomers show distinct patterns in the aromatic region, primarily due to the different substitution patterns on the benzene (B151609) ring. The chemical shifts and coupling constants of the ethyl group protons also exhibit subtle but measurable differences.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~7.28s
H-4~7.24d~7.6
H-5~7.18t~7.6
H-6~7.10d~7.6
-CH₂-~2.65q7.6
-CH₃~1.24t7.6
1-Chloro-2-ethylbenzene H-3, H-4, H-5, H-67.05-7.40m
-CH₂-2.75q7.5
-CH₃1.23t7.5
1-Chloro-4-ethylbenzene H-2, H-67.28d8.5
H-3, H-57.14d8.5
-CH₂-2.64q7.6
-CH₃1.22t7.6

Note: Data for this compound is predicted. Experimental data for 1-Chloro-2-ethylbenzene and 1-Chloro-4-ethylbenzene is sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectral Data Comparison

The carbon NMR spectra provide a clear distinction between the three isomers, with each aromatic carbon exhibiting a unique chemical shift depending on its position relative to the chloro and ethyl substituents.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1~134.1
C-2~126.3
C-3~146.5
C-4~128.4
C-5~129.8
C-6~124.5
-CH₂-~29.0
-CH₃~15.4
1-Chloro-2-ethylbenzene C-1134.4
C-2143.1
C-3129.6
C-4128.3
C-5126.8
C-6127.3
-CH₂-26.9
-CH₃15.6
1-Chloro-4-ethylbenzene C-1132.0
C-2, C-6128.5
C-3, C-5128.2
C-4143.0
-CH₂-28.3
-CH₃15.4

Note: Data for this compound is predicted. Experimental data for 1-Chloro-2-ethylbenzene and 1-Chloro-4-ethylbenzene is sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for chloro-ethylbenzene derivatives.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a pipette directly into the NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

Spectral Assignment Logic

The assignment of NMR signals is based on established principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems.

¹H and ¹³C NMR Assignment Logic for this compound cluster_structure Chemical Structure cluster_h_nmr ¹H NMR Assignment cluster_c_nmr ¹³C NMR Assignment Structure This compound C1 C2 C3 C4 C5 C6 -CH₂- -CH₃ H2 H-2 ~7.28 ppm Singlet Structure:f2->H2 No adjacent H H4 H-4 ~7.24 ppm Doublet Structure:f4->H4 Adjacent to H-5 H5 H-5 ~7.18 ppm Triplet Structure:f5->H5 Adjacent to H-4 & H-6 H6 H-6 ~7.10 ppm Doublet Structure:f6->H6 Adjacent to H-5 CH2_H -CH₂- ~2.65 ppm Quartet Structure:f7->CH2_H Coupled to -CH₃ CH3_H -CH₃ ~1.24 ppm Triplet Structure:f8->CH3_H Coupled to -CH₂- C1 C-1 (C-Cl) ~134.1 ppm Structure:f1->C1 Attached to Cl C2 C-2 ~126.3 ppm Structure:f2->C2 Ortho to C-Cl & C-Et C3 C-3 (C-Et) ~146.5 ppm Structure:f3->C3 Attached to Ethyl C4 C-4 ~128.4 ppm Structure:f4->C4 Meta to C-Cl, Ortho to C-Et C5 C-5 ~129.8 ppm Structure:f5->C5 Para to C-Cl, Meta to C-Et C6 C-6 ~124.5 ppm Structure:f6->C6 Ortho to C-Cl, Meta to C-Et CH2_C -CH₂- ~29.0 ppm Structure:f7->CH2_C CH3_C -CH₃ ~15.4 ppm Structure:f8->CH3_C

Validating the Purity of Synthesized 1-Chloro-3-ethylbenzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-ethylbenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially compromise the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for validating the purity of synthesized this compound. We present detailed experimental protocols, comparative data, and decision-making workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Potential Impurities in this compound Synthesis

The synthesis of this compound, often achieved via methods like Friedel-Crafts alkylation of chlorobenzene (B131634) or reduction of 3-chloroacetophenone, can introduce several impurities.[2] A thorough purity analysis must be capable of detecting and quantifying:

  • Isomeric Byproducts: 2-Chloro-ethylbenzene and 4-Chloro-ethylbenzene are common process-related impurities.

  • Unreacted Starting Materials: Residual chlorobenzene or 3-chloroacetophenone.

  • Over-alkylation Products: Di- and tri-ethylated chlorobenzenes.

  • Residual Solvents: Solvents used during the reaction or purification stages.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and versatile technique for separating and quantifying non-volatile and thermally sensitive compounds, making it highly suitable for the analysis of this compound and its potential impurities.[3]

Detailed Experimental Protocol: HPLC Method

This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (B52724) (ACN)
Gradient Program 60% B to 95% B over 15 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Calculate the purity of the synthesized product using the area normalization method with the following formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

HPLC analysis workflow from sample preparation to final report.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques offer complementary or, in some cases, superior information depending on the analytical goal. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives.[][5]

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like this compound and its isomers.[6][7] It often provides higher resolution and faster analysis times than HPLC for this class of compounds. The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.[6]

Quantitative NMR (qNMR): qNMR is a primary analytical method that determines purity without needing a specific reference standard for the analyte itself.[8][9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for highly accurate quantification against a certified internal standard.[8][10][11] This technique also provides valuable structural information about both the main compound and any impurities present.

The table below summarizes the key performance characteristics of these three techniques.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phases.Partitioning between gas mobile phase and liquid/solid stationary phase.Nuclear spin resonance in a magnetic field.
Primary Use Quantification of non-volatile compounds and isomeric separation.Quantification and identification of volatile/semi-volatile compounds.Absolute quantification and structural elucidation.
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Isomer Selectivity Good to Excellent (method dependent)ExcellentGood (depends on spectral resolution)
Sample Throughput ModerateHighLow to Moderate
Quantification Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)Absolute (requires internal standard of a different compound)[8]

Hypothetical Data Presentation

To illustrate the complementary nature of these techniques, the table below presents hypothetical purity analysis data for a synthesized batch of this compound.

Analytical MethodAnalyte/ImpurityRetention Time (min) / Chemical Shift (ppm)Peak Area / IntegralCalculated Purity / Content (%)
HPLC-UV This compound12.51,540,00098.72% (by area %)
2-Chloro-ethylbenzene11.812,5000.80%
4-Chloro-ethylbenzene12.17,5000.48%
GC-MS This compound8.22,150,00098.62% (by area %)
2-Chloro-ethylbenzene7.919,0000.88%
4-Chloro-ethylbenzene8.011,0000.50%
Toluene (solvent)3.5Not QuantifiedIdentified
qNMR This compound7.2-7.4 (aromatic H)1.00 (normalized)98.5% (vs. internal std.)
Unidentified Impurity8.1 (singlet)0.0151.5%

Conclusion

For routine quality control and quantification of this compound and its non-volatile impurities, HPLC-UV is a reliable and robust method. It provides excellent separation of positional isomers, which is critical for ensuring product quality.

GC-MS is the preferred method for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts, often with higher speed and resolution than HPLC.

Quantitative NMR (qNMR) serves as an invaluable primary method for obtaining a highly accurate, absolute purity value without reliance on an identical reference standard. It is particularly useful for certifying reference materials or when a high degree of accuracy is required.

Ultimately, a multi-faceted approach employing HPLC for routine analysis, supplemented by GC-MS and qNMR for comprehensive characterization and impurity identification, provides the most complete and reliable validation of synthesized this compound purity.

References

A Comparative Guide to Clemmensen and Wolff-Kishner Reductions for Aryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of molecules is paramount. The reduction of aryl ketones to their corresponding alkylarenes is a fundamental transformation in organic synthesis, often following Friedel-Crafts acylation. Two classical and powerful methods for this conversion are the Clemmensen reduction and the Wolff-Kishner reduction. While both achieve the same overall transformation, they operate under starkly contrasting conditions, making the choice between them dependent on the substrate's functional group tolerance. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid in the selection of the optimal reduction strategy.

At a Glance: Key Differences

FeatureClemmensen ReductionWolff-Kishner Reduction
Reaction Conditions Strongly acidic (conc. HCl)Strongly basic (KOH or NaOH), high temperature
Reducing Agent Zinc amalgam (Zn(Hg))Hydrazine (B178648) (N₂H₄)
Primary Application Reduction of acid-stable ketones, especially aryl-alkyl ketones.[1][2][3]Reduction of base-stable, acid-sensitive ketones.[4]
Functional Group Tolerance Sensitive to acid-labile groups (e.g., acetals, ketals, some protecting groups).Sensitive to base-labile groups (e.g., esters, halides, some amides).[5]
Common Side Reactions Dimerization, rearrangement, or incomplete reduction.Azine formation, elimination reactions.[2]

Reaction Mechanisms

The divergent reaction conditions of the Clemmensen and Wolff-Kishner reductions are a direct consequence of their distinct mechanisms.

The Clemmensen reduction proceeds under heterogeneous conditions on the surface of zinc amalgam.[1][3] While the exact mechanism is not fully elucidated, it is believed to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to the formation of organozinc intermediates.[6] Alcohols are not considered to be intermediates in this reaction.[6]

Clemmensen_Mechanism ArylKetone Aryl Ketone ProtonatedKetone Protonated Ketone ArylKetone->ProtonatedKetone + H⁺ Organozinc Organozinc Intermediate ProtonatedKetone->Organozinc + Zn(Hg) - H₂O Alkylarene Alkylarene Organozinc->Alkylarene + H⁺

Caption: Proposed mechanism for the Clemmensen reduction.

The Wolff-Kishner reduction involves the in-situ formation of a hydrazone, which is then deprotonated by a strong base at high temperatures.[4] The resulting anion undergoes a series of proton transfer and elimination steps, ultimately releasing nitrogen gas and forming a carbanion, which is then protonated by the solvent to yield the alkane.[7]

Wolff_Kishner_Mechanism ArylKetone Aryl Ketone Hydrazone Hydrazone ArylKetone->Hydrazone + N₂H₄ - H₂O Anion Anion Hydrazone->Anion + Base - H₂O Carbanion Carbanion Anion->Carbanion - N₂ Alkylarene Alkylarene Carbanion->Alkylarene + H₂O - Base

Caption: Mechanism of the Wolff-Kishner reduction.

Performance Comparison for Aryl Ketones

To provide a quantitative comparison, we will consider the reduction of acetophenone (B1666503) to ethylbenzene (B125841), a common transformation for which experimental data is available.

ParameterClemmensen Reduction (Acetophenone)Wolff-Kishner Reduction (Acetophenone)
Typical Yield ~70-80% (Estimated based on similar reductions)78.5%
Reaction Temperature Reflux190-200°C[4]
Reaction Time Several hours3-5 hours
Key Reagents Zinc amalgam, concentrated HClHydrazine hydrate (B1144303), KOH, diethylene glycol

Experimental Protocols

Clemmensen Reduction of an Aryl Ketone (General Procedure)

Materials:

  • Aryl ketone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (or another suitable solvent)

  • Water

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam.

  • Add a solution of the aryl ketone in a suitable solvent like toluene.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require initial cooling.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully decant the organic layer from the remaining zinc.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Wolff-Kishner (Huang-Minlon Modification) Reduction of Acetophenone

Materials:

  • Acetophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

  • Water

  • Dilute hydrochloric acid

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for distillation and reflux

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add the acetophenone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 190-200°C, replace the distillation head with the reflux condenser again and reflux for an additional 3-4 hours.[4]

  • Cool the reaction mixture and add water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The resulting crude ethylbenzene can be further purified by fractional distillation.

Decision-Making Workflow

The choice between the Clemmensen and Wolff-Kishner reduction is primarily dictated by the functional groups present in the aryl ketone substrate. The following workflow can guide the selection process.

Decision_Workflow Start Aryl Ketone Substrate Acid_Sensitive Acid-Sensitive Functional Groups Present? (e.g., acetals, ketals, epoxides) Start->Acid_Sensitive Base_Sensitive Base-Sensitive Functional Groups Present? (e.g., esters, halides, amides) Acid_Sensitive->Base_Sensitive Yes Clemmensen_Reduction Use Clemmensen Reduction Acid_Sensitive->Clemmensen_Reduction No WK_Reduction Use Wolff-Kishner Reduction Base_Sensitive->WK_Reduction No Consider_Alternative Consider Alternative Reduction Methods (e.g., Mozingo, Catalytic Hydrogenation) Base_Sensitive->Consider_Alternative Yes

Caption: A workflow for selecting the appropriate reduction method.

Conclusion

Both the Clemmensen and Wolff-Kishner reductions are robust and reliable methods for the deoxygenation of aryl ketones. The strongly acidic nature of the Clemmensen reduction makes it ideal for acid-stable substrates, particularly those synthesized via Friedel-Crafts acylation.[1][2][3] Conversely, the strongly basic and high-temperature conditions of the Wolff-Kishner reduction provide a complementary approach for substrates that are sensitive to acid but stable to base.[4] By carefully considering the functional group compatibility of the starting material, researchers can select the most appropriate method to achieve high yields of the desired alkylarene product. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred due to its improved yields and shorter reaction times.

References

Reactivity of 1-Chloro-3-ethylbenzene Versus Other Halobenzenes in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-chloro-3-ethylbenzene and other halobenzenes (fluorobenzene, bromobenzene, and iodobenzene) in pivotal cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthetic applications.

Executive Summary

The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The established trend for reactivity is I > Br > Cl > F, with aryl iodides and bromides being the most reactive substrates. Aryl chlorides, including this compound, are generally less reactive due to the stronger C-Cl bond, necessitating the use of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step. Aryl fluorides are the most inert and require highly specialized catalytic systems for activation.

The presence of an ethyl group at the meta position in this compound has a modest electronic and steric influence on its reactivity. Electronically, the ethyl group is weakly electron-donating, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to unsubstituted chlorobenzene. However, this electronic effect is generally less significant than the inherent difference in reactivity between different halogens.

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, illustrating the comparative reactivity of different halobenzenes in key cross-coupling reactions. It is important to note that direct comparison is best made when reaction conditions are identical, which is not always possible when compiling data from different sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

HalobenzeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O80295[1]
BromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene1001292[2]
ChlorobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001888[3]
This compound Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002485Inferred
FluorobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202475[4]

Note: Data for this compound is inferred based on typical conditions for chloroarenes; specific experimental data under these exact comparative conditions was not available in the initial search.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

HalobenzeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂Et₃NDMF100190[5]
BromobenzenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100685[6]
ChlorobenzenePdCl₂(PCy₃)₂K₂CO₃DMA1202478[7]
This compound Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1202475Inferred
FluorobenzeneNi(cod)₂ / DCYPEK₃PO₄Dioxane10048LowSpecialized Ni-catalysis often required

Note: Data for this compound is inferred. Heck reactions of fluoroarenes are challenging and often require nickel catalysis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

HalobenzeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd₂(dba)₃ / BINAPNaOtBuToluene80498[8]
BromobenzenePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001695[9]
ChlorobenzenePd₂(dba)₃ / XPhosNaOtBuToluene100694[10]
This compound Pd G4 / BrettPhosK₃PO₄t-BuOH1002490Inferred
FluorobenzeneNi(cod)₂ / IPrNaOtBuDioxane13024ModerateSpecialized Ni-catalysis often required

Note: Data for this compound is inferred. Buchwald-Hartwig amination of fluoroarenes is challenging and often requires nickel catalysis.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Experimental Workflow for Cross-Coupling Reactions

G General Cross-Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand B Add to Flame-Dried Reaction Vessel A->B C Add Anhydrous, Degassed Solvent B->C D Purge with Inert Gas (Ar or N₂) C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction (e.g., with water or NH₄Cl) G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify Product (Column Chromatography, Recrystallization, etc.) K->L

Caption: General workflow for a typical cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (e.g., this compound, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl chloride, arylboronic acid, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Heck Reaction of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., bromobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Anhydrous solvent (e.g., acetonitrile, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl bromide, alkene, palladium catalyst, ligand, and solvent.

  • Add the base and seal the tube.

  • Heat the reaction mixture to 100 °C for the required time.

  • After cooling to room temperature, filter the mixture to remove the precipitated ammonium (B1175870) salt.

  • Concentrate the filtrate and purify the residue by column chromatography.[6]

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Aryl chloride (e.g., this compound, 1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a glovebox, add the palladium precatalyst, ligand, and base to a reaction vial.

  • Add the aryl chloride and the amine, followed by the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.[10]

Reaction Mechanisms and Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X OA Oxidative Addition Ar-X PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R R-B(OR)₂ + Base TM Transmetalation R-B(OR)₂ + Base PdII_R->Pd0 Product Ar-R (Product) PdII_R->Product RE Reductive Elimination G Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X OA Oxidative Addition Ar-X Insertion Syn-Addition (Migratory Insertion) PdII->Insertion Alkene Coord Alkene Coordination Beta β-Hydride Elimination Insertion->Beta Beta->Pd0 + HX Product Substituted Alkene (Product) Beta->Product Base_regen Base Base_regen->Pd0 regenerates Pd(0) from HPd(II)XL₂ G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII Ar-Pd(II)(X)L Pd0->PdII Ar-X OA Oxidative Addition Ar-X PdII_Amine [Ar-Pd(II)(X)(HNR₂)L] PdII->PdII_Amine R₂NH Amine_Coord Amine Coordination + R₂NH PdII_Amido Ar-Pd(II)(NR₂)L PdII_Amine->PdII_Amido -[Base-H]⁺X⁻ Deprot Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ (Product) PdII_Amido->Product RE Reductive Elimination

References

A Comparative Toxicological Profile of Chloroethylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicological profiles of three chloroethylbenzene isomers: 2-chloroethylbenzene, 3-chloroethylbenzene, and 4-chloroethylbenzene. Due to the limited availability of direct comparative studies, this document synthesizes information from safety data sheets, chemical databases, and studies on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide focuses on presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential metabolic and signaling pathways.

Physicochemical Properties

Understanding the physicochemical properties of the chloroethylbenzene isomers is crucial for interpreting their toxicological profiles. Key properties are summarized in the table below.

Property2-Chloroethylbenzene3-Chloroethylbenzene4-Chloroethylbenzene
CAS Number 622-24-2[1]620-16-6622-98-0[2]
Molecular Formula C₈H₉Cl[1]C₈H₉ClC₈H₉Cl
Molecular Weight 140.61 g/mol [1]140.61 g/mol 140.61 g/mol
Appearance Colorless liquid[1]Colorless liquidColorless liquid[2]
Boiling Point 199-221 °C[3]183-185 °C183-185 °C
Melting Point -60 °C[4]No data available-56.5 °C
Flash Point 66 °C[1]68 °C62 °C[2]
Water Solubility Insoluble[4]No data availableInsoluble
Density 1.060 - 1.069 g/mL at 25 °C[3][4]1.05 g/mL at 25 °C1.05 g/mL at 25 °C

Comparative Acute Toxicity

Acute toxicity data for the chloroethylbenzene isomers is limited. The following table summarizes the available Globally Harmonized System (GHS) hazard classifications and any reported lethal dose (LD50) or lethal concentration (LC50) values. It is important to note that for many endpoints, specific data for these isomers are not available, and the information is often derived from general safety data sheets which may not be based on extensive testing.

Toxicity Endpoint2-Chloroethylbenzene3-Chloroethylbenzene4-Chloroethylbenzene
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4]H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)
Acute Oral Toxicity (LD50) No data availableNo data availableNo data available
Acute Dermal Toxicity (LD50) No data availableNo data availableNo data available
Acute Inhalation Toxicity (LC50) No data availableNo data availableNo data available

Data not available for specific isomers is a significant information gap. The provided GHS classifications suggest that all three isomers are irritants to the skin and eyes, and are flammable or combustible. 2-Chloroethylbenzene is also noted to potentially cause respiratory irritation[1][4].

Metabolism of Chloroethylbenzene Isomers

The metabolism of chloroethylbenzene isomers is not well-documented. However, based on the metabolism of structurally similar compounds like chlorobenzene (B131634) and ethylbenzene, it is anticipated that they are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system[5]. The metabolic process likely involves oxidation of the ethyl group and hydroxylation of the aromatic ring, followed by conjugation reactions to facilitate excretion.

A plausible metabolic pathway is illustrated below. This pathway is hypothetical and based on known biotransformation reactions of similar aromatic compounds.

Plausible Metabolic Pathway of Chloroethylbenzene Isomers cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) CEB Chloroethylbenzene Isomer Epoxide Arene Oxide Intermediate CEB->Epoxide CYP450 CEB_alcohol 1-(Chlorophenyl)ethanol CEB->CEB_alcohol CYP450 HydroxyCEB Hydroxychloroethylbenzene Epoxide->HydroxyCEB Epoxide Hydrolase Glucuronide Glucuronide Conjugate HydroxyCEB->Glucuronide UGT Sulfate Sulfate Conjugate HydroxyCEB->Sulfate SULT CEB_ketone Chlorophenyl methyl ketone CEB_alcohol->CEB_ketone Alcohol Dehydrogenase Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Plausible metabolic pathway of chloroethylbenzene isomers.

Genotoxicity and Cytotoxicity

There is a significant lack of publicly available data on the genotoxicity and cytotoxicity of 2-, 3-, and 4-chloroethylbenzene. Standard assays to evaluate these endpoints include the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, and the comet assay for DNA damage. While no specific results for chloroethylbenzene isomers were found, the general protocols for these assays are well-established.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for reproducible research. Below are summaries of standard protocols for assessing genotoxicity and cytotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[3][6][7][8][9][10][11][12][13].

Protocol Summary:

  • Strain Selection: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions)[9].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites[6][9].

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal histidine medium.

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential[6][7].

In Vitro Micronucleus Assay

This assay detects genotoxic damage that leads to the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol Summary:

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes) is cultured and exposed to the test substance at various concentrations.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is scored in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Summary:

  • Cell Embedding: Single cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

  • Lysis: The cells are lysed with detergents and high salt to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber. Under neutral conditions, double-strand breaks are detected, while under alkaline conditions, both single- and double-strand breaks are detected. The negatively charged DNA fragments migrate towards the anode.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Analysis: Damaged DNA migrates further, forming a "comet tail," while undamaged DNA remains in the "head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Potential Mechanism of Toxicity: Oxidative Stress and the NRF2 Pathway

Chlorinated aromatic hydrocarbons are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates[14][15]. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

A key cellular defense mechanism against oxidative stress is the NRF2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway[14][15][16][17]. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1. Upon exposure to oxidative stressors, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.

Oxidative Stress and NRF2 Activation Pathway cluster_nrf2 NRF2 Signaling Pathway CEB Chloroethylbenzene Isomer ROS Reactive Oxygen Species (ROS) CEB->ROS Metabolism & ROS Production CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 NRF2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GST) ARE->AntioxidantGenes Transcription Activation CellularProtection Cellular Protection AntioxidantGenes->CellularProtection CellularProtection->ROS Detoxification

Oxidative stress and the NRF2 activation pathway.

Conclusion

This comparative guide highlights the current state of knowledge on the toxicological profiles of 2-, 3-, and 4-chloroethylbenzene. While general hazard classifications indicate potential for irritation and flammability, there is a significant lack of specific quantitative data on acute toxicity, genotoxicity, and cytotoxicity for these isomers. Based on structurally related compounds, it is plausible that they are metabolized by hepatic cytochrome P450 enzymes and may induce oxidative stress. Further experimental studies are crucial to accurately assess and compare the toxicological risks associated with each chloroethylbenzene isomer. The provided experimental protocols and pathway diagrams offer a framework for guiding future research in this area.

References

A Comparative Guide to the Reaction Mechanisms of 1-Chloro-3-ethylbenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethylbenzene is an important chemical intermediate whose reactivity is of significant interest in synthetic and medicinal chemistry. Understanding the mechanisms of its reactions is crucial for controlling product distribution, optimizing reaction conditions, and designing novel synthetic pathways. While direct Density Functional Theory (DFT) studies on the reaction mechanisms of this compound are not extensively available in published literature, a robust comparative analysis of its potential reactive pathways can be constructed. This guide leverages DFT data from analogous and simpler haloalkane systems to provide a predictive overview of the competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions centered on the chloroethyl side chain.

The reactivity of the benzylic carbon in this compound, being a secondary carbon, places it at a competitive crossroads between unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The predominant mechanism is dictated by a subtle interplay of factors including the nature of the nucleophile or base, solvent polarity, and reaction temperature. This guide provides a framework for understanding these competing mechanisms, supported by illustrative computational data.

Plausible Reaction Mechanisms: A Comparative Overview

The ethyl chloride group on the benzene (B151609) ring is the primary site of reactivity. Four key mechanisms are in competition:

  • SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This mechanism results in an inversion of stereochemistry at the reaction center.

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the slow departure of the leaving group to form a secondary benzylic carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, typically leading to a racemic mixture of products.

  • E2 (Bimolecular Elimination): A concerted, one-step reaction where a strong base removes a proton from the carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the chloride ion.

  • E1 (Unimolecular Elimination): A two-step pathway that shares the same initial rate-determining step as the SN1 reaction: the formation of a carbocation. In a subsequent step, a weak base removes an adjacent proton to form an alkene.

The logical flow of these competing pathways is visualized below.

G cluster_start Reactants cluster_bimolecular Bimolecular Pathways cluster_unimolecular Unimolecular Pathways Reactants This compound + Nucleophile/Base SN2 SN2 Product (Substitution) Reactants->SN2 Strong Nucleophile Concerted E2 E2 Product (Elimination) Reactants->E2 Strong, Bulky Base Concerted Carbocation Carbocation Intermediate Reactants->Carbocation Weak Nucleophile/Base Stepwise SN1 SN1 Product (Substitution) Carbocation->SN1 Nucleophilic Attack E1 E1 Product (Elimination) Carbocation->E1 Proton Abstraction SN2_Mechanism Reactants Reactants (this compound + Nu⁻) TS Transition State [Nu---C---Cl]⁻ Reactants->TS Backside Attack Products Product (Inverted Stereochemistry) TS->Products Leaving Group Departure SN1_Mechanism Reactants Reactant (this compound) Carbocation Carbocation Intermediate + Cl⁻ Reactants->Carbocation Step 1: Leaving Group Departs (Slow) Products Products (Racemic Mixture) Carbocation->Products Step 2: Nucleophilic Attack (Fast) E2_Mechanism Reactants Reactants (this compound + Base⁻) TS Transition State [Base---H---C---C---Cl]⁻ Reactants->TS Proton Abstraction & C=C Formation Products Products (Alkene + BH + Cl⁻) TS->Products Leaving Group Departure E1_Mechanism Reactants Reactant (this compound) Carbocation Carbocation Intermediate + Cl⁻ Reactants->Carbocation Step 1: Leaving Group Departs (Slow) Products Products (Alkene + H-Base⁺ + Cl⁻) Carbocation->Products Step 2: Proton Abstraction (Fast)

A Comparative Guide to the Synthesis of 1-Chloro-3-ethylbenzene: Yield and Purity Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and pure synthesis of substituted aromatic compounds is a critical endeavor. This guide provides a comparative analysis of various synthetic routes to 1-Chloro-3-ethylbenzene, focusing on reaction yield and product purity. The information presented herein is supported by experimental data from cited literature to facilitate informed decisions in process development and optimization.

Comparison of Synthetic Routes

Several distinct synthetic strategies can be employed to produce this compound. The optimal choice depends on factors such as desired purity, acceptable yield, cost of starting materials, and scalability. The primary routes evaluated are:

  • Friedel-Crafts Alkylation of Chlorobenzene: A direct approach that suffers from poor regioselectivity and polyalkylation.

  • Reduction of 3-Chloroacetophenone: A high-yield, high-purity method involving the reduction of a readily available ketone precursor.

  • Sandmeyer Reaction of 3-Ethylaniline (B1664132): A classic method for introducing a chloro group via a diazonium salt intermediate.

  • Friedel-Crafts Acylation of Benzene (B151609) followed by Chlorination and Reduction: A multi-step but regioselective pathway.

The following table summarizes the quantitative data available for these routes.

Data Presentation

Synthetic Route Starting Material(s) Reported Yield (%) Reported Purity (%) Key Advantages Key Disadvantages
Route 1: Friedel-Crafts Alkylation Chlorobenzene, Ethylene/Ethyl Halide29.25[1]80[1]Single stepPoor regioselectivity (ortho/para isomers), polyalkylation, low yield and purity[1]
Route 2: Reduction of 3-Chloroacetophenone 3-Chloroacetophenone, Hydrazine (B178648) Hydrate (B1144303), Base95-97[1]98.6-99[1]High yield and purity, readily available starting materialUse of hydrazine (toxic), high reaction temperatures
Route 3: Sandmeyer Reaction 3-EthylanilineNot ReportedNot ReportedGood for introducing chloro group, well-established reactionDiazonium salts can be unstable, requires careful temperature control
Route 4: Acylation of Benzene -> Chlorination -> Reduction Benzene, Propanoyl Chloride, Chlorine, Reducing AgentNot ReportedNot ReportedHigh regioselectivity (meta-director effect of acyl group)Multi-step process, potentially lowering overall yield

Experimental Protocols

Route 2: Reduction of 3-Chloroacetophenone (Wolff-Kishner Reduction)

This protocol is based on a patented high-yield synthesis of this compound.[1]

Step 1: Hydrazone Formation

  • In a reaction flask, combine m-chloroacetophenone and hydrazine hydrate (40-85% concentration) in a molar ratio of 1:1.5 to 1:3.[1]

  • Heat the mixture to reflux under normal pressure for 120-180 minutes, with the reaction temperature maintained between 107-119 °C.[1]

  • After the reaction is complete, cool the mixture to below 40 °C.[1]

  • Allow the mixture to stand and separate into layers. The lower layer, containing the hydrazone, is collected.[1]

Step 2: Reduction of the Hydrazone

  • Prepare a solution of potassium hydroxide (B78521) or sodium hydroxide in diethylene glycol. The weight ratio of m-chloroacetophenone (from Step 1) to diethylene glycol to base should be 1:2-4:0.3-0.5.[1]

  • Add the hydrazone from Step 1 to this solution.

  • Heat the mixture to a temperature of 110-148 °C for 90-180 minutes to generate the crude this compound.[1]

  • The crude product is then purified by distillation to obtain the final product with a purity of 98.6-99%.[1]

Route 3: Sandmeyer Reaction of 3-Ethylaniline (General Protocol)

This is a general procedure for the Sandmeyer reaction, which can be adapted for the synthesis of this compound from 3-ethylaniline.[2][3][4]

Step 1: Diazotization of 3-Ethylaniline

  • Dissolve 3-ethylaniline in an aqueous solution of hydrochloric acid (typically 2.5-3.0 equivalents).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).[3]

Step 2: Chloro-dediazoniation

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred cuprous chloride solution.[2]

  • Vigorous evolution of nitrogen gas will be observed.

  • After the initial reaction subsides, the mixture can be warmed to room temperature to ensure the reaction goes to completion.

  • The product, this compound, can then be isolated by steam distillation or extraction with an organic solvent, followed by washing, drying, and purification by distillation.

Mandatory Visualization

Synthetic_Routes_to_1_Chloro_3_ethylbenzene cluster_route1 Route 1: Friedel-Crafts Alkylation cluster_route2 Route 2: Reduction of 3-Chloroacetophenone cluster_route3 Route 3: Sandmeyer Reaction cluster_route4 Route 4: Acylation -> Chlorination -> Reduction Chlorobenzene1 Chlorobenzene Product1 This compound (Low Yield, Low Purity) Chlorobenzene1->Product1 AlCl3 Ethylating_Agent Ethylating Agent (e.g., Ethylene) Ethylating_Agent->Product1 Byproducts1 Ortho/Para Isomers, Polyalkylation Products Product1->Byproducts1 Chloroacetophenone 3-Chloroacetophenone Hydrazone Hydrazone Intermediate Chloroacetophenone->Hydrazone Hydrazine Hydrate Product2 This compound (High Yield, High Purity) Hydrazone->Product2 KOH / Diethylene Glycol (Wolff-Kishner) Ethylaniline 3-Ethylaniline Diazonium_Salt Diazonium Salt Ethylaniline->Diazonium_Salt NaNO2, HCl 0-5°C Product3 This compound Diazonium_Salt->Product3 CuCl Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propanoyl Chloride, AlCl3 Chloro_Propiophenone 3-Chloro-1-propiophenone Propiophenone->Chloro_Propiophenone Cl2, FeCl3 Product4 This compound Chloro_Propiophenone->Product4 Reduction (e.g., Clemmensen)

Caption: Synthetic pathways to this compound.

Conclusion

Based on the available data, the reduction of 3-chloroacetophenone (Route 2) stands out as the most promising synthetic route for obtaining this compound with high yield and purity.[1] The starting material is commercially available, and the procedure, while involving hazardous reagents, is well-documented to provide excellent results.

Friedel-Crafts alkylation (Route 1) is a less favorable option due to its inherent lack of regioselectivity, leading to a mixture of isomers and polyalkylated products, which complicates purification and significantly lowers the yield of the desired meta-isomer.[1]

The Sandmeyer reaction (Route 3) offers a viable alternative, particularly if 3-ethylaniline is a readily accessible starting material. While specific yield and purity data for this exact transformation were not found, the reaction is generally reliable.

The multi-step approach involving Friedel-Crafts acylation of benzene followed by chlorination and reduction (Route 4) is a theoretically sound method for achieving high regioselectivity. The acyl group acts as a meta-director, ensuring the correct placement of the chlorine atom. However, the multi-step nature of this route may result in a lower overall yield compared to the more direct reduction of 3-chloroacetophenone.

For researchers prioritizing high purity and yield, the Wolff-Kishner reduction of 3-chloroacetophenone is the recommended pathway. Further process optimization of the Sandmeyer reaction or the multi-step acylation route could also lead to efficient syntheses, depending on the specific constraints and objectives of the research or development project.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-ethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Chloro-3-ethylbenzene (CAS No. 620-16-6), a compound requiring careful management due to its hazardous properties. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.

Immediate Safety and Hazard Profile

Before handling this compound for disposal, it is essential to be aware of its hazard profile. This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Chemical-resistant gloves: Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before use.

  • Safety goggles or face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

  • Closed-toe shoes: To protect feet from spills.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

Procedure:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from heat sources and direct sunlight. The storage area should be secure and accessible only to authorized personnel.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Procedure:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.

Final Disposal Protocol

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Procedure:

  • Waste Characterization: this compound is a halogenated organic compound and must be classified as hazardous waste. It may fall under EPA hazardous waste codes for chlorinated hydrocarbons or be classified based on its characteristics of ignitability (B1175610) and toxicity.[2][3][4][5][6]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Professional Disposal: The licensed waste disposal company will transport the waste for final treatment, which is typically high-temperature incineration.[7][8] This method ensures the complete destruction of the hazardous compound.

  • Documentation: Ensure all necessary paperwork for the waste manifest is completed accurately as required by local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its hazardous classification and disposal requirements.

ParameterValueReference
CAS Number 620-16-6[9]
Molecular Formula C₈H₉Cl[1]
Molecular Weight 140.61 g/mol [1]
GHS Hazard Class Flammable liquids (Category 4)Acute toxicity, oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity, single exposure (Category 3)[1]
Hazard Statements (H-codes) H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][10]
Precautionary Statements (P-codes) for Disposal P501: Dispose of contents/container to an approved waste disposal plant[1]

Experimental Protocols

Specific experimental protocols for the ultimate disposal of this compound, such as incineration parameters, are proprietary to the licensed waste disposal companies and are not publicly available.

For laboratory purposes, waste characterization may be required before disposal. The primary methods for determining if a waste is hazardous are based on its characteristics as defined by the EPA:

  • Ignitability: Determined by measuring the flashpoint of the liquid waste.

  • Corrosivity: Determined by measuring the pH of aqueous waste or its ability to corrode steel.

  • Reactivity: Assessed based on the chemical's stability and potential to react violently with water or other substances.

  • Toxicity: Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for toxic chemicals to leach into groundwater.

Given that this compound is a combustible liquid and a chlorinated aromatic hydrocarbon, it is presumed to be a hazardous waste, and further characterization experiments in a research setting are generally not required if it is being discarded as a pure substance or a known solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store Securely in a Ventilated Secondary Containment segregate->storage spill Spill Occurs storage->spill spill_protocol Follow Spill Management Protocol: Evacuate, Contain, Clean, Report spill->spill_protocol Yes disposal_request Request Waste Pickup from EHS spill->disposal_request No spill_protocol->segregate no_spill No Spill documentation Complete Hazardous Waste Manifest disposal_request->documentation collection Waste Collected by Licensed Disposal Company documentation->collection final_disposal Final Disposal via High-Temperature Incineration collection->final_disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-Chloro-3-ethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.